molecular formula C5H6O B1221587 4H-Pyran CAS No. 289-65-6

4H-Pyran

カタログ番号: B1221587
CAS番号: 289-65-6
分子量: 82.1 g/mol
InChIキー: MRUWJENAYHTDQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 4H-pyran scaffold is a privileged oxygen-containing heterocyclic structure that serves as a fundamental building block in organic chemistry, medicinal chemistry, and materials science . This versatile motif is a key structural subunit in a wide array of natural products and bioactive molecules, including flavonoids, chromenes, and xanthones . Its significant research value stems from its diverse pharmacological profile and utility in synthesizing complex molecular architectures. In pharmaceutical research, this compound derivatives are investigated for a broad spectrum of biological activities. They show promising potential as inhibitors of smooth muscle cell proliferation and for the treatment of conditions like arterial intimal thickening . Specific derivatives have demonstrated potent antioxidant and antibacterial activity against Gram-positive isolates, with some exceeding the efficacy of standard controls like BHT and ampicillin in experimental models . Furthermore, the scaffold is a recognized lead in anticancer research , with certain compounds exhibiting antiproliferative effects against cancer cell lines such as HCT-116 (colorectal cancer) by inducing apoptosis and inhibiting kinase enzymes like CDK2 . Research also explores its applications in anti-inflammatory, antiviral, and antimalarial agent development . Beyond medicinal chemistry, the this compound structure is valuable in materials science . Its derivatives, particularly this compound-4-ylidenes, are studied for their strong proaromatic donor properties and remarkably zwitterionic ground states, making them excellent candidates for organic nonlinear optical chromophores in advanced electronic devices . The scaffold's reactivity also makes it a key intermediate in organic synthesis , often efficiently constructed via one-pot, multi-component reactions (MCRs) catalyzed by green organocatalysts like sodium alginate, which highlights its role in sustainable chemistry methodologies . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-2-4-6-5-3-1/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUWJENAYHTDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183095
Record name 4H-Pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289-65-6
Record name 4H-Pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Novel 4H-Pyran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4H-pyran scaffold is a privileged heterocyclic motif found in a wide array of natural products and biologically active molecules.[1] Derivatives of this compound exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, antitumor, anti-inflammatory, and anticoagulant activities.[2][3] This has led to significant interest in the development of efficient and diverse synthetic methodologies for the construction of novel this compound derivatives, particularly for applications in drug discovery and development. This technical guide provides an in-depth overview of contemporary synthetic strategies for novel this compound derivatives, with a focus on multi-component reactions, diverse catalytic systems, and detailed experimental protocols.

Core Synthetic Strategy: One-Pot Three-Component Reactions

The most prevalent and efficient method for synthesizing this compound derivatives is the one-pot three-component reaction. This approach typically involves the condensation of an aldehyde, an active methylene compound (most commonly malononitrile), and a β-dicarbonyl compound (such as a β-ketoester or a cyclic β-diketone). This convergent approach allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials, adhering to the principles of green chemistry by minimizing steps and waste.

A generalized workflow for this synthesis is depicted below.

G cluster_process Reaction cluster_product Product Formation Aldehyde Aldehyde Catalyst Catalyst Aldehyde->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Catalyst ReactionConditions Reaction Conditions (e.g., Temp, Time) Catalyst->ReactionConditions Solvent Solvent/ Solvent-free Solvent->ReactionConditions Pyran This compound Derivative ReactionConditions->Pyran

General workflow for the three-component synthesis of 4H-pyrans.

The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the β-dicarbonyl compound to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the final this compound product.

G A Aldehyde + Malononitrile B Knoevenagel Condensation (Catalyst) A->B C α,β-Unsaturated Nitrile (Intermediate A) B->C E Michael Addition C->E D β-Dicarbonyl Compound D->E F Intermediate B E->F G Intramolecular Cyclization F->G H This compound Derivative G->H

Plausible reaction mechanism for this compound synthesis.

Catalytic Systems for this compound Synthesis

A variety of catalysts have been employed to promote the three-component synthesis of 4H-pyrans, ranging from simple bases to sophisticated nanocatalysts. The choice of catalyst can significantly influence reaction efficiency, conditions, and environmental impact.

Neodymium (III) Oxide (Nd₂O₃) Catalysis

Neodymium (III) oxide has emerged as an efficient, recyclable, and environmentally friendly catalyst for this transformation. It demonstrates high activity in aqueous media, promoting the reaction with good to excellent yields in short reaction times.

Table 1: Nd₂O₃-Catalyzed Synthesis of this compound Derivatives

EntryAldehydeβ-Dicarbonyl CompoundTime (min)Yield (%)
1BenzaldehydeEthyl acetoacetate4593
24-ChlorobenzaldehydeEthyl acetoacetate3094
34-MethylbenzaldehydeEthyl acetoacetate5090
44-MethoxybenzaldehydeEthyl acetoacetate5488
53-NitrobenzaldehydeEthyl acetoacetate3592
6BenzaldehydeAcetylacetone4885
74-ChlorobenzaldehydeAcetylacetone3590

Reaction conditions: Aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), malononitrile (1.2 mmol), Nd₂O₃ (10 mol%), H₂O:EtOH (1:1), reflux.[1]

Silver-Doped Titanium Dioxide (Ag/TiO₂) Nano-thin Film Catalysis

Heterogeneous catalysis using nano-thin films offers advantages such as high catalyst stability, reusability, and ease of product isolation. Ag/TiO₂ nano-thin films have been successfully utilized as a robust and recoverable catalyst for the synthesis of a diverse range of 2-amino-4H-pyrans and pyran-annulated scaffolds.

Table 2: Ag/TiO₂ Nano-thin Film Catalyzed Synthesis of this compound Derivatives

EntryAldehydeActive Methylene CompoundTime (h)Yield (%)
1BenzaldehydeDimedone2.592
24-ChlorobenzaldehydeDimedone2.094
34-NitrobenzaldehydeDimedone1.595
42-ChlorobenzaldehydeDimedone3.088
5Benzaldehyde4-Hydroxycoumarin3.590
64-Methoxybenzaldehyde4-Hydroxycoumarin4.085
74-ChlorobenzaldehydeBarbituric acid2.592

Reaction conditions: Aldehyde (1 mmol), active methylene compound (1 mmol), malononitrile (1 mmol), Ag/TiO₂ nano-thin film, H₂O:EtOH (2:1), 60 °C.[4]

Mechanochemical Synthesis using Ball Milling

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. Ball milling has been successfully applied to the three-component synthesis of 4H-pyrans, frequently in the presence of a solid-state catalyst.

Table 3: Mechanochemical Synthesis of this compound Derivatives

EntryAldehyde1,3-Dicarbonyl CompoundCatalystTime (min)Yield (%)
14-ChlorobenzaldehydeDimedoneCu₂(NH₂-BDC)₂(DABCO)2098
2BenzaldehydeDimedoneCu₂(NH₂-BDC)₂(DABCO)2595
34-NitrobenzaldehydeDimedoneCu₂(NH₂-BDC)₂(DABCO)1599
44-Methylbenzaldehyde1,3-CyclohexanedioneCu₂(NH₂-BDC)₂(DABCO)3092
52-ChlorobenzaldehydeDimedoneCu₂(NH₂-BDC)₂(DABCO)3590

Reaction conditions: Aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), malononitrile (1 mmol), catalyst (0.04 g), solvent-free, ball milling (27 Hz), ambient temperature.[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-4H-pyran Derivatives using Nd₂O₃

A mixture of an aromatic aldehyde (1 mmol), a β-ketoester or β-diketone (1 mmol), malononitrile (1.2 mmol), and Nd₂O₃ (10 mol%) in a 1:1 mixture of water and ethanol (10 mL) is refluxed for the appropriate time as monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then recrystallized from ethanol to afford the pure this compound derivative. The catalyst can be recovered from the filtrate, washed with hot ethanol, dried, and reused.[1]

Detailed Protocol for the Synthesis of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using MgSO₄

To a solution of 4-chlorobenzaldehyde (1 mmol), malononitrile (1.2 mmol), and dimedone (1 mmol) in DMSO (3 mL), MgSO₄ (1.5 mmol) is added. The reaction mixture is stirred at 80 °C for 30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (20 mL). The resulting solid is collected by filtration, washed with water, and dried under vacuum to give the pure product.

  • Yield: 95%

  • Appearance: White solid

  • FT-IR (KBr, cm⁻¹): 3394, 3324, 3199, 2962, 2200, 1662, 1604.[6]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.01 (s, 3H), 1.05 (s, 3H), 2.22 (d, J = 16.0 Hz, 1H), 2.29 (d, J = 16.0 Hz, 1H), 2.53 (s, 2H), 4.22 (s, 1H), 7.02 (s, 2H), 7.25 (d, J = 8.4 Hz, 2H), 7.38 (d, J = 8.4 Hz, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 27.2, 29.2, 32.1, 35.7, 50.5, 58.7, 113.3, 120.3, 128.3, 129.9, 131.1, 143.6, 158.4, 162.7, 196.1.

General Procedure for the Mechanochemical Synthesis of 4H-Pyrans

In a 10 mL stainless steel milling jar containing two stainless steel balls (7 mm diameter), an aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), malononitrile (1 mmol), and the catalyst (e.g., Cu₂(NH₂-BDC)₂(DABCO), 0.04 g) are added. The jar is sealed and placed in a ball mill operating at a frequency of 27-28 Hz at ambient temperature for the specified time.[5] After the reaction is complete (monitored by TLC), the solid mixture is washed with hot ethanol, and the catalyst is separated by filtration. The filtrate is then concentrated under reduced pressure, and the resulting solid is recrystallized to afford the pure product.

Conclusion

The synthesis of novel this compound derivatives is a dynamic area of research, driven by the significant biological potential of this heterocyclic scaffold. One-pot, three-component reactions have proven to be a highly effective and versatile strategy for their preparation. The continued development of novel, efficient, and environmentally benign catalytic systems, including nanocatalysts and the application of mechanochemistry, is expanding the accessibility and diversity of these important compounds. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and development of new this compound-based therapeutic agents.

References

Spectroscopic Characterization of the 4H-Pyran Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-pyran ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and natural products.[1][2] A thorough understanding of its spectroscopic properties is paramount for the unambiguous identification, characterization, and successful development of novel this compound-based therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—used to elucidate the structure of the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy

The proton NMR spectra of this compound derivatives are characterized by distinct signals corresponding to the protons on the pyran ring and its substituents. The chemical shifts are influenced by the electronic effects of neighboring functional groups.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the this compound Core

ProtonChemical Shift Range (ppm)MultiplicityNotes
H-44.40 - 4.91Singlet or DoubletThe chemical shift is sensitive to the nature of the substituent at the C4 position.
NH₂ (at C2)6.87 (s, 2H)SingletFor 2-amino substituted 4H-pyrans.
Aromatic Protons6.69 - 7.84MultipletWhen aromatic substituents are present.
CH₃ (at C6)2.05 - 2.29SingletFor 6-methyl substituted 4H-pyrans.
OCH₃3.71 - 3.84SingletFor methoxy substituents.

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS). Data compiled from multiple sources.[3]

¹³C NMR Spectroscopy

Carbon-13 NMR provides valuable insights into the carbon framework of the this compound core. The chemical shifts of the carbon atoms are indicative of their hybridization and surrounding functional groups.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core

CarbonChemical Shift Range (ppm)Notes
C-2155.5 - 159.5Often substituted with an amino or other heteroatomic group.
C-357.6 - 117.2The chemical shift is highly dependent on the substituent (e.g., cyano group).
C-431.9 - 40.9The sp³ hybridized carbon of the pyran ring.
C-581.1 - 119.9Often part of a double bond or substituted.
C-6154.8 - 163.6Often substituted with alkyl or aryl groups.
C=O (Ketone)~198.4For pyran-4-one derivatives.[3]
C≡N (Nitrile)116.7 - 120.0For cyano-substituted 4H-pyrans.

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS). Data compiled from multiple sources.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For the this compound core, characteristic absorption bands reveal the presence of specific bonds.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for the this compound Core

Functional GroupWavenumber Range (cm⁻¹)Intensity
N-H Stretch (Amino group)3185 - 3334Medium to Strong
C≡N Stretch (Nitrile group)2193 - 2210Strong
C=O Stretch (Ester or Ketone)1663 - 1724Strong
C=C Stretch (Alkene)1581 - 1687Medium
C-O-C Stretch (Ether)1050 - 1150Strong

Note: The exact position of the absorption bands can be influenced by the molecular structure and substituents.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound derivatives, aiding in their structural confirmation.

Electron Ionization (EI) mass spectrometry of 2-amino-4H-pyrans often shows a primary fragmentation pathway involving a retro-Diels-Alder (RDA) reaction.[5] In contrast, under Chemical Ionization (CI), a different RDA reaction can occur.[5] Electrospray Ionization (ESI) with collision-induced dissociation (CID) often leads to the elimination of the substituent at the C4 position, resulting in the formation of a stable pyrilium cation.[5]

Table 4: Common Mass Spectral Fragmentation Patterns for the this compound Core

Fragmentation ProcessDescription
Retro-Diels-Alder (RDA)A common fragmentation in EI-MS, leading to the formation of an unsaturated ketone as the diene fragment.[5]
Loss of C4 SubstituentObserved in ESI-MS/MS, this fragmentation results in a stable pyrilium cation.[5]
DecarboxylationFor derivatives of this compound-4-one, the loss of CO or CO₂ can be observed.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound core and its chromophoric substituents. The position of the maximum absorption (λmax) is dependent on the extent of conjugation and the nature of the substituents. For many this compound derivatives, the UV-Vis spectra exhibit absorption bands in the range of 250-400 nm.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the key techniques.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument: A 300 or 400 MHz NMR spectrometer is typically used.[3]

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences are generally sufficient.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.[3] Liquid samples can be analyzed as a thin film between salt plates.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.[1]

  • Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or through a gas chromatograph (for EI).

  • Ionization: Choose an appropriate ionization technique (e.g., EI, CI, ESI) based on the volatility and stability of the compound.[5]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the mass spectrum to determine the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Visualizing Spectroscopic Analysis Workflows

The following diagrams illustrate the logical flow of spectroscopic characterization and the relationship between different techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized this compound Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of a this compound derivative.

Technique_Information_Relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information NMR NMR (¹H & ¹³C) Connectivity Proton & Carbon Connectivity NMR->Connectivity Provides IR IR Functional_Groups Functional Groups IR->Functional_Groups Identifies MS MS Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Determines UV_Vis UV-Vis Conjugation Electronic Transitions & Conjugation UV_Vis->Conjugation Investigates

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

The Enduring Instability of the 4H-Pyran Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-pyran ring, a six-membered heterocyclic system containing one oxygen atom and two double bonds, represents a deceptively simple structure that has intrigued and challenged chemists for decades. While its substituted derivatives are integral components of numerous biologically active molecules and natural products, the parent this compound ring is notoriously unstable. This in-depth technical guide explores the fundamental reasons behind this instability, detailing its electronic structure, thermodynamic properties, and reactivity. This document provides a comprehensive overview for researchers and professionals in drug development seeking to understand and manipulate this ephemeral scaffold.

Electronic Structure and Aromaticity

The instability of the this compound ring can be primarily attributed to its electronic configuration. Unlike its aromatic counterpart, the pyrylium cation, this compound is a non-aromatic system. Molecular orbital calculations, which predicted its instability even before its first synthesis, reveal a lack of cyclic delocalization of its π-electrons. The presence of a saturated sp³-hybridized carbon atom at the 4-position disrupts the continuous overlap of p-orbitals necessary for aromaticity. This absence of aromatic stabilization energy makes the ring system energetically unfavorable compared to potential rearrangement or decomposition products.

Thermodynamic Profile

Quantitative thermodynamic data for the parent this compound ring is scarce due to its transient nature. However, computational studies employing high-level theoretical methods such as Gaussian-3 (G3) and Density Functional Theory (DFT) can provide reliable estimates of its thermodynamic properties. These calculations consistently indicate a positive enthalpy and Gibbs free energy of formation, signifying its thermodynamic instability relative to its constituent elements.

Table 1: Calculated Thermodynamic Properties of Parent this compound

PropertyCalculated Value (Method)Reference
Enthalpy of Formation (ΔHf°)Data not available in searched literature. Would require dedicated G3 or similar high-level computational analysis.N/A
Gibbs Free Energy of Formation (ΔGf°)Data not available in searched literature. Would require dedicated DFT or similar high-level computational analysis.N/A

Note: The absence of precise, experimentally verified thermodynamic data underscores the significant challenges in handling and characterizing the parent this compound ring.

Structural Analysis and Ring Strain

The geometry of the this compound ring also contributes to its instability. While detailed experimental structural data for the parent ring is unavailable, computational models and spectroscopic data from derivatives like this compound-4-one provide insights. The ring is not perfectly planar, and the presence of the sp³ carbon atom introduces a degree of ring strain.

Table 2: Calculated Geometrical Parameters of Parent this compound

ParameterCalculated Value (Method)Reference
C2=C3 Bond LengthData not available in searched literature. Would require dedicated ab initio or DFT computational analysis.N/A
C4-C5 Bond LengthData not available in searched literature. Would require dedicated ab initio or DFT computational analysis.N/A
O1-C2 Bond LengthData not available in searched literature. Would require dedicated ab initio or DFT computational analysis.N/A
C2-O1-C6 Bond AngleData not available in searched literature. Would require dedicated ab initio or DFT computational analysis.N/A

Note: The values presented would be theoretical predictions. Experimental determination is hampered by the compound's instability.

Reactivity and Decomposition Pathways

The inherent instability of the this compound ring manifests in its high reactivity, particularly its propensity for disproportionation and reaction with atmospheric oxygen.

Disproportionation

In the absence of stabilizing substituents, this compound readily undergoes disproportionation to form the more stable 5,6-dihydro-4H-pyran and the aromatic pyrylium cation.[1] The pyrylium cation is then susceptible to hydrolysis in the presence of water.

Disproportionation 2 x this compound 2 x this compound 5,6-Dihydro-4H-pyran + Pyrylium Cation 5,6-Dihydro-4H-pyran + Pyrylium Cation 2 x this compound->5,6-Dihydro-4H-pyran + Pyrylium Cation Disproportionation Pyrylium Cation Pyrylium Cation Ring-opened products Ring-opened products Pyrylium Cation->Ring-opened products Hydrolysis (H2O)

Caption: Disproportionation of this compound.

Autoxidation

The dienyl ether moiety within the this compound structure makes it highly susceptible to autoxidation in the presence of air (oxygen). This process likely proceeds through a radical chain mechanism, leading to the formation of peroxides and subsequent ring-opening and decomposition products. The high reactivity with air is a major factor contributing to its instability and difficulty in isolation.[1]

Autoxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound Pyran Radical Pyran Radical This compound->Pyran Radical Initiator Peroxy Radical Peroxy Radical Pyran Radical->Peroxy Radical + O2 Hydroperoxide + Pyran Radical Hydroperoxide + Pyran Radical Peroxy Radical->Hydroperoxide + Pyran Radical + this compound Radical + Radical Radical + Radical Non-radical products Non-radical products Radical + Radical->Non-radical products Hydroperoxide Hydroperoxide Decomposition Products Decomposition Products Hydroperoxide->Decomposition Products

Caption: Proposed Autoxidation Pathway of this compound.

Synthesis and Isolation: A Historical Perspective

The first successful synthesis and characterization of the parent this compound was independently reported in 1962 by Brandsma and by Masamune and Castellucci.[1] The method involved the gas-phase pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.

Experimental Protocol: Pyrolysis of 2-Acetoxy-3,4-dihydro-2H-pyran

The synthesis of this compound is a challenging procedure that requires careful control of reaction conditions and immediate isolation of the product. The following is a generalized protocol based on the seminal 1962 reports.

Objective: To synthesize and isolate the parent this compound ring via pyrolysis.

Materials:

  • 2-Acetoxy-3,4-dihydro-2H-pyran

  • Inert gas (e.g., Nitrogen or Argon)

  • High-temperature tube furnace

  • Cold trap (liquid nitrogen)

  • Preparative gas chromatograph

Procedure:

  • A stream of inert gas is passed through a heated reservoir of 2-acetoxy-3,4-dihydro-2H-pyran to carry the vapor into a pyrolysis tube.

  • The pyrolysis tube is heated to a high temperature (specific temperature would be detailed in the original literature, likely in the range of 400-600 °C) to induce the elimination of acetic acid.

  • The gaseous products exiting the furnace are immediately passed through a cold trap cooled with liquid nitrogen to condense the products.

  • The crude condensate, a mixture of this compound, acetic acid, and other byproducts, is collected.

  • Due to its instability, the this compound is immediately purified from the crude condensate using preparative gas chromatography. The collection of the this compound fraction must be done at low temperatures to prevent decomposition.

SynthesisWorkflow 2-Acetoxy-3,4-dihydro-2H-pyran 2-Acetoxy-3,4-dihydro-2H-pyran Pyrolysis Pyrolysis 2-Acetoxy-3,4-dihydro-2H-pyran->Pyrolysis Inert Gas Carrier Condensation Condensation Pyrolysis->Condensation Gaseous Products Preparative GC Preparative GC Condensation->Preparative GC Crude Product Isolated this compound Isolated this compound Preparative GC->Isolated this compound Purification

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

The instability of the parent this compound ring is a multifaceted issue rooted in its electronic structure, lack of aromaticity, and inherent ring strain. These factors contribute to its high reactivity, leading to rapid disproportionation and autoxidation. While the synthesis and isolation of unsubstituted this compound are challenging, an understanding of its instability is crucial for the strategic design and development of novel, stable, and biologically active pyran-containing molecules. The strategic placement of substituents that can either electronically stabilize the ring or sterically hinder decomposition pathways is a key consideration for harnessing the synthetic potential of this intriguing heterocyclic scaffold.

References

The 4H-Pyran Scaffold: A Versatile Framework with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4H-pyran ring system, a six-membered heterocyclic scaffold containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry. While this motif is present in a limited number of natural products, a vast body of research highlights the significant and diverse biological activities of its synthetic derivatives. This technical guide provides a comprehensive overview of the biological activities associated with the this compound scaffold, with a focus on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The content herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this versatile chemical entity.

Anticancer Activity of this compound Derivatives

A significant area of investigation for this compound derivatives has been their potential as anticancer agents. Numerous studies have demonstrated their cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key cell cycle regulators.

Signaling Pathways in Anticancer Activity

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: One of the key mechanisms through which this compound derivatives exert their anticancer effects is by inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme that regulates the progression of the cell cycle, particularly the transition from the G1 to the S phase. By inhibiting CDK2, these compounds can halt the proliferation of cancer cells.[2][3]

Apoptosis Induction: this compound derivatives have also been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of the caspase cascade, a family of proteases that play a central role in the execution of apoptosis. The activation of effector caspases, such as caspase-3, leads to the cleavage of various cellular proteins, ultimately resulting in cell death.

anticancer_pathway 4H_Pyran This compound Derivative CDK2 CDK2 4H_Pyran->CDK2 Inhibition Caspase_Cascade Caspase Cascade Activation 4H_Pyran->Caspase_Cascade Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) CDK2->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Anticancer signaling pathways of this compound derivatives.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various synthetic this compound derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiro-4H-pyran DerivativesA549 (Lung), A375 (Melanoma), LNCaP (Prostate)Varies[4]
4H-benzo[h]chromene DerivativesMCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver)Varies[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

mtt_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with this compound Derivative Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial and Antifungal Activities

Synthetic this compound derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][7] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Data: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Fused Spiro-4H-pyranStreptococcus pneumoniae125[8]
Fused Spiro-4H-pyranEscherichia coli125[8]
Schiff Bases Fused this compoundMycobacterium bovis (BCG)Varies[7]
Spiro-4H-pyran DerivativesStaphylococcus aureusVaries[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Prepare Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

mic_workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of This compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Wells Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Wells Incubate_Plate Incubate Plate Inoculate_Wells->Incubate_Plate Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate_Plate->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Antioxidant Activity

Certain this compound derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[2] Oxidative stress is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making antioxidants a key area of therapeutic interest.

Quantitative Data: Antioxidant Activity

The antioxidant activity of this compound derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

Compound ClassAntioxidant AssayIC50 (mM)Reference
This compound derivative (4g)DPPH0.329[2]
This compound derivative (4j)DPPH0.1941[2]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the antioxidant potential of a compound.

  • Prepare DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Preparation: The this compound derivative is dissolved in the same solvent at various concentrations.

  • Reaction: The DPPH solution is mixed with the sample solutions.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The reduction in absorbance, indicating the scavenging of the DPPH radical, is proportional to the antioxidant activity of the sample.

dpph_workflow Start Start Prepare_DPPH Prepare DPPH Solution Start->Prepare_DPPH Prepare_Sample Prepare this compound Sample Solutions Prepare_DPPH->Prepare_Sample Mix_Solutions Mix DPPH and Sample Solutions Prepare_Sample->Mix_Solutions Incubate Incubate in Dark Mix_Solutions->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance End End Measure_Absorbance->End anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathways (JNK, ERK) Inflammatory_Stimulus->MAPK 4H_Pyran This compound Derivative 4H_Pyran->MAPK Inhibition iNOS_COX2 iNOS & COX-2 Expression 4H_Pyran->iNOS_COX2 Inhibition MAPK->iNOS_COX2 Inflammatory_Mediators Pro-inflammatory Mediators iNOS_COX2->Inflammatory_Mediators

References

The Structural Blueprint for Activity: An In-depth Guide to 4H-Pyran Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-pyran scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its inherent structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogues, focusing on their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and guide future drug design efforts.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound analogues is intricately linked to the nature and position of substituents on the pyran ring and its fused or linked aromatic systems. The following tables summarize the quantitative SAR data for various classes of this compound derivatives.

Anticancer Activity

This compound analogues have demonstrated significant cytotoxic effects against a range of cancer cell lines. The SAR data highlights the importance of specific substitutions in enhancing anticancer potency.

Compound IDCore StructureR1 (Position 2)R2 (Position 4)R3 (Position 6)Cell LineIC50 (µM)Reference
C1 2-amino-3-cyano-4-aryl-4H-pyran-NH24-Chlorophenyl-HCT-11675.1[1]
C2 2-amino-3-cyano-4-aryl-4H-pyran-NH24-Nitrophenyl-SW-48034.6[2]
C3 2-amino-3-cyano-4-aryl-4H-pyran-NH24-Nitrophenyl-MCF-742.6[2]
C4 2-amino-3-cyano-4-aryl-4H-pyran-NH24-Chlorophenyl-SW-48035.9[2]
C5 2-amino-3-cyano-4-aryl-4H-pyran-NH24-Chlorophenyl-MCF-734.2[2]
C6 2-amino-3-cyano-4-aryl-4H-pyran-NH23,4,5-Trimethoxyphenyl-SW-48038.6[2]
C7 2-amino-3-cyano-4-aryl-4H-pyran-NH23,4,5-Trimethoxyphenyl-MCF-726.6[2]
C8 Sclerotiorin derivative--Amine derivativeA5496.39 - 9.08[3]
C9 Coumarin-4H-pyran hybrid---Breast (MCF-7)<0.87[4]
Antibacterial Activity

The antibacterial potential of this compound analogues has been evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter in assessing their efficacy.

Compound IDCore StructureTest OrganismMIC (µg/mL)Reference
AB1 Schiff base fused this compoundMycobacterium bovis (BCG)31.25[5]
AB2 Spiro-4H-pyran derivativeStreptococcus pneumoniae125[6]
AB3 Spiro-4H-pyran derivativeEscherichia coli125[6]
AB4 Spiro-4H-pyran derivativeStaphylococcus aureus (clinical isolate)32[7]
AB5 Spiro-4H-pyran derivativeStreptococcus pyogenes (clinical isolate)64[7]
Antioxidant Activity

The antioxidant capacity of this compound analogues is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound IDCore StructureIC50 (mM)Reference
AO1 2-amino-4-(4-hydroxyphenyl)-4H-pyran derivative0.329[1]
AO2 2-amino-4-(3,4,5-trimethoxyphenyl)-4H-pyran derivative0.1941[1]
AO3 This compound derivative580 µM (EC50)[2]
Enzyme Inhibitory Activity

This compound analogues have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis, including Cyclin-Dependent Kinase 2 (CDK2), Transforming Growth Factor-β Type I Receptor (ALK5), HIV-1 Integrase, and Cyclooxygenase-2 (COX-2).

Table 1.4.1: CDK2 Inhibitory Activity

Compound ID Core Structure IC50 (µM) Reference
CDK1 Pyrazolo[3,4-b]pyridine derivative 1.630 [8]

| CDK2 | Pyrazolo[3,4-b]pyridine derivative | 0.460 |[8] |

Table 1.4.2: TGF-β Type I Receptor (ALK5) Inhibitory Activity

Compound ID Core Structure IC50 (nM) Reference
ALK1 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine (GW6604) 140 [4][9]

| ALK2 | Thiazole derivative | <100 |[10] |

Table 1.4.3: HIV-1 Integrase Inhibitory Activity

Compound ID Core Structure Activity Reference
HIV1 Quinalizarin analogue IC50 < 10 µM
HIV2 Purpurin analogue IC50 < 10 µM

| HIV3 | Pyridine-based ALLINI (KF116) | EC50 ~ 7 nM | |

Table 1.4.4: COX-2 Inhibitory Activity

Compound ID Core Structure IC50 (µM) Reference
COX1 Sclerotiorin derivative - (66.1% inhibition) [3]
COX2 Quinazolinone derivative - (>80% inhibition) [3]

| COX3 | Indole derivative | - (46.7% - 58.7% inhibition) |[3] |

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Drug Screening Workflow

A general workflow for the initial screening of novel compounds for anticancer activity involves a multi-step process to identify and validate potential therapeutic agents.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of this compound Analogues purification Purification & Structural Confirmation (NMR, MS, etc.) synthesis->purification cell_culture Cancer Cell Line Culture (e.g., HCT-116, MCF-7) purification->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 enzyme_assay Target-Based Enzyme Assays (e.g., CDK2, ALK5) ic50->enzyme_assay apoptosis_assay Apoptosis Assays (Flow Cytometry) ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) enzyme_assay->pathway_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis pathway_analysis->sar_analysis apoptosis_assay->sar_analysis lead_optimization Design & Synthesis of New Analogues sar_analysis->lead_optimization

Anticancer Drug Screening Workflow
HCT-116 Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds on cancer cell lines.

  • Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogues (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

CDK2 Kinase Assay

This assay measures the ability of compounds to inhibit the activity of the CDK2 enzyme, a key regulator of the cell cycle.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing CDK2/Cyclin A or E enzyme, a specific substrate (e.g., histone H1), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: The this compound analogues are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

TGF-β Type I Receptor (ALK5) Kinase Assay

This assay evaluates the inhibitory effect of compounds on the ALK5 kinase, a critical component of the TGF-β signaling pathway.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the recombinant human ALK5 protein, a specific peptide substrate, and ATP in a kinase reaction buffer.

  • Compound Incubation: The test compounds (this compound analogues) are added to the wells at varying concentrations and pre-incubated with the enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a defined incubation period at 37°C, the reaction is stopped. The level of substrate phosphorylation is then measured, often using an ELISA-based method with a phospho-specific antibody or a luminescence-based assay that quantifies the remaining ATP.

  • IC50 Determination: The percentage of ALK5 inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

COX-2 Inhibition Assay

This assay determines the ability of this compound analogues to selectively inhibit the COX-2 enzyme, which is involved in inflammation and pain.

  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a solution.

  • Inhibitor Pre-incubation: The test compounds are pre-incubated with the COX-2 enzyme at 37°C for a short period (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and then the amount of prostaglandin E2 (PGE2) produced is measured. This is commonly done using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. The IC50 value is then determined.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant potential of chemical compounds.

  • DPPH Solution Preparation: A stock solution of DPPH in methanol or ethanol is prepared.

  • Sample Preparation: The this compound analogues are dissolved in a suitable solvent to prepare different concentrations.

  • Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The this compound analogues are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound analogues is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

CDK2 Signaling Pathway in Cell Cycle Regulation

Inhibition of CDK2 by this compound analogues can lead to cell cycle arrest, a key mechanism for their anticancer activity.

CDK2_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 pRb pRb Cyclin_D_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_A Cyclin A E2F->Cyclin_A promotes transcription CDK2_Cyclin_E CDK2 / Cyclin E Cyclin_E->CDK2_Cyclin_E activates CDK2_Cyclin_A CDK2 / Cyclin A Cyclin_A->CDK2_Cyclin_A activates G1_Phase G1 Phase CDK2_Cyclin_E->G1_Phase promotes G1/S transition S_Phase S Phase CDK2_Cyclin_A->S_Phase promotes S phase progression DNA_Replication DNA Replication S_Phase->DNA_Replication Pyran_Analogue This compound Analogue Pyran_Analogue->CDK2_Cyclin_E inhibits Pyran_Analogue->CDK2_Cyclin_A inhibits

CDK2 Signaling Pathway
TGF-β/ALK5 Signaling Pathway in Fibrosis and Cancer

This compound analogues that inhibit ALK5 can modulate the TGF-β signaling pathway, which is implicated in both fibrosis and cancer progression.

TGFb_Pathway TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 binds SMAD_Complex SMAD Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., Collagen, PAI-1) Nucleus->Gene_Transcription regulates Pyran_Analogue This compound Analogue Pyran_Analogue->ALK5 inhibits

TGF-β/ALK5 Signaling Pathway
General Workflow for In Vitro Biological Evaluation

This diagram outlines the typical steps involved in the in vitro biological evaluation of newly synthesized compounds.

Biological_Evaluation_Workflow start Synthesized this compound Analogues primary_screening Primary Screening (e.g., Single High Concentration) start->primary_screening hit_identification Hit Identification primary_screening->hit_identification dose_response Dose-Response Studies hit_identification->dose_response ic50_determination IC50/EC50 Determination dose_response->ic50_determination secondary_assays Secondary & Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) ic50_determination->secondary_assays selectivity_profiling Selectivity Profiling (Against Related Targets) secondary_assays->selectivity_profiling lead_candidate Lead Candidate Selection selectivity_profiling->lead_candidate

Biological Evaluation Workflow

This technical guide serves as a foundational resource for researchers engaged in the discovery and development of this compound-based therapeutics. The presented SAR data, detailed experimental protocols, and pathway visualizations provide a robust framework for the rational design of novel and more potent this compound analogues with improved pharmacological profiles.

References

The Dawn of a New Therapeutic Frontier: Discovery of Novel Bioactive 4H-Pyran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led scientists down many molecular avenues. Among the most promising are heterocyclic compounds, and within this vast class, the 4H-pyran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of recently discovered bioactive this compound derivatives, offering a consolidated resource for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes the underlying mechanisms of action.

A Versatile Scaffold: The Biological Spectrum of 4H-Pyrans

The this compound ring system is a core component of numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological properties.[1][2][3] Recent research has highlighted their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[4][5][6] The versatility of the this compound scaffold allows for diverse substitutions, enabling the fine-tuning of its biological activity and paving the way for the development of potent and selective therapeutic agents.[7]

Quantitative Bioactivity Data of Novel this compound Derivatives

The following tables summarize the quantitative data from recent studies, showcasing the potential of newly synthesized this compound compounds across various biological assays.

Table 1: Anticancer Activity of Novel this compound Derivatives

Compound IDCell LineIC50 (µM)Reference
4a A549 (Non-small-cell lung cancer)Potent Activity Reported[8]
5a A549, A375 (Melanoma), LNCaP (Prostate)Most Potent in Series[8]
4g HCT-116 (Colorectal cancer)Lower IC50 than Ampicillin[4][5]
4j HCT-116 (Colorectal cancer)Lower IC50 than Ampicillin[4][5]
4a MCF-7 (Breast cancer)10.15[9]
4a MDA-MB-231 (Breast cancer)16.32[9]

Table 2: Antimicrobial Activity of Novel this compound Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
4a-4j (dimedone derivatives) Mycobacterium bovis (BCG)Good Activity Reported[10]
4h, 4i (acetylacetone derivatives) Candida albicansHighest in Series[10]
5a, 5b, 5f, 5g, 5i Staphylococcus aureusBest MIC in Series[8]
4l Streptococcus pneumoniae125[11]
4l Escherichia coli125[11]
4c, 4e Pseudomonas aeruginosaMBC ≤500[11]
4l Pseudomonas aeruginosaMBC ≤250[11]

Table 3: Antioxidant Activity of Novel this compound Derivatives

Compound IDAssayIC50/EC50 (µM)Reference
4g DPPH ScavengingStrong Potency[4][5]
4j DPPH ScavengingMore Efficient than BHT[4][5]
4g Ferric Reducing Antioxidant Power (FRAP)Strong Potency[5]
4j Ferric Reducing Antioxidant Power (FRAP)More Efficient than BHT[5]

Table 4: Biofilm Inhibitory Activity of Novel this compound Derivatives

Compound IDBacterial StrainConcentration (µM)Biofilm Inhibition (%)Reference
6a Pseudomonas aeruginosa2.5Obvious Inhibition[12]
4l Streptococcus pneumoniae10013% Cell Lysis[11][13]
4l Escherichia coli20020% Cell Lysis[11][13]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of bioactive this compound derivatives often involves efficient and environmentally friendly one-pot, multi-component reactions.[1][7] The biological evaluation of these compounds requires a suite of standardized assays to determine their efficacy and preliminary safety profiles.

General Synthesis of this compound Derivatives

A common and efficient method for synthesizing 2-amino-4H-pyran derivatives is through a one-pot, three-component reaction.[4][5][7]

  • Reactants:

    • An aromatic aldehyde (e.g., benzaldehyde derivatives)

    • Malononitrile

    • A β-ketoester (e.g., ethyl acetoacetate) or a 1,3-dicarbonyl compound (e.g., dimedone)

  • Catalyst: A base catalyst such as piperidine or triethylamine is often used.[4][5]

  • Solvent: A green solvent like ethanol is typically employed.[4][5][7]

  • Procedure:

    • The aromatic aldehyde, malononitrile, and the β-ketoester/1,3-dicarbonyl compound are mixed in ethanol.

    • A catalytic amount of piperidine or triethylamine is added to the mixture.

    • The reaction mixture is stirred at room temperature or refluxed for a specified period.

    • The resulting solid product is collected by filtration, washed, and can be further purified by recrystallization.[4][5]

This synthetic strategy offers several advantages, including high yields, short reaction times, and simple work-up procedures.[10]

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is often determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10]

  • Procedure:

    • A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate.

    • A standardized suspension of the target microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

    • After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[11]

Visualizing the Mechanisms of Action

Understanding the molecular pathways through which bioactive compounds exert their effects is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the discovery of bioactive this compound compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization s1 One-Pot Multicomponent Reaction s2 Purification (Recrystallization) s1->s2 s3 Structural Characterization (NMR, IR, MS) s2->s3 b1 Antimicrobial Assays (MIC) s3->b1 b2 Anticancer Assays (MTT) s3->b2 b3 Antioxidant Assays (DPPH/FRAP) s3->b3 b4 Biofilm Inhibition Assays s3->b4 m1 Molecular Docking b2->m1 Promising Anticancer Activity m3 Gene Expression Analysis b4->m3 Significant Biofilm Inhibition m2 Enzyme Inhibition Assays (e.g., CDK2) m1->m2 l1 Structure-Activity Relationship (SAR) m2->l1 m3->l1 l2 ADMET Prediction l1->l2

Caption: General workflow for the discovery and development of bioactive this compound compounds.

cdk2_inhibition_pathway cluster_pathway CDK2-Mediated Cell Cycle Progression cluster_inhibition Inhibition by this compound Compound CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds & activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Entry & DNA Replication E2F->S_Phase activates transcription for Pyran Bioactive this compound (e.g., Compound 4d, 4k) Pyran->CDK2 inhibits

Caption: Proposed mechanism of anticancer activity via CDK2 inhibition by bioactive 4H-pyrans.[4]

pqs_inhibition_pathway cluster_pqs PQS Quorum Sensing in P. aeruginosa cluster_inhibition_pqs Inhibition by this compound Compound pqsA pqsA gene PqsA_protein PqsA protein pqsA->PqsA_protein expresses PQS_precursor PQS precursor PqsA_protein->PQS_precursor synthesizes PQS PQS signal PQS_precursor->PQS PqsR PqsR receptor PQS->PqsR binds & activates Virulence Virulence Factor Production (e.g., Pyocyanin) & Biofilm Formation PqsR->Virulence activates Pyran_6a Bioactive this compound (Compound 6a) Pyran_6a->pqsA inhibits expression of

Caption: Proposed mechanism of anti-biofilm activity via inhibition of the PQS pathway.[12]

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The synthetic accessibility and the wide range of biological activities make these compounds highly attractive for further investigation in drug discovery programs. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity. Furthermore, in-depth mechanistic studies and in vivo evaluations are necessary to translate the promising in vitro results into tangible therapeutic applications. This technical guide serves as a foundational resource to propel further research and development in this exciting area of medicinal chemistry.

References

Computational Modeling of 4H-Pyran Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules of significant biological importance. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The versatility of the this compound ring system, coupled with its accessibility through multi-component reactions, has made it an attractive target for medicinal chemists and drug discovery programs.[1]

Computational modeling has emerged as an indispensable tool in modern drug discovery, offering a rational and efficient approach to the design and development of novel therapeutic agents. By simulating molecular interactions and predicting physicochemical properties, computational methods can significantly accelerate the identification and optimization of lead compounds. This technical guide provides a comprehensive overview of the core computational methodologies applied to the study of this compound structures, with a focus on quantum chemical calculations, molecular docking, and ADMET prediction. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to bridge the gap between in silico and in vitro studies.

I. Synthesis of this compound Derivatives

The synthesis of 2-amino-4H-pyran derivatives is often achieved through a one-pot, three-component reaction, which is an efficient and atom-economical approach.[2] A general and widely used protocol involves the condensation of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound.

Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol describes the synthesis of a specific this compound derivative, which can be adapted for the synthesis of other analogs.[3][4]

Materials:

  • 4-chlorobenzaldehyde

  • Malononitrile

  • Dimedone

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Hexane

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, Buchner funnel, filter paper

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-chlorobenzaldehyde (10 mmol, 1.41 g), malononitrile (10 mmol, 0.66 g), and dimedone (10 mmol, 1.40 g) in 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.

  • Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-3 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate will form.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it sequentially with cold distilled water, ethanol, and hexane to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting solid product in a desiccator or under vacuum.

  • Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR.

II. Computational Modeling Workflow

A typical computational workflow for the investigation of this compound structures in a drug discovery context involves several key steps, from initial structure preparation to the prediction of biological activity and ADMET properties.

G cluster_0 Input Preparation cluster_1 Quantum Chemical Calculations cluster_2 Molecular Docking cluster_3 ADMET Prediction a 2D Structure of This compound Derivative b 3D Structure Generation (e.g., Avogadro, ChemDraw) a->b c Geometry Optimization (DFT: B3LYP/6-311G**) b->c d Electronic Properties (HOMO, LUMO, MEP) c->d f Ligand Preparation (Adding charges, hydrogens) c->f e Target Protein Preparation (PDB, e.g., CDK2, Tyrosinase) g Grid Box Generation e->g h Docking Simulation (e.g., AutoDock Vina) f->h j Physicochemical Properties (e.g., SwissADME) f->j g->h i Binding Affinity & Pose Analysis h->i k Pharmacokinetics & Toxicity j->k

A general workflow for the computational modeling of this compound derivatives.

III. Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of this compound derivatives. These calculations provide insights into molecular geometry, stability, and sites of electrophilic and nucleophilic attack.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

This protocol outlines a general procedure for performing DFT calculations on a this compound structure using a program like Gaussian.

Software: Gaussian, GaussView, or other molecular modeling software.

Procedure:

  • Structure Input:

    • Draw the 2D structure of the this compound derivative using a chemical drawing tool.

    • Convert the 2D structure to a 3D structure and perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

    • Save the coordinates in a format compatible with the quantum chemistry software (e.g., .mol or .pdb).

  • Input File Preparation (Gaussian):

    • Create a Gaussian input file (.gjf or .com).

    • Specify the route section: #p B3LYP/6-311G(d,p) Opt Freq. This requests a geometry optimization followed by a frequency calculation at the B3LYP level of theory with the 6-311G(d,p) basis set.

    • Provide a title for the calculation.

    • Specify the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).

    • Paste the 3D coordinates of the this compound derivative.

  • Running the Calculation:

    • Submit the input file to the Gaussian program.

  • Analysis of Results:

    • Geometry Optimization: Open the output file (.log or .out) in a visualization tool like GaussView. Verify that the optimization has converged by checking for the absence of imaginary frequencies. The optimized geometry represents the lowest energy conformation.

    • Electronic Properties: From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability.[5][6]

    • Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Quantitative Data from Quantum Chemical Calculations
CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylateB3LYP/6-311G(d,p)-7.06-2.544.52
Illustrative this compound DerivativeB3LYP/6-31G(d)-6.50-1.804.70

Data for the first compound is sourced from a computational study.[7] The second entry is illustrative of typical values for similar structures.

IV. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Experimental Protocol: Molecular Docking of a this compound Derivative into CDK2

This protocol details the steps for docking a this compound derivative into the active site of Cyclin-Dependent Kinase 2 (CDK2) using AutoDock Vina.

Software: AutoDock Tools, AutoDock Vina, PyMOL or other molecular visualization software.

Procedure:

  • Protein Preparation:

    • Download the crystal structure of human CDK2 in complex with an inhibitor from the Protein Data Bank (PDB ID: 6GUE).[8]

    • Open the PDB file in a molecular visualization tool.

    • Remove water molecules, co-crystallized ligands, and any other non-protein atoms.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Prepare the 3D structure of the this compound derivative (e.g., from the geometry optimization step).

    • Use AutoDock Tools to add Gasteiger charges and merge non-polar hydrogens.

    • Define the rotatable bonds in the ligand.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • In AutoDock Tools, define a grid box that encompasses the active site of CDK2. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file.

    • Ensure the grid box is large enough to allow the ligand to move and rotate freely.

  • Docking Simulation:

    • Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Visualize the docking results in a molecular graphics program. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of the this compound derivative and the amino acid residues in the CDK2 active site.

Quantitative Data from Molecular Docking Studies
This compound DerivativeTarget ProteinDocking Score (kcal/mol)Interacting Residues
Compound e CDK2 (6GUE)-11.0LYS, ASP, LEU, HIS
Compound h CDK2 (6GUE)-11.0LYS, ASP, LEU, HIS
Compound 12j Tyrosinase-8.04HIS85, HIS259, HIS296
Compound 67 2V5Z (PD)-10.9Not specified
IllustrativeDNA-7.5A-T rich region of the minor groove

Data is compiled from various in silico studies on different this compound derivatives.[8][9][10]

V. Biological Evaluation

The computational predictions of biological activity must be validated through in vitro experiments. Cytotoxicity assays are commonly used to assess the anticancer potential of newly synthesized compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data from Biological Assays
This compound DerivativeCell LineAssayIC50 (µM)
Compound 9a HeLaMTT2.59
Compound 14g HCT-116MTT1.98
Compound 6f -Tyrosinase Inhibition35.38
Compound 12j -Tyrosinase Inhibition10.49
Compound 4 -CDK2 Inhibition3.82
Compound 9 -CDK2 Inhibition0.96

Data is compiled from various biological evaluation studies.[9][11][12]

VI. Signaling Pathway and Mechanism of Action Visualization

Understanding the mechanism of action of a bioactive compound often involves elucidating its effect on cellular signaling pathways. Graphviz can be used to create clear diagrams of these complex biological processes.

CDK2 Signaling Pathway in Cell Cycle Progression

Many this compound derivatives have been investigated as inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

G CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S-Phase Entry E2F->S_Phase initiates CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb phosphorylates Pyran This compound Derivative Pyran->CDK2 inhibits G Tyrosinase Tyrosinase (Enzyme) LDOPA L-DOPA Tyrosinase->LDOPA converts Dopaquinone Dopaquinone Tyrosinase->Dopaquinone converts LTyrosine L-Tyrosine (Substrate) LTyrosine->Tyrosinase binds to LDOPA->Tyrosinase binds to Melanin Melanin Dopaquinone->Melanin leads to Pyran This compound Derivative (Inhibitor) Pyran->Tyrosinase inhibits

References

An In-depth Technical Guide to the Isomers of 4H-Pyran and their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 4H-pyran, with a focus on their physicochemical properties, synthesis, and biological significance. The unstable nature of the parent this compound and its isomer, 2H-pyran, has led to a greater emphasis on their more stable, functionalized derivatives, particularly the pyranones. This document delves into the key characteristics of these compounds, offering detailed experimental protocols and insights into their mechanisms of action, which are crucial for their application in research and drug development.

Core Isomers of Pyran: Structure and Stability

Pyran is a six-membered heterocyclic, non-aromatic ring containing one oxygen atom. The position of the double bonds and the saturated carbon atom gives rise to two primary isomers: 2H-pyran and this compound.[1]

  • 2H-Pyran: The saturated carbon is at position 2. This isomer is highly unstable and has not been isolated.[2] Its instability is attributed to the equilibrium it establishes with its open-chain isomeric form, a 1-oxatriene.[3]

  • This compound: The saturated carbon is at position 4.[1] First isolated in 1962, this compound is also unstable, particularly in the presence of air, and tends to disproportionate into dihydropyran and the pyrylium ion.[4]

Due to their inherent instability, the study of the parent pyrans is challenging. Consequently, research has largely focused on their more stable, substituted derivatives and their oxidized forms, pyranones.

The two main isomers of pyranones are:

  • 2-Pyrone (α-Pyrone or 2H-pyran-2-one): An unsaturated lactone with the carbonyl group at position 2.[5]

  • 4-Pyrone (γ-Pyrone or this compound-4-one): An unsaturated ketone with the carbonyl group at position 4.[6]

These pyranone structures are found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[7]

Physicochemical Properties

The instability of this compound and 2H-pyran makes the experimental determination of their physicochemical properties difficult. In contrast, their more stable pyranone isomers have been well-characterized. The available quantitative data for these key isomers are summarized below.

PropertyThis compound2H-Pyran4-Pyrone (this compound-4-one)2-Pyrone (2H-Pyran-2-one)
Molecular Formula C₅H₆OC₅H₆OC₅H₄O₂C₅H₄O₂
Molar Mass ( g/mol ) 82.1082.1096.0896.08
Melting Point (°C) --32-34[6][8]-
Boiling Point (°C) --210-215[6][8]-
Solubility --Slightly soluble in water; soluble in alcohol and oils.[8]-
CAS Number 289-65-6[9]289-66-7[4]108-97-4[6]504-31-4[5]

Synthesis of Pyran Isomers: Experimental Protocols

The synthesis of the unstable parent pyrans is not commonly performed. Instead, synthetic efforts are directed towards their more stable and synthetically useful derivatives. The following are detailed protocols for the synthesis of the key pyranone isomers.

Synthesis of 4-Pyrone (this compound-4-one) via Decarboxylation of Chelidonic Acid

4-Pyrone can be reliably synthesized by the thermal decarboxylation of chelidonic acid.[2][3]

Experimental Protocol:

  • Reaction Setup: A distillation apparatus is assembled. Chelidonic acid is placed in the distillation flask.

  • Decarboxylation: The chelidonic acid is heated under vacuum. The decarboxylation reaction occurs at elevated temperatures, leading to the formation of 4-pyrone.

  • Purification: The crude 4-pyrone is then purified by distillation to yield the final product.

Synthesis of 2-Pyrone (2H-Pyran-2-one) from Coumalic Acid

A common and effective method for the synthesis of 2-pyrone is the decarboxylation of coumalic acid.

Experimental Protocol:

  • Reaction Setup: Coumalic acid is placed in a flask equipped with a condenser.

  • Decarboxylation: The acid is heated, which induces decarboxylation to form 2-pyrone. The reaction can be monitored by the evolution of carbon dioxide.

  • Purification: The resulting 2-pyrone is purified by vacuum distillation.

Multi-component Synthesis of Substituted this compound Derivatives

A versatile and efficient method for synthesizing a variety of substituted this compound derivatives is through a one-pot, three-component reaction.[10]

Experimental Protocol:

  • Reactants and Catalyst: An aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a β-ketoester (e.g., ethyl acetoacetate) (1 mmol) are mixed in a round-bottom flask. A catalytic amount of a suitable base (e.g., KOH loaded on CaO) is added.[10]

  • Reaction Conditions: The reaction mixture is stirred and heated, typically under solvent-free conditions or in a solvent like ethanol.[10][11] The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.[10]

Biological Activities and Signaling Pathways

Pyran derivatives exhibit a wide spectrum of biological activities, making them important scaffolds in drug discovery. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

General Workflow for Synthesis and Biological Screening

The general process for investigating the therapeutic potential of novel pyran derivatives is outlined below.

Caption: General workflow for the discovery and development of pyran-based therapeutic agents.

While the broad biological activities of pyran derivatives are well-documented, specific signaling pathways for many of these compounds are still under investigation. One area of interest is their potential as enzyme inhibitors.

Hypothetical Signaling Pathway: Inhibition of a Kinase Pathway by a Pyran Derivative

Many small molecule drugs exert their effects by inhibiting protein kinases, which are key components of cellular signaling pathways. A hypothetical mechanism for a pyran derivative as a kinase inhibitor is depicted below.

G Hypothetical Kinase Inhibition by a Pyran Derivative Pyran Pyran Derivative Kinase Protein Kinase Pyran->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: A simplified diagram illustrating the potential mechanism of a pyran derivative inhibiting a protein kinase signaling pathway.

Conclusion

The isomers of this compound, particularly the more stable pyranones, represent a versatile and important class of heterocyclic compounds. Their prevalence in nature and the diverse biological activities of their synthetic derivatives underscore their significance in medicinal chemistry and drug development. While the parent pyrans remain challenging to study due to their instability, the robust synthetic methodologies available for their derivatives provide a rich platform for the exploration of novel therapeutic agents. Further research into the specific molecular mechanisms and signaling pathways of bioactive pyran derivatives will undoubtedly unlock new opportunities for the treatment of a wide range of diseases.

References

Thermodynamic Stability of Substituted 4H-Pyrans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyran scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. Understanding the thermodynamic stability of substituted 4H-pyrans is of paramount importance for drug design, chemical synthesis, and formulation development. This technical guide provides a comprehensive overview of the factors governing the thermodynamic stability of this class of compounds, details experimental and computational methodologies for its assessment, and presents available quantitative data. The interplay of electronic and steric effects of substituents on the pyran ring's conformation and overall stability is discussed. This document is intended to be a valuable resource for researchers and professionals working with this compound derivatives.

Introduction

4H-pyrans are six-membered heterocyclic compounds containing an oxygen atom and two double bonds, with a saturated carbon at the 4-position. Their derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The therapeutic potential of these compounds is intrinsically linked to their stability under physiological and storage conditions. Thermodynamic stability, a measure of a compound's energy state relative to its constituent elements or other reference compounds, dictates its propensity to undergo degradation, isomerization, or other chemical transformations. A thorough understanding of the thermodynamic landscape of substituted 4H-pyrans is therefore crucial for the rational design of novel therapeutic agents with improved efficacy and shelf-life.

This guide will delve into the core principles of thermodynamic stability as they apply to substituted 4H-pyrans. It will explore the key structural features that influence stability, outline detailed protocols for the experimental and computational determination of thermodynamic parameters, and summarize the available quantitative data to facilitate comparative analysis.

Factors Influencing the Thermodynamic Stability of Substituted 4H-Pyrans

The thermodynamic stability of a substituted this compound is not an intrinsic property of the ring system alone but is significantly modulated by the nature and position of its substituents. The interplay of several factors, including electronic effects, steric hindrance, and conformational preferences, ultimately determines the overall Gibbs free energy of the molecule.

  • Electronic Effects of Substituents: The electronic nature of substituents on the this compound ring can have a profound impact on its stability. Electron-donating groups (EDGs) can increase the electron density of the ring system, potentially leading to greater stability. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, which may destabilize the ring or make it more susceptible to nucleophilic attack. The position of the substituent is also critical. For instance, conjugation of a substituent with the double bonds of the pyran ring can lead to delocalization of π-electrons, a stabilizing effect.

  • Steric Effects and Conformational Stability: The size and spatial arrangement of substituents can introduce steric strain, forcing the this compound ring to adopt higher-energy conformations. The pyran ring can exist in various conformations, such as the chair, boat, and twist-boat forms. The presence of bulky substituents will influence the relative energies of these conformers, with the molecule preferentially adopting the conformation that minimizes steric interactions. Computational studies are often employed to determine the most stable conformations and their relative energies.

  • Aromaticity and Resonance: While the this compound ring itself is not aromatic, substituents can introduce or interact with aromatic systems, contributing to the overall stability of the molecule through resonance. For example, a phenyl group attached to the pyran ring can participate in π-stacking interactions or extend the conjugated system, thereby lowering the molecule's energy.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the substituents can lead to intramolecular or intermolecular hydrogen bonding. These interactions can significantly contribute to the thermodynamic stability of the crystalline state or influence the conformation in solution.

Below is a diagram illustrating the key factors that influence the thermodynamic stability of substituted 4H-pyrans.

Factors Influencing Thermodynamic Stability of Substituted 4H-Pyrans Stability Thermodynamic Stability of Substituted 4H-Pyrans Electronic Electronic Effects (Inductive, Resonance) Stability->Electronic Steric Steric Effects (Strain, Conformational Isomerism) Stability->Steric Aromaticity Aromaticity & Conjugation Stability->Aromaticity H_Bonding Hydrogen Bonding Stability->H_Bonding

Factors influencing this compound stability.

Quantitative Thermodynamic Data

Compound/DerivativeThermodynamic ParameterValueMethodReference
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-oneGibbs Free Energy of Formation (g_f)-447.56 kJ/molJoback Method (Computational)[1]
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-oneEnthalpy of Formation (h_f)-652.17 kJ/molJoback Method (Computational)[1]

Note: The Joback method is a group contribution method used to estimate thermodynamic properties from molecular structure. These are predicted values and should be used with an understanding of their theoretical nature.

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic stability of substituted 4H-pyrans can be experimentally determined using a variety of techniques. The choice of method depends on the specific thermodynamic parameter of interest and the physical state of the compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine key thermodynamic parameters such as the melting point, enthalpy of fusion, and to study thermal decomposition.

Detailed Methodology:

  • Sample Preparation: A small amount of the purified substituted this compound (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated DSC pan. The pan is then hermetically sealed to prevent any loss of material during heating.

  • Instrument Setup: A differential scanning calorimeter is used for the analysis. The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc) prior to the measurement.

  • Experimental Parameters: The sample and an empty, sealed reference pan are placed in the DSC cell. The system is purged with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere. A typical experimental program involves heating the sample from ambient temperature to a temperature above its decomposition point at a constant heating rate (e.g., 5-10 °C/min).

  • Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference as a function of temperature. The resulting data is plotted as a thermogram, which shows heat flow versus temperature.

  • Data Analysis: The thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus). The onset of an exothermic or endothermic event at higher temperatures can indicate the onset of decomposition, providing information on the thermal stability of the compound.

The following diagram illustrates a general experimental workflow for determining thermodynamic stability using DSC.

Experimental Workflow for DSC Analysis of this compound Stability start Start prep Sample Preparation (Weighing & Sealing) start->prep setup Instrument Setup (Calibration & Purging) prep->setup run Run DSC Experiment (Controlled Heating) setup->run acquire Data Acquisition (Thermogram Generation) run->acquire analyze Data Analysis (Determine Tm, ΔHfus, Tdecomp) acquire->analyze end End analyze->end

DSC experimental workflow.
UV-Visible Spectroscopy for Equilibrium Constant Determination

For this compound derivatives that exist in equilibrium with other species (e.g., open-chain isomers or tautomers), UV-Visible spectroscopy can be a powerful tool to determine the equilibrium constant (Keq), which is directly related to the change in Gibbs free energy (ΔG = -RTlnKeq). This method is applicable if the species in equilibrium have distinct absorption spectra.

Detailed Methodology:

  • Sample Preparation: A series of solutions of the substituted this compound are prepared in a suitable solvent at a known concentration. The solvent should be transparent in the wavelength range of interest.

  • Instrument Setup: A dual-beam UV-Visible spectrophotometer is used. The instrument is calibrated and a baseline is recorded with the pure solvent.

  • Spectral Acquisition: The absorption spectrum of each solution is recorded over a relevant wavelength range. If the equilibrium is sensitive to temperature, the sample holder should be thermostatted.

  • Identification of Isosbestic Points: The presence of one or more isosbestic points in the overlay of the spectra at different conditions (e.g., temperature, pH) indicates a two-component equilibrium.

  • Data Analysis:

    • Select analytical wavelengths where the absorbance difference between the two species in equilibrium is maximal.

    • Using Beer-Lambert's law (A = εbc), the concentrations of each species at equilibrium can be determined if the molar absorptivities (ε) are known.

    • Alternatively, if the molar absorptivities are not known, they can be determined from solutions where the equilibrium is shifted completely to one side (e.g., by changing the temperature or pH).

    • The equilibrium constant (Keq) is then calculated from the concentrations of the species at equilibrium.

    • By performing the measurements at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be determined from a van't Hoff plot (lnKeq vs. 1/T).

Computational Approaches

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the thermodynamic stability of substituted 4H-pyrans. These methods can be used to calculate thermodynamic parameters such as Gibbs free energy of formation, enthalpy of formation, and to explore the potential energy surface of different conformers.

General Computational Workflow:

  • Structure Building: The 3D structure of the substituted this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify the low-energy conformers of the molecule.

  • Geometry Optimization: The geometry of each conformer is optimized to a local minimum on the potential energy surface using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Calculation of Thermodynamic Properties: The standard Gibbs free energy and enthalpy of formation are calculated. Relative stabilities of different isomers or conformers can be determined by comparing their calculated energies.

Conclusion

The thermodynamic stability of substituted 4H-pyrans is a critical parameter for the development of new drugs and functional materials. This guide has provided an in-depth overview of the key factors that govern this stability, including electronic and steric effects of substituents. While a comprehensive experimental database of thermodynamic data remains to be established, this document has outlined robust experimental and computational methodologies for the determination of relevant thermodynamic parameters. The detailed protocols for DSC and UV-Visible spectroscopy, along with the framework for computational analysis, offer a solid foundation for researchers to assess the stability of their this compound derivatives. A deeper understanding of the thermodynamic properties of this important class of compounds will undoubtedly accelerate the discovery and development of new and improved this compound-based technologies.

References

Methodological & Application

Application Notes and Protocols for Multicomponent Synthesis of 4H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4H-Pyran derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2][3] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these valuable scaffolds. MCRs offer several advantages over traditional multi-step synthesis, including higher atom economy, reduced waste, shorter reaction times, and operational simplicity, making them a cornerstone of green chemistry.[4][5]

This document provides an overview of common multicomponent strategies for the synthesis of 4H-pyrans, detailed experimental protocols for selected methods, and a summary of reaction data for easy comparison.

General Reaction Scheme

The most common multicomponent approach for the synthesis of 4H-pyrans involves a one-pot condensation of an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound.[6][7] This three-component reaction can be catalyzed by a variety of catalysts, including acids, bases, and metal-based catalysts, under diverse reaction conditions.

A general representation of this reaction is depicted below:

G cluster_product Product Aldehyde Aldehyde (R1-CHO) Pyran This compound Derivative Aldehyde->Pyran Malononitrile Malononitrile Malononitrile->Pyran Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate, Dimedone) Dicarbonyl->Pyran catalyst Catalyst Solvent, Temp catalyst->Pyran

Caption: General scheme of the three-component synthesis of 4H-pyrans.

Reaction Mechanism

The proposed reaction mechanism for the three-component synthesis of 4H-pyrans generally proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[7][8]

The key steps are outlined in the following diagram:

G A Aldehyde + Malononitrile B Knoevenagel Condensation (catalyzed) A->B Step 1 C α,β-Unsaturated Nitrile (Knoevenagel adduct) B->C E Michael Addition C->E D 1,3-Dicarbonyl D->E Step 2 F Michael Adduct E->F G Intramolecular Cyclization F->G Step 3 H Tautomerization G->H I This compound Product H->I Step 4

Caption: Proposed reaction mechanism for this compound synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using different catalytic systems.

CatalystAldehyde1,3-Dicarbonyl CompoundSolventTemp. (°C)TimeYield (%)Reference
DBSA (0.2 mmol)4-FluorobenzaldehydeCyclohexane-1,3-dioneWater1052 h89.3[9][10]
Cu₂(NH₂-BDC)₂(DABCO) (0.04 g)BenzaldehydeMalononitrileSolvent-free (Ball mill)RT10 min95[6]
Nd₂O₃ (10 mol%)BenzaldehydeEthyl acetoacetateWaterReflux45 min93[4]
Ag/TiO₂ nano-thin filmBenzaldehydeDimedoneH₂O/EtOH (2:1)6030 min96[8]
20% KOH loaded CaOBenzaldehydeEthyl acetoacetateSolvent-freeRT10 min92[11]
CuFe₂O₄@starch (0.03 g)4-ChlorobenzaldehydeDimedoneEthanolRT15 min96[5]
Zn²⁺/4A (0.1 g)BenzaldehydeDimedoneEthanolReflux4 h94[12]

DBSA: Dodecylbenzenesulfonic acid; Cu₂(NH₂-BDC)₂(DABCO): An amine-functionalized metal-organic framework; Nd₂O₃: Neodymium(III) oxide; Ag/TiO₂: Silver-doped titanium dioxide; KOH/CaO: Potassium hydroxide loaded on calcium oxide; CuFe₂O₄@starch: Starch-coated copper ferrite nanoparticles; Zn²⁺/4A: Zinc-exchanged 4Å molecular sieves; RT: Room Temperature.

Experimental Protocols

Protocol 1: Synthesis of 4H-Pyrans using Dodecylbenzenesulfonic Acid (DBSA) in Water[9][10]

This protocol describes a green and efficient method for the synthesis of this compound derivatives in an aqueous microemulsion system.

Materials:

  • Aromatic aldehyde (1.2 mmol)

  • Malononitrile (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., cyclohexane-1,3-dione) (1.0 mmol)

  • Dodecylbenzenesulfonic acid (DBSA) (0.2 mmol)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the aldehyde (1.2 mmol), malononitrile (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), and DBSA (0.2 mmol) in water is stirred at 105 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol.

Protocol 2: Mechanochemical Synthesis of 4H-Pyrans using a Metal-Organic Framework (MOF) Catalyst[6]

This solvent-free protocol utilizes ball milling for the synthesis of 4H-pyrans, offering advantages such as short reaction times and high yields.

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 1,3-Dicarbonyl compound (1 mmol)

  • Cu₂(NH₂-BDC)₂(DABCO) catalyst (0.04 g)

  • Ethanol (for washing)

Procedure:

  • A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), 1,3-dicarbonyl compound (1 mmol), and the Cu₂(NH₂-BDC)₂(DABCO) catalyst (0.04 g) is placed in a ball mill.

  • The mixture is ground at 27 Hz at ambient temperature.

  • The reaction is monitored by TLC.

  • After completion, the catalyst is separated by filtration and washed with hot ethanol.

  • The filtrate is concentrated, and the resulting solid product is dried. The catalyst can be reused after drying.

Protocol 3: Synthesis of 4H-Pyrans using a Recyclable Neodymium(III) Oxide Catalyst[4]

This protocol describes a one-pot synthesis of this compound derivatives using a recyclable rare earth metal oxide catalyst in water.

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-ketoester or β-diketone (2 mmol)

  • Neodymium(III) oxide (Nd₂O₃) (10 mol%)

  • Water (2 ml)

  • Hot ethanol (for catalyst washing)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), β-ketoester or β-diketone (2 mmol), and Nd₂O₃ (10 mol%) is refluxed in water (2 ml).

  • The reaction is monitored by TLC until completion.

  • After the reaction, the mixture is cooled, and the solid product is filtered.

  • The catalyst can be recovered from the solid by washing with hot ethanol, followed by drying at 150 °C for reuse.

  • The product is obtained from the filtrate after evaporation of the solvent.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[13][14] These include:

  • Anticancer Activity: Certain this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2]

  • Antimicrobial and Antifungal Activity: Many compounds incorporating the this compound motif exhibit potent activity against a spectrum of bacteria and fungi.[1]

  • Antiviral Activity: Some this compound derivatives have been identified as inhibitors of viral replication, including activity against HIV.[13]

  • Anti-inflammatory and Antioxidant Properties: The pyran ring system is also found in compounds with notable anti-inflammatory and antioxidant capabilities.[2][3]

The efficient and versatile synthesis of this compound libraries through multicomponent reactions is therefore of great importance for the discovery and development of new therapeutic agents.[1]

References

Green Synthesis of 4H-Pyran Derivatives in Water: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. 4H-pyran derivatives represent a privileged scaffold, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the green synthesis of these valuable compounds in aqueous media, minimizing the use of hazardous organic solvents and promoting sustainable chemical practices.

Application Notes

The synthesis of this compound derivatives is often achieved through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound.[1][2] The use of water as a solvent in these reactions is highly advantageous due to its low cost, non-toxicity, and non-flammability.[2][3] Various catalytic systems have been developed to facilitate this transformation efficiently in aqueous media, offering high yields and simple work-up procedures.[1][2][4]

Key advantages of these green synthetic approaches include:

  • Environmental friendliness: The use of water as a solvent significantly reduces the environmental impact compared to traditional methods that rely on volatile organic compounds.[2][3]

  • High efficiency: Many of the developed protocols offer excellent product yields in relatively short reaction times.[1][3]

  • Operational simplicity: The one-pot nature of these reactions and often simple filtration-based work-ups make them highly practical for laboratory and potential industrial-scale synthesis.[2]

  • Catalyst reusability: Several catalytic systems, particularly heterogeneous and nanocatalysts, can be easily recovered and reused for multiple reaction cycles with minimal loss of activity, enhancing the cost-effectiveness of the process.[5][2][3]

These methods provide accessible routes to libraries of this compound derivatives for screening in drug discovery programs. The structural diversity can be readily achieved by varying the aldehyde, active methylene, and 1,3-dicarbonyl components.

Comparative Data of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the green synthesis of this compound derivatives in water, allowing for easy comparison of their efficacy.

CatalystAldehyde SubstrateActive Methylene Compound1,3-Dicarbonyl CompoundReaction ConditionsTimeYield (%)Catalyst ReusabilityReference
Dodecyl benzenesulfonic acid (DBSA)4-FluorobenzaldehydeMalononitrileCyclohexane-1,3-dione0.2 mmol DBSA, Water, 105 °C2 h95Yes (up to 3 cycles with >90% yield)[1]
Triethylamine (Et3N)3-Chlorobenzylidenemalononitrile-Diethyl malonate derivative20 mol% Et3N, Water (+EtOH if needed), RT2 h83Not Reported[6]
Triethylamine (Et3N)4-Nitrobenzylidenemalononitrile-Diethyl malonate derivative20 mol% Et3N, Water, RT2 h89Not Reported[6]
Triethylamine (Et3N)Naphthalen-1-ylidenemalononitrile-Diethyl malonate derivative20 mol% Et3N, Water, RT2 h69Not Reported[6]
Nano-SnO2BenzaldehydeMalononitrileDimedone30 mg nano-SnO2, Water, Reflux30 min98Yes (up to 3 cycles with >95% yield)[2]
Nano-SnO24-ChlorobenzaldehydeMalononitrileDimedone30 mg nano-SnO2, Water, Reflux35 min96Yes[2]
Sodium Alginate (SA)4-ChlorobenzaldehydeMalononitrileDimedoneWater, RT15 min98Yes (up to 2 cycles with >90% yield)[4]
Sodium Alginate (SA)4-NitrobenzaldehydeMalononitrileDimedoneWater, RT20 min95Yes[4]
Neodymium (III) oxide (Nd2O3)Aromatic Aldehyde-β-ketoester or β-diketone10 mol% Nd2O3, Water/Ethanol (1:1), Reflux45 min~93Yes (up to 3 cycles with >90% yield)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives using DBSA in a Water Microemulsion System

This protocol is based on the work of Li, et al.[1] and utilizes dodecyl benzenesulfonic acid (DBSA) as both a Brønsted acid catalyst and a surfactant to create a microemulsion system in water.

Materials:

  • Aromatic aldehyde (1.2 mmol)

  • Malononitrile (1.0 mmol)

  • Cyclohexane-1,3-dione (1.2 mmol)

  • Dodecyl benzenesulfonic acid (DBSA) (0.2 mmol)

  • Water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.2 mmol), malononitrile (1.0 mmol), cyclohexane-1,3-dione (1.2 mmol), DBSA (0.2 mmol), and water.

  • Stir the mixture at 105 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from ethanol to obtain the pure this compound derivative.

Protocol 2: Synthesis of 2-Amino-4H-pyran Derivatives using Nano-SnO2 as a Recyclable Catalyst in Water

This protocol, adapted from the work of Kumar, et al.[2], employs nano-SnO2 as an efficient and reusable heterogeneous catalyst.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Dimedone (1 mmol, 140 mg)

  • Nano-SnO2 (30 mg)

  • Water (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for filtration

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and nano-SnO2 (30 mg) in 10 mL of water.

  • Stir the mixture and reflux for the appropriate time (typically 30-40 minutes).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product will precipitate.

  • Collect the product by filtration and wash with water.

  • The nano-SnO2 catalyst can be recovered from the filtrate for reuse.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - Aldehyde - Malononitrile - 1,3-Dicarbonyl B Add Catalyst (e.g., DBSA, nano-SnO2) A->B C Add Water as Solvent B->C D Heat and Stir (e.g., Reflux or 105°C) C->D E Cool to Room Temperature D->E F Filter to Collect Crude Product E->F G Recrystallize (e.g., from Ethanol) F->G H Pure this compound Derivative G->H

Caption: General experimental workflow for the green synthesis of this compound derivatives in water.

reaction_mechanism reactants Aldehyde (R-CHO) Malononitrile (CH₂(CN)₂) 1,3-Dicarbonyl knoevenagel Knoevenagel Condensation reactants->knoevenagel [Catalyst, H₂O] michael Michael Addition knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization dehydration Dehydration cyclization->dehydration product This compound Derivative dehydration->product

Caption: Plausible reaction mechanism for the three-component synthesis of this compound derivatives.

References

Catalytic Methods for Asymmetric 4H-Pyran Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 4H-pyran derivatives, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. The following sections summarize key catalytic methods, offering clear, structured data for comparison, detailed experimental procedures, and visualizations of the reaction pathways.

Organocatalytic Enantioselective [4+2] Annulation Using a Bifunctional Phosphonium Salt

This method provides an efficient route to highly functionalized chiral 4H-pyrans through a formal [4+2] annulation of electron-deficient allenes and β,γ-unsaturated α-keto esters. The use of a bifunctional phosphonium salt catalyst under phase-transfer conditions allows for excellent diastereo- and enantioselectivities.[1][2]

Data Presentation
Entryβ,γ-Unsaturated α-Keto EsterAlleneYield (%)dree (%)
1Ethyl 2-oxo-4-phenylbut-3-enoateDiethyl 2-vinylidenemalonate95>20:198
2Ethyl 2-oxo-4-(p-tolyl)but-3-enoateDiethyl 2-vinylidenemalonate92>20:197
3Ethyl 4-(4-chlorophenyl)-2-oxobut-3-enoateDiethyl 2-vinylidenemalonate96>20:199
4Ethyl 4-(2-naphthyl)-2-oxobut-3-enoateDiethyl 2-vinylidenemalonate93>20:198
5Ethyl 2-oxo-4-phenylbut-3-enoateDibenzyl 2-vinylidenemalonate90>20:196
Experimental Protocol

General Procedure for the Asymmetric [4+2] Annulation: [2]

  • To a dried Schlenk tube, add the β,γ-unsaturated α-keto ester (0.1 mmol), the bifunctional phosphonium salt catalyst (0.01 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 0.15 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the allene (0.12 mmol) to the reaction mixture.

  • Stir the reaction at 30 °C for the time indicated by TLC analysis (typically 12-24 hours).

  • Once the reaction is complete, purify the crude product directly by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 to 5:1) to afford the desired this compound derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis start Start add_reagents Add β,γ-unsaturated α-keto ester, catalyst, and Cs₂CO₃ to Schlenk tube start->add_reagents argon Evacuate and backfill with Argon (3x) add_reagents->argon add_solvent Add anhydrous CH₂Cl₂ argon->add_solvent stir1 Stir at RT for 10 min add_solvent->stir1 add_allene Add allene stir1->add_allene stir2 Stir at 30 °C (12-24h) add_allene->stir2 tlc Monitor by TLC stir2->tlc tlc->stir2 Incomplete purification Flash column chromatography tlc->purification hplc Chiral HPLC analysis purification->hplc product Isolated Chiral this compound hplc->product

Caption: Workflow for the bifunctional phosphonium salt-catalyzed asymmetric [4+2] annulation.

Organocatalytic Enantioselective (3+3) Annulation via Amine Catalysis

This method describes a formal (3+3) annulation of δ-acetoxy allenoates with 1,3-dicarbonyl compounds, catalyzed by a quinine-derived primary amine. This approach provides rapid access to chiral 4H-pyrans with high enantioselectivity under mild reaction conditions.[3][4]

Data Presentation
Entryδ-Acetoxy Allenoate1,3-Dicarbonyl CompoundYield (%)ee (%)
1Methyl 4-acetoxy-2,3-butadienoateDimedone8592
2Ethyl 4-acetoxy-2,3-butadienoateDimedone8894
3Benzyl 4-acetoxy-2,3-butadienoateDimedone8291
4Ethyl 4-acetoxy-2,3-butadienoate4-Hydroxycoumarin9095
5Ethyl 4-acetoxy-2,3-butadienoate2-Hydroxy-1,4-naphthoquinone7888
Experimental Protocol

General Procedure for the Asymmetric (3+3) Annulation: [4]

  • To a solution of the 1,3-dicarbonyl compound (0.2 mmol) and the quinine-derived amine catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add the δ-acetoxy allenoate (0.24 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-6 hours).

  • After completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to give the final this compound product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Proposed Catalytic Cycle

G catalyst Chiral Amine Catalyst intermediate1 Vinylogous Imminium Ion Intermediate catalyst->intermediate1 + Allenoate allenoate δ-Acetoxy Allenoate dicarbonyl 1,3-Dicarbonyl Compound intermediate2 Michael Adduct dicarbonyl->intermediate2 + Intermediate 1 (Michael Addition) intermediate1->catalyst cyclization Intramolecular Cyclization intermediate2->cyclization product_release Product Release & Catalyst Regeneration cyclization->product_release product_release->catalyst Regeneration product Chiral this compound product_release->product

Caption: Proposed catalytic cycle for the amine-catalyzed asymmetric (3+3) annulation.

L-Proline Catalyzed Multicomponent Synthesis of 4H-Pyrans

A straightforward and environmentally friendly approach to chiral 4H-pyrans involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a C-H activated acid (e.g., a β-ketoester or β-diketone) using the readily available and inexpensive organocatalyst, L-proline. This method often proceeds with good yields, although enantioselectivities can be variable.

Data Presentation
EntryAromatic AldehydeActive Methylene CompoundYield (%)ee (%)
1BenzaldehydeEthyl acetoacetate8560
24-ChlorobenzaldehydeEthyl acetoacetate8865
34-MethoxybenzaldehydeEthyl acetoacetate8255
4BenzaldehydeDimedone9070
54-NitrobenzaldehydeDimedone9275
Experimental Protocol

General Procedure for L-Proline Catalyzed Synthesis:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in ethanol (5 mL).

  • Add L-proline (0.1 mmol, 10 mol%) to the mixture.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, the product often precipitates. Collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization from ethanol or by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Logical Relationship of Reaction Components

G cluster_reaction One-Pot Reaction aldehyde Aromatic Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel active_methylene Active Methylene Compound michael Michael Addition active_methylene->michael catalyst L-Proline catalyst->knoevenagel catalyst->michael knoevenagel->michael cyclization Intramolecular Cyclization and Tautomerization michael->cyclization product Chiral this compound cyclization->product

Caption: Logical flow of the L-proline catalyzed multicomponent reaction.

Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis (General Application Note)

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. While specific, high-yielding protocols for the direct asymmetric synthesis of 4H-pyrans are still emerging, the application of CPAs in related domino reactions, such as oxa-Diels-Alder reactions or formal cycloadditions, represents a promising and actively researched area.

General Principle: CPAs can activate electrophiles, such as α,β-unsaturated carbonyl compounds or in situ-formed dienophiles, through hydrogen bonding. This activation lowers the LUMO of the electrophile, facilitating nucleophilic attack. The chiral environment of the catalyst directs the approach of the nucleophile, leading to high enantioselectivity.

Potential Application to this compound Synthesis: A hypothetical CPA-catalyzed domino reaction for this compound synthesis could involve the reaction of a 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde. The CPA would first catalyze the enantioselective Michael addition of the dicarbonyl compound to the unsaturated aldehyde. Subsequent intramolecular hemiacetalization would then yield the chiral this compound. Researchers are encouraged to explore variations of this concept using different substrates and CPA catalysts.

Conceptual Workflow

G start Start reactants 1,3-Dicarbonyl Compound + α,β-Unsaturated Aldehyde start->reactants activation CPA activates Aldehyde via H-bonding reactants->activation catalyst Chiral Phosphoric Acid (CPA) catalyst->activation michael Enantioselective Michael Addition activation->michael cyclization Intramolecular Hemiacetalization michael->cyclization product Chiral this compound cyclization->product

Caption: Conceptual workflow for a CPA-catalyzed asymmetric synthesis of 4H-pyrans.

References

Application Notes and Protocols: 4H-Pyrans in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-pyran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds exhibiting diverse and potent biological activities.[1][2][3] This document provides a detailed overview of the applications of this compound derivatives in various therapeutic areas, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Therapeutic Applications of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of pharmacological effects, making them promising candidates for drug discovery programs. Key therapeutic areas where these compounds have shown significant potential include oncology, infectious diseases, neurodegenerative disorders, and conditions related to oxidative stress.[4][5][6]

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this compound derivatives against various human cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell cycle regulation and the induction of apoptosis.

One of the key targets for this compound derivatives in cancer therapy is Cyclin-Dependent Kinase 2 (CDK2).[4][9] Overexpression of CDK2 is linked to the oncogenesis of several cancers, including colorectal cancer.[9] Certain this compound derivatives have been shown to inhibit CDK2 activity, leading to cell cycle arrest and suppression of tumor cell proliferation.[4][9] For instance, specific derivatives have demonstrated low micromolar IC50 values against HCT-116 human colorectal cancer cells.[9]

CDK2_Inhibition_Pathway 4H_Pyran This compound Derivative CDK2 CDK2 4H_Pyran->CDK2 Inhibits Apoptosis Apoptosis 4H_Pyran->Apoptosis Induces Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Promotes Proliferation Tumor Cell Proliferation Cell_Cycle->Proliferation

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 4dHCT-11675.1[9]
Derivative 4kHCT-11685.88[9]
Compound 16A549, DU145, HeLa, MCF7Promising Activity[7]
Compound 23A549, DU145, HeLa, MCF7Promising Activity[7]
Compound 3dBreast Cancer0.018[8]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have exhibited promising activity against a range of bacterial and fungal strains.[7][10][11] They have been shown to be effective against both Gram-positive and Gram-negative bacteria.[4][12] For example, certain derivatives have displayed lower IC50 values than the standard antibiotic ampicillin against specific Gram-positive isolates.[9]

Table 2: Antibacterial Activity of Selected this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Derivative 4gGram-positive isolates (except B. cereus)Lower than ampicillin[9]
Derivative 4jGram-positive isolates (except B. cereus)Lower than ampicillin[9]
Compound 5dStaphylococcus aureus (clinical isolate)32[12]
Compound 5dStreptococcus pyogenes (clinical isolate)64[12]
Compounds 5-7, 11-13, 17-19Staphylococcus aureus MTCC 962-fold higher activity than Neomycin[7]
Compound 21Staphylococcus aureus MTCC 964-fold higher activity than Neomycin[7]
Neuroprotective Activity

This compound derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease.[5][13][14] Their neuroprotective effects are attributed to their ability to inhibit key enzymes involved in the pathogenesis of these disorders, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

Neuroprotective_Mechanism 4H_Pyran This compound Derivative AChE_BuChE AChE & BuChE 4H_Pyran->AChE_BuChE Inhibits Acetylcholine Acetylcholine Levels AChE_BuChE->Acetylcholine Degrades Cognitive_Function Improved Cognitive Function Acetylcholine->Cognitive_Function

Table 3: Cholinesterase Inhibitory Activity of Selected this compound Derivatives

CompoundEnzymeIC50 (mM)Reference
Compound 12AChE0.011[5]
Compound 13BuChE0.017[5]
Compound 8AChE0.00563[5]
Compound 9BuChE0.00340[5]
Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases, including cancer and neurodegenerative disorders.[9] this compound derivatives have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals.[4][9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this activity.

Table 4: Antioxidant Activity of Selected this compound Derivatives

CompoundDPPH Scavenging Activity at 1 mg/mL (%)Reference
Derivative 4g90.50[9]
Derivative 4j88.00[9]
Derivative 4l70.20[9]
Derivative 4m69.00[9]
Derivative 4d65.25[9]
BHT (standard)95.30[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and key biological assays used to evaluate their medicinal properties.

Synthesis of this compound Derivatives (One-Pot, Three-Component Reaction)

This protocol describes a general and efficient method for the synthesis of 2-amino-4H-pyran derivatives.[10][15]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active methylene compound (e.g., dimedone, ethyl acetoacetate) (1.0 mmol)

  • Catalyst (e.g., piperidine, N-methylmorpholine) (catalytic amount)

  • Solvent (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (1.0 mmol) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., piperidine).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Synthesis_Workflow cluster_reactants Reactants Aldehyde Aldehyde Mixing Mix in Solvent with Catalyst Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Active_Methylene Active_Methylene Active_Methylene->Mixing Reaction Stir at Room Temp/Reflux Mixing->Reaction Workup Cool, Filter, Wash Reaction->Workup Purification Recrystallization Workup->Purification Final_Product Pure this compound Derivative Purification->Final_Product

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of this compound derivatives against cancer cell lines.[16]

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro CDK2 Inhibitory Assay

This protocol is for determining the in vitro potency of this compound derivatives to inhibit CDK2 enzyme activity.[4]

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • Kinase buffer

  • Histone H1 (substrate)

  • [γ-³²P]ATP

  • This compound derivative

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin E, and Histone H1.

  • Add varying concentrations of the this compound derivative to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the phosphorylated Histone H1 retained on the filter using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and valuable template in medicinal chemistry. The diverse biological activities, coupled with accessible synthetic routes, make this compound derivatives highly attractive for the development of new therapeutic agents. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly lead to the discovery of novel drugs with improved efficacy and safety profiles for a wide range of diseases.

References

Application Notes and Protocols: 4H-Pyran Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-pyran scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including potent anticancer activity.[1] This document provides an overview of the application of this compound derivatives as anticancer agents, including their synthesis, mechanism of action, and protocols for their evaluation.

Application Notes

This compound derivatives have demonstrated efficacy against a range of cancer cell lines, with some compounds exhibiting cytotoxicity comparable to or exceeding that of established chemotherapeutic agents.[2][3] Their mechanism of action often involves the inhibition of key regulators of the cell cycle, such as cyclin-dependent kinase 2 (CDK2), leading to apoptosis.[4][5]

The synthesis of these compounds is often achieved through efficient and atom-economical multi-component reactions, making them attractive candidates for the development of novel cancer therapies.[2][6][7] The versatility of these synthetic routes allows for the generation of diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies, aiding in the optimization of their anticancer potency and selectivity.[5]

Key Biological Activities:
  • Antiproliferative Activity: Many this compound derivatives have shown significant growth inhibitory effects against various human cancer cell lines, including colorectal, lung, breast, and cervical cancers.[1][2][4][8]

  • Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[1][4] This is often confirmed through assays that detect morphological changes, DNA fragmentation, and the activation of caspases.[5][6]

  • CDK2 Inhibition: A notable mechanism of action for some this compound derivatives is the inhibition of CDK2, a key enzyme in cell cycle progression.[4][5] This inhibition can lead to cell cycle arrest and apoptosis.

  • Mitochondrial Membrane Potential (MMP) Disruption: Some compounds have been observed to cause a loss in MMP, an early event in the apoptotic cascade.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activities of selected this compound derivatives against various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines (IC50 in µM)

CompoundA549 (Lung)H460 (Lung)HT29 (Colon)MKN-45 (Gastric)U87MG (Glioblastoma)SMMC-7721 (Hepatoma)
5a 1.06 ± 0.781.26 ± 0.870.96 ± 0.440.55 ± 0.320.78 ± 0.310.65 ± 0.26
5c 2.18 ± 1.251.29 ± 0.842.63 ± 0.782.36 ± 1.014.56 ± 1.803.72 ± 1.53
5d 7.52 ± 2.396.43 ± 2.308.52 ± 3.527.58 ± 3.739.83 ± 3.625.81 ± 1.32
5e >10>10>10>10>10>10
5f 1.15 ± 0.651.33 ± 0.911.02 ± 0.530.68 ± 0.290.89 ± 0.420.75 ± 0.33
5g 0.98 ± 0.541.12 ± 0.760.87 ± 0.410.49 ± 0.210.67 ± 0.280.58 ± 0.24
5h 1.54 ± 0.881.76 ± 1.021.39 ± 0.670.99 ± 0.451.21 ± 0.591.08 ± 0.49
5i 1.23 ± 0.711.45 ± 0.891.11 ± 0.580.76 ± 0.340.95 ± 0.470.83 ± 0.38
Data extracted from a study on the anti-proliferative activities of this compound derivatives synthesized from benzoylacetone.[6]

Table 2: Cytotoxicity of Chromeno-Annulated Pyrano[3,4-c]benzopyran and Naphthopyran Analogues (IC50 in µM)

CompoundHeLa (Cervical)MDA-MB-231 (Breast)MCF-7 (Breast)A549 (Lung)
27 HighPronouncedPronounced-
28 High--2.53
29 -High--
Data from a study on novel chromeno-annulated cis-fused pyrano[3,4-c]benzopyran and naphtho pyran analogues.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives as anticancer agents.

Protocol 1: General Synthesis of this compound Derivatives via a Three-Component Reaction

This protocol describes a common method for synthesizing this compound derivatives.[2][6]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Malononitrile or Ethyl cyanoacetate

  • 1,3-Dicarbonyl compound (e.g., benzoylacetone, dimedone)

  • Ethanol

  • Piperidine (catalyst)

  • Glacial acetic acid

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and malononitrile or ethyl cyanoacetate (1 mmol) in ethanol (20 mL), add the 1,3-dicarbonyl compound (1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Stir the mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If no precipitate forms, pour the reaction mixture into ice-cold water and acidify with a few drops of glacial acetic acid to induce precipitation.

  • Wash the crude product with cold water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure this compound derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of the synthesized this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Apoptosis Detection by DAPI Staining

This protocol is used to observe nuclear morphological changes associated with apoptosis.[6]

Materials:

  • Cancer cells treated with this compound derivatives (from the cytotoxicity assay)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • 4',6-diamidino-2-phenylindole (DAPI) staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Grow and treat cells with the desired concentrations of the this compound derivative on glass coverslips in a 24-well plate.

  • After the treatment period, wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).

  • Wash the cells twice with PBS.

  • Stain the cells with DAPI solution for 5 minutes in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides with a drop of mounting medium.

  • Observe the nuclear morphology of the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

Visualizations

Logical Workflow for Synthesis and Evaluation of this compound Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Aromatic Aldehyde D Three-Component Reaction (Catalyst: Piperidine) A->D B Active Methylene Compound (Malononitrile / Ethyl Cyanoacetate) B->D C 1,3-Dicarbonyl Compound C->D E Crude this compound Derivative D->E F Purification (Recrystallization) E->F G Pure this compound Derivative F->G H In Vitro Cytotoxicity Assay (MTT Assay) G->H J Mechanism of Action Studies G->J I Determination of IC50 Values H->I K Apoptosis Assay (DAPI) J->K L CDK2 Inhibition Assay J->L

Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.

Proposed Signaling Pathway for Anticancer Action of this compound Derivatives

G Pyran This compound Derivative CDK2 CDK2 Pyran->CDK2 Inhibition Mito Mitochondrial Membrane Potential Disruption Pyran->Mito CellCycle Cell Cycle Progression CDK2->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Cell Cycle Arrest Leads to Caspase Caspase-3 Activation Mito->Caspase Caspase->Apoptosis

Caption: Proposed mechanism of this compound derivatives inducing apoptosis in cancer cells.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 4H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal activities of 4H-pyran derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows and proposed mechanisms of action.

Introduction

This compound derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1] Their structural versatility allows for the synthesis of a large number of derivatives, making them attractive scaffolds for the development of new therapeutic agents. This document focuses on the application of 4H-pyrans as antimicrobial and antifungal agents, providing researchers with essential information for their study and development.

Antimicrobial and Antifungal Activity of this compound Derivatives

Numerous studies have demonstrated the efficacy of this compound derivatives against a variety of bacterial and fungal pathogens. The antimicrobial spectrum often includes both Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal species.

Data Presentation: In Vitro Activity of this compound Derivatives

The following tables summarize the quantitative data on the antimicrobial and antifungal activity of selected this compound derivatives from various studies. The Minimum Inhibitory Concentration (MIC) is a key indicator of the potency of an antimicrobial agent.

Table 1: Antibacterial Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusStreptococcus pyogenesEscherichia coliPseudomonas aeruginosaReference
Spiro-4H-pyran 5d 32 (clinical isolate)64 (clinical isolate)>512>512[2][3]
Fused Spiro-4H-pyran 4l -125125-[4]
Fused Spiro-4H-pyran 4c ---250[4]
Fused Spiro-4H-pyran 4e ---250[4]
Fused Spiro-4H-pyran 4m -125--[4]

Table 2: Antifungal Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus nigerAspergillus clavatusReference
4h High Activity--[1]
4i High Activity--[1]
Pyran-triazole 7b 12.5--[5]
Pyran-triazole 7c 12.5--[5]
Pyran-triazole 7i 12.5--[5]
Pyran-triazole 7j 12.5--[5]
Pyridine-pyrimidine 4n 200--[6]
Pyridine-pyrimidine 4k 250--[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial and antifungal activities are provided below.

Protocol 1: General Synthesis of 2-amino-4H-pyran Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of 2-amino-4H-pyran derivatives.[1]

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 1,3-Diketone compound (e.g., dimedone, acetylacetone) (1 mmol)

  • N-methylmorpholine (NMM) (30 mol%)

  • Ethanol (5 mL)

  • Water

  • Round bottom flask (10 mL)

  • Magnetic stirrer

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a 10 mL round bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), and the 1,3-diketone (1 mmol) in 5 mL of ethanol.

  • Add N-methylmorpholine (30 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a solid product will form.

  • Collect the solid product by filtration.

  • Purify the product by washing with water.

  • Dry the purified product and determine the yield.

Protocol 2: Broth Microdilution Method for MIC Determination

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives against bacterial and fungal strains.[1]

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Bacterial or fungal strains (e.g., Candida albicans ATCC 10231)

  • Appropriate broth medium (e.g., Sabouraud maltose broth for fungi)

  • 96-well microtiter plates

  • Pipettes

  • Incubator (37 °C)

  • Reference antifungal/antibacterial agents (e.g., Ketoconazole, Amphotericin B)

Procedure:

  • Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

  • Prepare serial two-fold dilutions of the compounds in the appropriate broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism in the broth.

  • Add the microbial suspension to each well of the microtiter plate.

  • Include positive controls (broth with microorganism and reference drug) and negative controls (broth with microorganism and DMSO).

  • Seal the plate and incubate at 37 °C for 24 to 48 hours.

  • The MIC is determined as the lowest concentration of the compound in the well showing no visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and proposed mechanisms of action for the antimicrobial and antifungal activity of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_antimicrobial_testing Antimicrobial & Antifungal Activity Evaluation s1 Reactants: Aldehyde, Malononitrile, 1,3-Diketone s2 One-pot Three-component Reaction (Catalyst: NMM, Solvent: Ethanol) s1->s2 s3 Purification (Filtration and Washing) s2->s3 s4 Characterization (NMR, IR, Mass Spec) s3->s4 a1 Preparation of Test Compounds (Dissolution in DMSO) s4->a1 Synthesized This compound Derivatives a2 Broth Microdilution Assay (96-well plates) a1->a2 a3 Inoculation with Bacterial/Fungal Strains a2->a3 a4 Incubation (24-48h at 37°C) a3->a4 a5 Determination of MIC a4->a5

Fig. 1: Experimental workflow for synthesis and antimicrobial evaluation of 4H-Pyrans.
Proposed Mechanisms of Action

The exact mechanisms by which 4H-pyrans exert their antimicrobial and antifungal effects are still under investigation. However, several potential pathways have been proposed based on computational and experimental studies.

Antibacterial Mechanism: Quorum Sensing Inhibition

Some this compound derivatives have been shown to interfere with quorum sensing (QS) in bacteria, particularly in Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By inhibiting QS, 4H-pyrans can disrupt these processes, rendering the bacteria less pathogenic.[7]

quorum_sensing_inhibition cluster_bacterium Bacterial Cell qs_regulator QS Regulator (e.g., LasR) gene_expression Virulence Gene Expression qs_regulator->gene_expression Activates autoinducer Autoinducer (e.g., OdDHL) autoinducer->qs_regulator Binds to biofilm Biofilm Formation gene_expression->biofilm pyran This compound Derivative pyran->inhibition inhibition->qs_regulator Inhibits Binding

Fig. 2: Proposed mechanism of Quorum Sensing inhibition by this compound derivatives.

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

A plausible mechanism for the antifungal activity of some heterocyclic compounds, potentially including 4H-pyrans, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[6][8][9]

Fig. 3: Proposed mechanism of Ergosterol Biosynthesis inhibition by this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant antimicrobial and antifungal potential. The synthetic accessibility and the possibility of structural modifications allow for the optimization of their activity against a broad range of pathogens. The protocols and data presented in these application notes are intended to facilitate further research and development of this compound-based antimicrobial agents. Future studies should focus on elucidating the precise molecular mechanisms of action to enable rational drug design and enhance the therapeutic potential of this versatile chemical scaffold.

References

Application Notes: Antioxidant Properties of Substituted 4H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 4H-pyrans are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules.[1][2] These scaffolds are recognized for a wide spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and notably, antioxidant properties.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of many diseases, including cancer, cardiovascular, and neurodegenerative disorders.[3][4] Consequently, the investigation of 4H-pyran derivatives as potential antioxidants is an active area of research in drug discovery.

The antioxidant capacity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons to scavenge free radicals, a property influenced by their specific substitution patterns.[5][6][7] For example, the presence of hydroxyl groups, particularly in an enol structure, has been shown to be a key factor for the potent radical scavenging activity of some this compound-4-one derivatives.[5][6] This document provides detailed protocols for common in vitro antioxidant assays, a summary of quantitative data for representative substituted 4H-pyrans, and diagrams illustrating the mechanisms and workflows relevant to their antioxidant evaluation.

Data Presentation: In Vitro Antioxidant Capacity

The antioxidant potential of substituted 4H-pyrans is typically quantified by determining their half-maximal inhibitory concentration (IC50) or efficient concentration (EC50). These values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 or EC50 value indicates greater antioxidant potency. The following tables summarize reported antioxidant activities for several this compound derivatives.

Table 1: DPPH Radical Scavenging Activity of Substituted 4H-Pyrans

Compound/DerivativeAssayIC50 (mM)Reference CompoundIC50 of Reference (mM)Source
4g (a this compound derivative)DPPH0.329BHT0.245[8][9]
4j (a this compound derivative)DPPH0.1941BHT0.245[8][9]
DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one)DPPH- (Excellent Scavenging)--[5][6]

Note: BHT (Butylated hydroxytoluene) is a standard synthetic antioxidant used as a positive control.

Table 2: ABTS Radical Scavenging Activity of Substituted 4H-Pyrans

Compound/DerivativeAssayScavenging ActivityReference CompoundScavenging Activity of ReferenceSource
DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one)ABTS81.1% at 17.5 µMBHT58.4% at 17.5 µM[8]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Substituted 4H-Pyrans

Compound/DerivativeAssayEC50 (mM)Reference CompoundEC50 of Reference (mM)Source
4g (a this compound derivative)FRAP0.201BHT0.132[9]
4j (a this compound derivative)FRAP0.179BHT0.132[9]

Mechanism of Antioxidant Action

The primary mechanism by which many this compound derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT). The compound donates a hydrogen atom to a highly reactive free radical, thereby neutralizing it and terminating the damaging radical chain reaction. The resulting this compound radical is typically more stable due to resonance delocalization, preventing it from propagating further radical reactions.

G Pyran Substituted This compound (Ar-OH) Radical Free Radical (R•) Pyran_Radical Stabilized This compound Radical (Ar-O•) Pyran->Pyran_Radical H• Donation Pyran->Pyran_Radical Neutralized Neutralized Molecule (RH) Radical->Neutralized H• Acceptance Radical->Neutralized

Proposed antioxidant mechanism of a substituted this compound.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to determine the antioxidant capacity of substituted this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[10] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[11][12]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (substituted this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM to 0.3 mM solution of DPPH in methanol or ethanol.[8][13] Store this solution in a dark bottle to protect it from light.

  • Preparation of Sample Solutions: Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., methanol). From the stock solution, create a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[8] Prepare identical dilutions for the positive control.

  • Assay (Microplate Method):

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.[8]

    • Add 100 µL of the various concentrations of the sample solutions or positive control to the wells.

    • For the blank/control well, add 100 µL of the solvent (e.g., methanol) instead of the sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.[8][13]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11][13]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:[10] % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentrations of the test compound. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals.[10]

G start Start prep_dpph Prepare 0.1 mM DPPH Solution in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of this compound & Control prep_dpph->prep_samples plate_setup Pipette 100µL DPPH & 100µL Sample/Control into 96-well plate prep_samples->plate_setup incubation Incubate in Dark (Room Temp, 30 min) plate_setup->incubation measure Measure Absorbance at 517 nm incubation->measure calculate Calculate % Scavenging & Determine IC50 Value measure->calculate end End calculate->end

Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[14] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium or ammonium persulfate. The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.[14][15]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate or Ammonium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (substituted this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[14][16]

    • Mix the two solutions in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14][17]

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.700 ± 0.02 at 734 nm.[15][16] This is the working solution.

  • Preparation of Sample Solutions: Prepare a stock solution and serial dilutions of the test this compound derivative and the positive control as described in the DPPH protocol.

  • Assay (Microplate Method):

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.[8]

    • Add 10 µL of the various concentrations of the sample solutions or positive control to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for approximately 6-10 minutes.[3][8]

  • Measurement: Measure the absorbance at 734 nm.[14]

  • Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14]

G start Start prep_abts Mix 7mM ABTS with 2.45mM Persulfate. Incubate 12-16h in dark. start->prep_abts prep_working Dilute ABTS•+ stock to Abs ≈ 0.70 at 734 nm prep_abts->prep_working prep_samples Prepare Serial Dilutions of this compound & Control prep_working->prep_samples plate_setup Pipette 190µL ABTS•+ & 10µL Sample/Control into 96-well plate prep_samples->plate_setup incubation Incubate in Dark (Room Temp, 6 min) plate_setup->incubation measure Measure Absorbance at 734 nm incubation->measure calculate Calculate % Scavenging & Determine IC50/TEAC measure->calculate end End calculate->end

Experimental workflow for the ABTS antioxidant assay.
Superoxide Radical (O₂•⁻) Scavenging Assay

Principle: This assay evaluates the ability of a compound to scavenge the superoxide radical (O₂•⁻), a biologically relevant and highly reactive oxygen species. Superoxide radicals are generated in vitro (e.g., via a phenazine methosulfate-NADH system or pyrogallol autoxidation) and reduce nitroblue tetrazolium (NBT) to a purple-colored formazan product.[10][18] An antioxidant will inhibit this reduction, and the decrease in color formation is measured spectrophotometrically at 560 nm.[18]

Materials:

  • Phosphate buffer (e.g., 0.06 M, pH 7.8)

  • Nitro blue tetrazolium (NBT)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Phenazine methosulfate (PMS) or Riboflavin

  • Test compound (substituted this compound)

  • Positive control (e.g., Quercetin or Ascorbic Acid)

  • 96-well microplate or cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure (using Riboflavin/light system):

  • Reaction Mixture Preparation: In a test tube or well, prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.8)

    • NBT (e.g., final concentration 0.18 mM)[13]

    • Riboflavin (e.g., final concentration 0.12 µM)[13]

    • Test compound at various concentrations.[13]

  • Illumination: Illuminate the tubes or plate with a fluorescent lamp for approximately 15 minutes to initiate the generation of superoxide radicals.[13] A control group without the test compound should be run in parallel.

  • Measurement: Measure the absorbance of the formazan product at 560 nm.[18]

  • Calculation: The percentage of superoxide radical scavenging is calculated using the standard inhibition formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control reaction, and A_sample is the absorbance in the presence of the test compound.

  • IC50 Determination: Determine the IC50 value from the plot of percent inhibition versus compound concentration.

G start Start prep_reagents Prepare Buffer, NBT, Riboflavin, and Samples start->prep_reagents mix Combine Reagents & Sample in Tubes/Plate prep_reagents->mix illuminate Illuminate with Fluorescent Lamp for 15 min mix->illuminate measure Measure Absorbance at 560 nm illuminate->measure calculate Calculate % Inhibition & Determine IC50 Value measure->calculate end End calculate->end

Workflow for Superoxide Radical Scavenging Assay.

Conclusion

The evaluation of substituted 4H-pyrans reveals them to be a promising class of antioxidant agents. The provided protocols offer a standardized framework for researchers to assess the in vitro antioxidant capacity of novel this compound derivatives. Quantitative data, such as the IC50 values presented, are critical for structure-activity relationship (SAR) studies, enabling the rational design of more potent antioxidant compounds. Further investigations, including cell-based assays and exploration of their effects on cellular signaling pathways related to oxidative stress, are necessary to fully elucidate their potential as therapeutic agents for diseases associated with oxidative damage.

References

Synthesis of 2-Amino-4H-Pyran Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 2-amino-4H-pyran derivatives, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in pigments and cosmetics.[1][2] The protocols outlined below focus on efficient, one-pot, three-component reactions, which are advantageous due to their simplicity, atom economy, and often high yields.[1]

General Reaction Scheme

The synthesis of 2-amino-4H-pyran derivatives is typically achieved through a multi-component reaction involving an aldehyde, a β-dicarbonyl compound (such as dimedone or ethyl acetoacetate), and malononitrile. This reaction can be catalyzed by a variety of catalysts, including bases, acids, and nanoparticles, under different reaction conditions.

The generally accepted mechanism for this transformation involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of the β-dicarbonyl compound to the intermediate. The final step is an intramolecular cyclization and tautomerization to yield the desired 2-amino-4H-pyran derivative.[3][4]

ReactionMechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel IntermediateA Arylidenemalononitrile Intermediate Knoevenagel->IntermediateA Catalyst Michael Michael Addition IntermediateA->Michael Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Michael IntermediateB Adduct Michael->IntermediateB Cyclization Intramolecular Cyclization & Tautomerization IntermediateB->Cyclization Product 2-Amino-4H-pyran Derivative Cyclization->Product

Caption: General reaction mechanism for the synthesis of 2-amino-4H-pyran derivatives.

Comparative Data of Synthetic Protocols

The following tables summarize quantitative data from various protocols for the synthesis of 2-amino-4H-pyran derivatives, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles

EntryAldehydeCatalyst (mol%)SolventTime (min)Yield (%)Reference
1BenzaldehydeNano-SnO₂ (30 mg)Water1098[5]
24-ChlorobenzaldehydeNano-SnO₂ (30 mg)Water1596[5]
34-MethylbenzaldehydeNano-SnO₂ (30 mg)Water2095[5]
4BenzaldehydeL-proline (10)Ethanol3095[1]
54-ChlorobenzaldehydeL-proline (10)Ethanol4592[1]
64-NitrobenzaldehydeL-proline (10)Ethanol2598[1]
7BenzaldehydePer-6-amino-β-cyclodextrinSolvent-free194[6]
84-ChlorobenzaldehydePer-6-amino-β-cyclodextrinSolvent-free196[6]

Table 2: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates

EntryAldehydeCatalystSolventTime (min)Yield (%)Reference
1BenzaldehydeAmmonia (25%)Ethanol294[2]
24-ChlorobenzaldehydeAmmonia (25%)Ethanol196[2]
34-MethoxybenzaldehydeAmmonia (25%)Ethanol392[2]
4BenzaldehydeSodium citrateEtOH:H₂O (1:1)1595[4]
54-ChlorobenzaldehydeSodium citrateEtOH:H₂O (1:1)2092[4]
64-NitrobenzaldehydeSodium citrateEtOH:H₂O (1:1)1098[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the tables above.

Protocol 1: Nano-SnO₂ Catalyzed Synthesis in Aqueous Media [5]

This protocol describes an environmentally benign method using a recyclable nano-catalyst.

Materials:

  • Aryl aldehyde (1 mmol)

  • Malononitrile (1 mmol, 66 mg)

  • Dimedone (1 mmol, 140 mg)

  • Nano-SnO₂ (30 mg)

  • Water (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and nano-SnO₂ (30 mg) in water (10 mL).

  • Stir the mixture and reflux for the appropriate time as indicated in Table 1.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the solid product, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

  • The nano-SnO₂ catalyst can be recovered from the aqueous filtrate, washed, dried, and reused.

Protocol 2: L-proline Catalyzed Synthesis in Ethanol [1]

This protocol utilizes a readily available and biocompatible organocatalyst.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Dimedone (1.0 mmol, 140 mg) or Ethyl acetoacetate (1.0 mmol, 0.13 g)

  • L-proline (10 mol%)

  • Ethanol (10 mL)

  • Ethyl acetate and Water (for extraction)

  • Na₂SO₄ (for drying)

  • Methanol (for recrystallization)

Procedure:

  • To a mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol) in ethanol (10 mL), add L-proline (10 mol%).

  • Reflux the reaction mixture.

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Extract the crude product with ethyl acetate and water.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize the residue from methanol to afford the pure product.

Protocol 3: Ammonia Catalyzed Synthesis at Ambient Temperature [2]

This protocol offers a rapid and efficient method under mild conditions.

Materials:

  • Benzaldehyde derivative (0.5 mmol)

  • Malononitrile (0.5 mmol, 33 mg)

  • Ethyl acetoacetate (0.5 mmol, 0.06 mL)

  • Ammonia (25% aqueous solution, 0.20 mL)

  • Ethanol (5 mL)

  • Water

Procedure:

  • In a flask, stir a mixture of the benzaldehyde derivative (0.5 mmol) and malononitrile (0.5 mmol) in ethanol (5 mL).

  • To this stirred mixture, add ethyl acetoacetate (0.5 mmol) followed by 25% aqueous ammonia (0.20 mL).

  • Continue stirring at room temperature in an open atmosphere for the time specified in Table 2.

  • A solid precipitate will form.

  • Filter the precipitated solid, wash it with water, and then recrystallize from ethanol.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 2-amino-4H-pyran derivatives based on the protocols described.

ExperimentalWorkflow Start Start Reagents Combine Aldehyde, Malononitrile, and β-Dicarbonyl Compound Start->Reagents AddCatalyst Add Catalyst and Solvent Reagents->AddCatalyst Reaction Perform Reaction (Reflux or Stir at RT) AddCatalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up (Cooling, Extraction, or Filtration) Monitor->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of 2-amino-4H-pyran derivatives.

References

Application Notes and Protocols: 4H-Pyrans as Versatile Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyran ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives are found in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. The versatile nature of the this compound core allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and pharmacological activities. This has led to the development of this compound-based compounds with potent anticancer, antioxidant, antibacterial, and anti-inflammatory properties, among others. These compounds often achieve their therapeutic effects by interacting with specific biological targets, such as enzymes and receptors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in a drug discovery context.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives is often achieved through efficient and atom-economical multicomponent reactions (MCRs). These one-pot syntheses allow for the rapid generation of molecular diversity from simple starting materials.

Experimental Protocol: Three-Component Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of 2-amino-4H-pyran derivatives via a three-component reaction of an aldehyde, malononitrile, and a β-dicarbonyl compound.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • β-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone)

  • Catalyst (e.g., piperidine, N-methylmorpholine, or a solid catalyst like KOH loaded CaO)

  • Solvent (e.g., ethanol, or solvent-free conditions)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the β-dicarbonyl compound (1 mmol).

  • Add the catalyst. For instance, when using a basic catalyst like piperidine or N-methylmorpholine, a catalytic amount (e.g., 10 mol%) is typically sufficient. For solid catalysts like KOH loaded CaO, a specific weight percentage might be used.

  • Add the solvent (e.g., 10 mL of ethanol) or proceed under solvent-free conditions.

  • Stir the reaction mixture at room temperature or heat under reflux. The reaction progress should be monitored by TLC.

  • Upon completion of the reaction (as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid product by filtration. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Biological Evaluation of this compound Derivatives

A. Anticancer Activity

Certain this compound derivatives have shown significant cytotoxic effects against various cancer cell lines. One common mechanism of action is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, leading to cell cycle arrest and apoptosis.[1][2]

This protocol outlines the determination of the cytotoxic activity of this compound derivatives against a cancer cell line, such as the human colorectal carcinoma cell line HCT-116.

Materials:

  • HCT-116 cells

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentrations should cover a range to determine the IC₅₀ value (e.g., 0.1 to 100 µM).

  • After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO treated) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This protocol provides a general guideline for assessing the inhibitory effect of this compound derivatives on CDK2 activity, often utilizing a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., Histone H1 derivative)

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.

  • In a 96-well plate, add the diluted compounds or DMSO (vehicle control).

  • Add the CDK2/Cyclin enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Compound IDCell LineIC₅₀ (µM)Reference
4dHCT-11675.1[2][3]
4kHCT-11685.88[2][3]
5aA549Potent Activity[4]
5aA375Potent Activity[4]
5aLNCaPPotent Activity[4]
B. Antioxidant Activity

The antioxidant potential of this compound derivatives can be evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Synthesized this compound derivatives

  • Positive control (e.g., Ascorbic acid, BHT, or Trolox)

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Prepare stock solutions of the this compound derivatives and the positive control in methanol. From these, prepare a series of dilutions.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the different concentrations of the test compounds or the positive control to the wells. For the blank, add 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Plot the percentage of inhibition against the concentration of the compound to determine the IC₅₀ value.

Compound IDAssayIC₅₀ (mM)Reference CompoundReference IC₅₀ (mM)Reference
4gDPPH0.329BHT0.245[2]
4jDPPH0.1941BHT0.245[2]
C. Antibacterial Activity

This compound derivatives have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized this compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the diluted bacterial suspension to each well.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound IDBacterial StrainMIC (µg/mL)Reference
4lStreptococcus pneumoniae125[5][6]
4lEscherichia coli125[5][6]
4cPseudomonas aeruginosa250[5][6]
4ePseudomonas aeruginosa250[5][6]
4mSalmonella typhimurium250[5][6]
5dStaphylococcus aureus (clinical isolate)32
5dStreptococcus pyogenes (clinical isolate)64

III. Visualization of Signaling Pathways and Workflows

CDK2 Signaling Pathway

The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the point of inhibition by this compound derivatives.

CDK2_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_Transcription Cyclin E Transcription E2F->CyclinE_Transcription promotes CDK2_CyclinE CDK2 / Cyclin E Complex CyclinE_Transcription->CDK2_CyclinE CDK2_CyclinE->pRb hyper-phosphorylates S_Phase_Entry S Phase Entry CDK2_CyclinE->S_Phase_Entry promotes Pyran_Inhibitor This compound Derivative Pyran_Inhibitor->CDK2_CyclinE inhibits

Caption: CDK2 signaling pathway and inhibition by 4H-pyrans.

Experimental Workflow: In Vitro Cytotoxicity Assay

This diagram outlines the major steps involved in the MTT assay for evaluating the anticancer activity of this compound compounds.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound Derivatives (Serial Dilutions) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cytotoxicity assay.

Intrinsic Apoptosis Pathway

The induction of apoptosis is a desirable outcome for anticancer agents. The following diagram depicts the intrinsic (mitochondrial) pathway of apoptosis, which can be triggered by this compound derivatives.[7]

Intrinsic_Apoptosis Cellular_Stress Cellular Stress (e.g., DNA Damage from this compound) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion act on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation in various disease areas. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this compound derivatives in their drug discovery programs. Continued exploration of the structure-activity relationships of this versatile scaffold is likely to lead to the identification of new and improved drug candidates.

References

Illuminating Cellular Landscapes: Application Notes for Novel 4H-Pyran Dicyanomethylene Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a series of novel 4H-Pyran dicyanomethylene (DCM) fluorescent dyes. These notes are intended to guide researchers in utilizing the unique photophysical properties of these compounds for cellular imaging and other fluorescence-based assays. The inherent brightness, large Stokes shifts, and environmental sensitivity of these dyes make them powerful tools for visualizing cellular structures and understanding complex biological processes.

Overview of this compound Dicyanomethylene Dyes

The this compound dicyanomethylene (DCM) core structure is a versatile scaffold for the development of advanced fluorescent probes.[1][2] The inherent intramolecular charge transfer (ICT) character of these dyes leads to their remarkable photophysical properties, including high molar absorption coefficients, tunable emission spectra, and high fluorescence quantum yields.[3][4] Modifications to the core structure allow for the fine-tuning of these properties, leading to a new generation of probes with enhanced brightness, photostability, and specific targeting capabilities. These dyes are particularly well-suited for applications in bioimaging due to their near-infrared (NIR) emission profiles, which allow for deep tissue penetration and reduced background fluorescence.[2] It is important to note that these this compound dyes function as fluorescent probes and are not known to be directly involved in cellular signaling pathways.

Photophysical Properties of Novel this compound Dyes

The following table summarizes the key photophysical parameters of several novel this compound dicyanomethylene derivatives. This data facilitates the selection of the appropriate dye for specific experimental needs, such as matching with available laser lines and filter sets.

Dye Nameλ_abs_ (nm)λ_em_ (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ_F_)SolventReference
DCM 459.5-44,9000.6Acetonitrile[1]
468.5-42,0000.43Methanol
---0.35Chloroform[1]
---0.44Acetonitrile[1]
PZ-DCM 450640 (solid state)Not ReportedNot ReportedTHF (for absorption)[5][6]
Boc-PZ-DCM 440598 (solid state)Not ReportedNot ReportedTHF (for absorption)[5][6]
KTB 471-Not Reported0.23 (neat thin film)Thin Film[7]
Compound 4e Not Reported~440Not Reported0.83Not Reported[8]

Experimental Protocols

Synthesis of Novel this compound Dyes

The synthesis of these dyes is typically achieved through a Knoevenagel condensation reaction. Below are representative protocols for the synthesis of PZ-DCM and Boc-PZ-DCM.[5][6]

Workflow for Synthesis of this compound Dyes

Reactants This compound Precursor + Aldehyde Derivative Solvent_Catalyst Ethanol (Solvent) + Piperidine (Catalyst) Reactants->Solvent_Catalyst Dissolve Reaction Stir at 80°C for 16 hours Solvent_Catalyst->Reaction Evaporation Evaporate Solvent (Vacuum) Reaction->Evaporation Purification Flash Column Chromatography Evaporation->Purification Product Pure this compound Dye Purification->Product

Caption: General workflow for the synthesis of this compound dyes.

Protocol for Synthesis of (E)-2-(2-methyl-6-(4-(piperazin-1-yl)styryl)-4H-pyran-4-ylidene)malononitrile (PZ-DCM) [5]

  • Reactant Preparation: In a round-bottom flask, dissolve 200 mg (1.16 mmol) of 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile and 221 mg (1.16 mmol) of 4-(piperazin-1-yl)benzaldehyde in 15 ml of ethanol.

  • Catalyst Addition: Add 20 µl of piperidine to the solution.

  • Reaction: Stir the mixture at 80°C for 16 hours.

  • Solvent Removal: After the reaction is complete, remove the ethanol under vacuum.

  • Purification: Purify the resulting residue using flash column chromatography with a DCM/MeOH gradient (0-15%) to obtain PZ-DCM as an orange solid.

Protocol for Synthesis of tert-butyl (E)-4-(4-(2-(4-(dicyanomethylene)-6-methyl-4H-pyran-2-yl)vinyl)phenyl)piperazine-1-carboxylate (Boc-PZ-DCM) [5][6]

  • Reactant Preparation: In a round-bottom flask, dissolve 500 mg (2.91 mmol) of 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile and 844 mg (2.91 mmol) of tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate in 30 ml of ethanol.

  • Catalyst Addition: Add 40 µl of piperidine to the solution.

  • Reaction: Stir the mixture at 80°C for 16 hours.

  • Solvent Removal: After the reaction is complete, remove the ethanol under vacuum.

  • Purification: Purify the resulting residue using flash column chromatography with a DCM/MeOH gradient (0-10%) to obtain Boc-PZ-DCM as a red solid.

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield (Φ_F_) of a novel this compound dye relative to a known standard.

Workflow for Relative Quantum Yield Measurement

cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Sample Prepare Dilutions of Test Sample (Abs < 0.1) Measure_Abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) Prep_Sample->Measure_Abs Prep_Standard Prepare Dilutions of Standard (Abs < 0.1) Prep_Standard->Measure_Abs Measure_Fluo Measure Fluorescence Spectra (Spectrofluorometer) Measure_Abs->Measure_Fluo Integrate Integrate Fluorescence Intensity Measure_Fluo->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield (Comparison of Slopes) Plot->Calculate Cell_Culture Culture Cells on Glass-Bottom Dishes Dye_Prep Prepare Dye Staining Solution in Media Cell_Culture->Dye_Prep Prepare for Staining Staining Incubate Cells with Dye Solution (37°C) Dye_Prep->Staining Washing Wash Cells with Fresh Media Staining->Washing Imaging Image Cells using Fluorescence Microscopy Washing->Imaging

References

Troubleshooting & Optimization

Technical Support Center: 4H-Pyran Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on 4H-Pyran multicomponent reactions (MCRs).

Troubleshooting Guide: Enhancing Reaction Yield

Low product yield is a common challenge in the synthesis of this compound derivatives. This guide addresses potential causes and provides systematic solutions to improve reaction outcomes.

Problem: Low to No Product Yield

If you are experiencing consistently low or no yield, several factors related to reaction conditions, catalyst choice, or reagent quality could be the cause.

Potential Cause & Solution Workflow

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup cluster_purification Work-up & Purification start Low or No Yield check_catalyst 1. Evaluate Catalyst start->check_catalyst check_conditions 2. Optimize Conditions check_catalyst->check_conditions catalyst_choice Inappropriate Catalyst - Select a proven catalyst (e.g., L-proline, nano-SnO2, KOH-CaO) check_catalyst->catalyst_choice catalyst_loading Suboptimal Loading - Titrate catalyst amount (e.g., 10-20 mol%) check_catalyst->catalyst_loading catalyst_activity Catalyst Deactivation - Use fresh catalyst - Check reusability limits check_catalyst->catalyst_activity check_reagents 3. Verify Reagents check_conditions->check_reagents solvent Solvent Choice - Test different solvents (e.g., EtOH) - Attempt solvent-free conditions check_conditions->solvent temperature Incorrect Temperature - Optimize temperature (e.g., 60-80°C or room temp) check_conditions->temperature time Reaction Time - Monitor via TLC to find optimal duration check_conditions->time purification 4. Review Purification check_reagents->purification purity Impure Starting Materials - Ensure high purity of aldehyde, malononitrile, etc. check_reagents->purity glassware Improper Setup - Use clean, dry glassware check_reagents->glassware solution Improved Yield purification->solution workup Product Loss During Work-up - Optimize extraction - Thoroughly rinse equipment purification->workup purify_method Ineffective Purification - Use recrystallization (e.g., from ethanol) - Employ column chromatography purification->purify_method

A troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting my this compound reaction yield?

The choice of catalyst and reaction solvent are paramount.[1] An inappropriate catalyst can lead to a sluggish or incomplete reaction, while the solvent can influence reactant solubility and the reaction pathway. For many this compound syntheses, solvent-free conditions have been shown to dramatically increase yields.[1][2]

Q2: How do I choose the right catalyst?

Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent). A wide range of catalysts, from basic salts to metallic nanoparticles, have been used successfully.[1] It is often best to start with a catalyst reported for a similar transformation.

Catalyst Performance Comparison in Model Reactions

CatalystSolventTemperature (°C)TimeYield (%)Reference
KOH-loaded CaOSolvent-free6010 min92[1][2]
[bmim]OHSolvent-free50-6030 min91[3]
L-proline (10 mol%)EthanolReflux1 hHigh Yield[4]
nano-SnO2WaterRefluxVariesExcellent[5]
Nd2O3H2O/C2H5OH (1:1)-45 min93[6]
No CatalystH2O/EtOH (2:1)4024 h37[7]

Q3: Can the reaction be performed under green/environmentally friendly conditions?

Yes, many modern protocols focus on green chemistry principles. Using water or ethanol as a solvent, employing reusable catalysts like nano-SnO2 or CuFe2O4@starch, and conducting reactions under solvent-free conditions are all effective strategies.[2][5][8]

Q4: I'm seeing significant side product formation. How can I improve selectivity?

Side product formation often relates to the reaction mechanism, which typically involves a Knoevenagel condensation, followed by a Michael addition and cyclization.[1]

  • Control Reaction Time and Temperature: Over-extending the reaction time or using excessive heat can cause product decomposition or undesired side reactions.[1] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[1]

  • Ensure Purity of Starting Materials: Impurities in reactants can inhibit the primary reaction or catalyze side reactions.[1]

Q5: What is the best way to purify the final this compound product?

Purification strategy depends on the nature of the product and impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent, such as ethanol, is often the most effective method for achieving high purity.[1][9]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard alternative.[1]

  • Catalyst Removal: If a heterogeneous catalyst was used, it should be removed by simple filtration before concentrating the reaction mixture.[1]

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4H-Pyrans using Ammonia Catalyst

This protocol is a generalized procedure for the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyran derivatives at room temperature.[9]

Workflow Diagram

Experimental_Workflow start Start mix 1. Mix Aldehyde (0.5 mmol), Malononitrile (0.5 mmol), & Ethyl Acetoacetate (0.5 mmol) in Ethanol (5 mL) start->mix add_catalyst 2. Add Ammonia (25%, 0.2 mL) mix->add_catalyst stir 3. Stir at Room Temperature (1-8 minutes until solid precipitates) add_catalyst->stir filter 4. Filter the Precipitated Solid stir->filter wash 5. Wash with Water filter->wash recrystallize 6. Recrystallize from Ethanol wash->recrystallize end End: Pure 2-Amino-4H-Pyran recrystallize->end

A general experimental workflow for 2-Amino-4H-Pyran synthesis.

Methodology:

  • Reactant Mixture: In a suitable round-bottom flask, add the aldehyde (0.5 mmol), malononitrile (0.5 mmol), and ethyl acetoacetate (0.5 mmol) to ethanol (5 mL).[9]

  • Catalyst Addition: To the stirred mixture, add 25% aqueous ammonia (0.20 mL).[9]

  • Reaction: Continue stirring the mixture at ambient temperature. The reaction is typically rapid, with a solid product precipitating within 1 to 8 minutes.[9] Monitor the reaction completion by observing the precipitation.

  • Work-up and Purification: Once the precipitation is complete, filter the solid product from the reaction mixture. Wash the collected solid with water and then purify it by recrystallization from ethanol to yield the final 2-amino-4H-pyran derivative.[9]

Protocol 2: Solvent-Free Synthesis using KOH-loaded CaO Catalyst

This protocol describes a highly efficient, solvent-free method for synthesizing this compound derivatives.[2]

Methodology:

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).[2]

  • Catalyst Addition: Add the optimized amount of KOH-loaded CaO catalyst (e.g., 10 mmol with 20% KOH loading).[2]

  • Reaction Conditions: Heat the reaction mixture to 60°C with continuous stirring.[2]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[10]

  • Work-up and Purification: Upon completion, cool the reaction mixture. Since the catalyst is heterogeneous, it can be separated by filtration. The crude product can then be purified by recrystallization from warm ethanol.[1][10] This method often yields a product pure enough to not require chromatography.[10]

References

Technical Support Center: Optimization of Catalyst Loading for 4H-Pyran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the synthesis of 4H-pyran derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, with a focus on problems related to catalyst loading.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Insufficient Catalyst Loading Gradually increase the catalyst amount in small increments (e.g., 1-5 mol%). The optimal loading is often determined empirically, and insufficient catalyst can lead to incomplete or slow reactions.[1][2]
Inappropriate Catalyst Choice The efficiency of this compound synthesis is highly dependent on the catalyst. A wide range of catalysts, from basic salts to metallic nanoparticles, have been successfully used.[1][3] If yield remains low, consider screening different types of catalysts (e.g., Lewis acids, Brønsted acids, or heterogeneous catalysts).
Suboptimal Reaction Conditions Temperature and solvent play a crucial role. Solvent-free conditions or the use of green solvents like water or ethanol have been shown to improve yields.[1][3] Optimize the reaction temperature, as excessively high temperatures can lead to decomposition.[1]
Catalyst Deactivation Impurities in reactants or solvents can poison the catalyst. Ensure high purity of all starting materials.[1] For reusable catalysts, consider regeneration or using a fresh batch if activity decreases over cycles.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, as prolonged times can lead to side product formation.[1]

Problem 2: Significant Side Product Formation

Possible Cause Suggested Solution
Excessive Catalyst Loading While sufficient catalyst is necessary, an excess amount may not improve the yield and can promote side reactions or complicate purification.[1] It is crucial to perform a catalyst loading screen to find the optimal concentration.
Incorrect Reaction Temperature High temperatures can provide the activation energy for undesired reaction pathways. Lowering the reaction temperature may increase selectivity for the desired this compound product.[4]
Non-optimal Reaction Mechanism Pathway The typical mechanism involves a Knoevenagel condensation, followed by a Michael addition and cyclization.[5][6] The choice of catalyst can influence the regioselectivity of the reaction, potentially leading to different products.[7]
Purity of Starting Materials Impurities can act as catalysts for side reactions. Ensure all reactants and solvents are of high purity.[1]

Problem 3: Difficulty in Catalyst Separation and Product Purification

Possible Cause Suggested Solution
Homogeneous Catalyst Homogeneous catalysts can be difficult to remove from the reaction mixture. Consider using a heterogeneous catalyst, which can be easily separated by filtration.[3][5]
Catalyst Residue If using a heterogeneous catalyst, ensure complete removal by filtration before work-up. Washing the filtered catalyst with a suitable solvent can help recover any adsorbed product.
Complex Reaction Mixture If significant side products are present, purification by column chromatography on silica gel is often necessary. Recrystallization from a suitable solvent like ethanol can be effective for solid products.[1]

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for my this compound synthesis?

A1: The optimal catalyst loading is best determined empirically through a series of small-scale screening experiments.[2] A common approach is to set up parallel reactions with varying catalyst concentrations (e.g., 1, 5, 10, 15, 20 mol%) while keeping all other parameters constant.[1][2] The reaction progress, yield, and purity are monitored to identify the loading that provides the best balance of reaction rate, product yield, and cost-effectiveness.

Q2: Can simply increasing the catalyst loading always improve the reaction yield?

A2: Not necessarily. While a certain minimum amount of catalyst is required for the reaction to proceed efficiently, excessively high catalyst loading can have no additional benefit on the yield and may even lead to an increase in side product formation, complicating the purification process.[1] For instance, in some syntheses, increasing the loading of KOH over CaO from 20% to 25% resulted in a decrease in product yield.[8][9]

Q3: What are some common types of catalysts used for this compound synthesis?

A3: A wide variety of catalysts have been reported for the synthesis of 4H-pyrans. These include:

  • Heterogeneous catalysts: CuFe2O4@starch[3], KOH-loaded CaO[1], and various magnetic nanoparticles[5]. These are often preferred due to their ease of separation and potential for recyclability.

  • Homogeneous catalysts: L-proline and other organocatalysts.[10]

  • Nanocatalysts: Nano-powder magnetite or iron(III) oxide have been used for efficient construction of 4H-pyrans.[11]

Q4: Does the choice of solvent affect the optimal catalyst loading?

A4: Yes, the solvent can significantly influence the reaction and the catalyst's effectiveness. Some reactions show dramatically improved yields under solvent-free conditions.[1] In other cases, polar solvents like water or ethanol are used.[3] The optimal catalyst loading may need to be re-determined when changing the solvent system.

Q5: My reusable catalyst is losing activity after a few cycles. What can I do?

A5: Loss of catalyst activity can be due to several factors, including poisoning by impurities, leaching of the active species, or structural changes. To address this, ensure high purity of reactants and solvents. For catalyst regeneration, specific procedures may be required depending on the catalyst type, such as washing with a solvent or thermal treatment. If activity cannot be restored, a fresh batch of the catalyst should be used.

Quantitative Data on Catalyst Loading

Table 1: Effect of Catalyst Loading on this compound Synthesis Yield

CatalystReactantsSolventTemperature (°C)Catalyst LoadingYield (%)Reference
20% KOH loaded CaOAromatic aldehyde, malononitrile, ethyl acetoacetateSolvent-free6010%80[9]
20% KOH loaded CaOAromatic aldehyde, malononitrile, ethyl acetoacetateSolvent-free6020%92[8][9]
20% KOH loaded CaOAromatic aldehyde, malononitrile, ethyl acetoacetateSolvent-free6025%<92[9]
CuFe2O4@starch4-chlorobenzaldehyde, malononitrile, dimedoneEthanolRoom Temp.0 mgTrace[3]
CuFe2O4@starch4-chlorobenzaldehyde, malononitrile, dimedoneEthanolRoom Temp.30 mg95[3]
Nd2O34-chlorobenzaldehyde, ethylacetoacetateH2O/C2H5OH (1:1)Reflux10 mmol~85[10]
Nd2O34-chlorobenzaldehyde, ethylacetoacetateH2O/C2H5OH (1:1)Reflux20 mmol~93[10]
Nd2O34-chlorobenzaldehyde, ethylacetoacetateH2O/C2H5OH (1:1)Reflux30 mmol~93[10]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading

  • Set up parallel reactions: In a series of identical reaction vials, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol).[1]

  • Add solvent: If the reaction is not solvent-free, add the chosen solvent (e.g., 3 mL of ethanol) to each vial.[3]

  • Vary catalyst loading: To each vial, add a different amount of the catalyst to be screened (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%, 20 mol%).[2]

  • Reaction conditions: Stir the reaction mixtures at the desired temperature (e.g., room temperature or 60-80°C).[1][3]

  • Monitor reaction: Follow the progress of each reaction by Thin Layer Chromatography (TLC).[1]

  • Work-up and analysis: Once the reactions are complete, work up each reaction mixture appropriately (e.g., filter to remove a heterogeneous catalyst, remove solvent under reduced pressure).[1]

  • Determine yield: Isolate the product from each reaction and determine the yield. Compare the yields to identify the optimal catalyst loading.

Protocol 2: General Synthesis of this compound Derivatives

  • Reactant mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.1 mmol), and an active methylene compound (1.0 mmol).[3]

  • Catalyst addition: Add the optimized amount of the chosen catalyst (e.g., 30 mg of CuFe2O4@starch).[3]

  • Solvent addition: Add the appropriate solvent (e.g., 3 mL of ethanol).[3]

  • Reaction: Stir the mixture at the optimized temperature for the required time.[3]

  • Monitoring: Monitor the reaction completion using TLC (e.g., with an eluent of ethyl acetate/n-hexane, 1:3).[3]

  • Catalyst removal: If a magnetic nanocatalyst is used, it can be removed with an external magnet.[3] Otherwise, filter the reaction mixture to remove a heterogeneous catalyst.[1]

  • Product isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizations

Reaction_Mechanism Reactants Aldehyde + Malononitrile Knoevenagel_Intermediate Knoevenagel Adduct (α-cyanocinnamonitrile derivative) Reactants->Knoevenagel_Intermediate Knoevenagel Condensation Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Active_Methylene + Active Methylene Compound Active_Methylene->Michael_Adduct Michael Addition Pyran_Product This compound Derivative Michael_Adduct->Pyran_Product Intramolecular Cyclization & Tautomerization Catalyst Catalyst Catalyst->Reactants activates aldehyde Catalyst->Knoevenagel_Intermediate facilitates addition

Caption: Proposed reaction mechanism for the synthesis of 4H-pyrans.

Troubleshooting_Workflow Start Low Yield in This compound Synthesis Check_Catalyst Check Catalyst Loading Start->Check_Catalyst Check_Conditions Check Reaction Conditions (Temp., Solvent) Start->Check_Conditions Check_Purity Check Reactant Purity Start->Check_Purity Optimize_Loading Screen Catalyst Loading (e.g., 1-20 mol%) Check_Catalyst->Optimize_Loading Optimize_Conditions Screen Solvents & Optimize Temperature Check_Conditions->Optimize_Conditions Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Success Improved Yield Optimize_Loading->Success Optimize_Conditions->Success Purify_Reactants->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow Start Start Mix_Reactants Mix Aldehyde, Malononitrile, & Active Methylene Compound Start->Mix_Reactants Add_Catalyst Add Catalyst Mix_Reactants->Add_Catalyst Set_Conditions Set Reaction Temperature & Stir Add_Catalyst->Set_Conditions Monitor_TLC Monitor Progress by TLC Set_Conditions->Monitor_TLC Workup Reaction Work-up (e.g., Catalyst Filtration) Monitor_TLC->Workup Reaction Complete Purification Product Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Solvent Effects on the Rate of 4H-Pyran Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the synthesis of 4H-Pyran derivatives. The information is tailored to address common challenges related to solvent selection and its impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the common causes related to the solvent?

A1: Low yields in this compound synthesis can often be attributed to the choice of solvent. Several factors may be at play:

  • Poor Solubility: If your reactants are not fully soluble in the chosen solvent, the reaction rate will be significantly hindered. This is a common issue when using purely aqueous media for non-polar reactants.[1][2]

  • Inappropriate Polarity: The polarity of the solvent plays a crucial role in stabilizing intermediates and transition states. Solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) have been reported to yield poor results for certain this compound syntheses.[1][2]

  • Side Reactions: The solvent can sometimes participate in or promote undesired side reactions, consuming starting materials and reducing the yield of the desired this compound.

  • Catalyst Incompatibility: The chosen solvent may not be optimal for the catalyst's activity. For instance, some catalysts may be more effective in polar protic solvents, while others perform better in non-polar or aprotic environments.

Q2: I am observing a very slow reaction rate. How can the solvent choice be optimized to accelerate the formation of my this compound derivative?

A2: To increase the reaction rate, consider the following solvent-related strategies:

  • Solvent Screening: A systematic screening of solvents with varying polarities and proticities is recommended. Ethanol is a commonly used solvent that often provides moderate to good yields.[1][2][3] A mixture of solvents, such as a 2:1 water/ethanol mixture, has also been shown to be effective in some cases.[4]

  • Solvent-Free Conditions: In many instances, conducting the reaction under solvent-free (neat) conditions can lead to significantly higher yields and shorter reaction times.[1][2][5][6][7] This is often a more environmentally friendly approach as well.

  • Microwave Irradiation: The use of microwave irradiation in conjunction with a suitable solvent (or under solvent-free conditions) can dramatically reduce reaction times.

  • Catalyst and Solvent Synergy: Ensure the chosen solvent is compatible with and enhances the activity of your catalyst. For example, some ionic liquids can act as both the catalyst and the reaction medium.

Q3: Is it possible to run the this compound formation in "green" or environmentally friendly solvents?

A3: Yes, there is a significant push towards greener synthesis of 4H-pyrans. Here are some options:

  • Water: While solubility can be a challenge, water has been successfully used as a solvent, particularly with the aid of catalysts that facilitate reactions in aqueous media.[1][8] The amphoteric nature of water can play a beneficial role in the reaction mechanism.[8]

  • Ethanol: As a bio-based solvent, ethanol is a greener alternative to halogenated solvents and is often effective for this synthesis.[9][10]

  • Water/Ethanol Mixtures: These mixtures offer a good balance of polarity and can improve the solubility of reactants compared to pure water.[1][4]

  • Solvent-Free Reactions: This is often the most environmentally friendly approach as it eliminates the need for a solvent altogether.[2][5][7]

Q4: How do I choose the best solvent for my specific reactants and catalyst?

A4: The optimal solvent is highly dependent on the specific aldehyde, active methylene compound, and catalyst being used. A general approach is to:

  • Review the Literature: Look for precedents with similar substrates and catalysts.

  • Consider the Reaction Mechanism: The formation of 4H-pyrans typically proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization.[5] Solvents that can stabilize the charged intermediates in these steps are often beneficial.

  • Perform Small-Scale Screening: Test a range of solvents (e.g., ethanol, acetonitrile, water, and solvent-free) on a small scale to empirically determine the best conditions for your specific reaction.

Troubleshooting Guide

Issue Possible Solvent-Related Cause Suggested Solution
Low to No Product Formation Poor solubility of reactants in the chosen solvent.- Switch to a solvent with a different polarity. - Consider a solvent mixture (e.g., water/ethanol).[1][4] - Attempt the reaction under solvent-free conditions.[1][2]
Solvent is inhibiting catalyst activity.- Screen different solvents to find one compatible with your catalyst. - Consult literature for catalyst-solvent compatibility.
Slow Reaction Rate The solvent is not effectively stabilizing the transition states of the reaction.- Try a more polar solvent like ethanol or acetonitrile.[3] - Explore solvent-free conditions, which can accelerate the reaction.[2][5]
Multiple Side Products The solvent is promoting side reactions or decomposition.- Lower the reaction temperature. - Switch to a less reactive or non-polar solvent. - Monitor the reaction closely with TLC to determine the optimal reaction time.[11]
Difficulty in Product Purification The product has high solubility in the reaction solvent, making isolation difficult.- After the reaction, try to precipitate the product by adding a non-solvent. - If using a solvent, choose one that is volatile for easy removal under reduced pressure.[11]
Catalyst residue is co-precipitating with the product.- Use a heterogeneous catalyst that can be easily filtered off. - Select a solvent system where the product is soluble but the catalyst is not.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Model this compound Formation Reaction

Reaction: 4-chlorobenzaldehyde, malononitrile, and dimedone catalyzed by Cu2(NH2-BDC)2(DABCO) at 75 °C.

SolventReaction Time (hours)Yield (%)Reference
Ethanol (EtOH)285[3]
Acetonitrile (CH3CN)465[3]
Tetrahydrofuran (THF)470[3]

Reaction: Aromatic aldehyde, malononitrile, and ethyl acetoacetate catalyzed by KOH loaded CaO.

SolventYield (%)Reference
Dichloromethane (CH2Cl2)Low[2][7]
Chloroform (CHCl3)Low[2][7]
Ethanol70[2][7]
WaterNo Product[2][7]
Solvent-Free92[2][7]

Experimental Protocols

General Protocol for Investigating Solvent Effects on this compound Formation

This protocol outlines a general procedure for the synthesis of a this compound derivative via a one-pot, three-component reaction, which can be adapted for screening different solvents.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol)

  • Catalyst (e.g., 10-20 mol%)

  • Solvent to be tested (e.g., Ethanol, Water, Acetonitrile, or solvent-free)

  • Round-bottom flask

  • Stirrer and heat source (if required)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (1.0 mmol).[11]

  • Catalyst Addition: Add the appropriate amount of the chosen catalyst.

  • Solvent Addition:

    • With Solvent: Add the selected solvent (e.g., 5 mL) to the reaction mixture.

    • Solvent-Free: If conducting the reaction under solvent-free conditions, proceed to the next step without adding a solvent.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature, 60-80°C, or reflux).[11]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals.

  • Work-up and Purification:

    • Upon completion, if a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.

    • If the reaction was performed in a solvent, remove the solvent under reduced pressure.

    • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]

Visualizations

Solvent_Effect_Pathway cluster_input Inputs cluster_conditions Reaction Conditions cluster_process Reaction Pathway cluster_output Outputs Reactants Reactants (Aldehyde, Malononitrile, Active Methylene Compound) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Catalyst Catalyst Catalyst->Knoevenagel Solvent Solvent Choice Solvent->Knoevenagel Influences Rate & Intermediate Stability Michael Michael Addition Solvent->Michael Cyclization Intramolecular Cyclization Solvent->Cyclization Knoevenagel->Michael Side_Products Side Products Knoevenagel->Side_Products Michael->Cyclization Michael->Side_Products Product This compound Product Cyclization->Product

Caption: Logical relationship of solvent effects on the this compound formation pathway.

Experimental_Workflow start Define Reactants and Catalyst screen_solvents Select Solvents for Screening (e.g., EtOH, H2O, MeCN, Solvent-Free) start->screen_solvents run_reactions Perform Small-Scale Parallel Reactions screen_solvents->run_reactions monitor_tlc Monitor Reaction Progress via TLC run_reactions->monitor_tlc workup Reaction Work-up and Product Isolation monitor_tlc->workup analyze Analyze Yield and Purity (e.g., NMR, LC-MS) workup->analyze optimize Optimize Conditions (Temperature, Time) analyze->optimize optimize->screen_solvents Re-screen if necessary scale_up Scale-up Synthesis optimize->scale_up Optimized Conditions end Final Protocol scale_up->end

Caption: Experimental workflow for investigating solvent effects on this compound formation.

References

Technical Support Center: Purification of Polar 4H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar 4H-Pyran derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar this compound derivatives.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant product loss during column chromatography of my polar this compound derivative. What are the potential causes and how can I improve the yield?

Answer:

Low recovery during column chromatography of polar compounds is a frequent issue. Several factors can contribute to this problem. A systematic approach to troubleshooting can help identify and resolve the issue.[1]

Possible Causes and Solutions:

  • Irreversible Adsorption to Silica Gel: The polar nature of your this compound derivative can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing irreversible adsorption.[2][3]

    • Solution: Deactivate the silica gel by pre-treating it with a basic modifier. Flushing the column with a solvent system containing 1-2% triethylamine before loading the sample can neutralize the acidic sites.[3] Alternatively, consider using a different stationary phase like neutral or basic alumina.[3]

  • Compound Decomposition on Silica Gel: Some this compound derivatives may be unstable on acidic silica gel, leading to degradation during purification.

    • Solution: Before committing to a large-scale separation, perform a stability test by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[3]

  • Inappropriate Solvent System: If the eluent is not polar enough, your compound may not move from the origin. Conversely, a solvent system that is too polar can cause your compound to elute with the solvent front, resulting in poor separation and apparent low recovery if fractions are not collected carefully.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. For highly polar compounds, a gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.[4]

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation, forcing you to discard mixed fractions.

    • Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[3] If you need to purify a larger quantity, use a larger column.

Issue 2: Persistent Impurities After Purification

Question: Despite purification, my this compound derivative is still contaminated with impurities. How can I achieve higher purity?

Answer:

Persistent impurities often co-elute with the desired product due to similar polarities. Addressing this requires optimizing the separation technique or employing an alternative method.

Common Impurities in this compound Synthesis:

  • Unreacted Starting Materials: Aldehydes, malononitrile, and active methylene compounds are common starting materials in multicomponent reactions for this compound synthesis.

  • Byproducts: Side reactions can lead to the formation of various byproducts.

  • Catalyst Residues: If a homogeneous catalyst is used, it may not be completely removed during workup.

Strategies for Improving Purity:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems to alter the selectivity of the separation. For instance, if a hexane/ethyl acetate system is ineffective, try dichloromethane/methanol or toluene/acetone.[4]

    • Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds.[4]

  • Recrystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity.

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for polar compounds include ethanol/water, methanol/water, and acetone/water.

  • Liquid-Liquid Extraction: Utilize the acidic or basic properties of your compound or impurities to perform an acid-base extraction. This can be a simple and effective preliminary purification step.

Frequently Asked Questions (FAQs)

Q1: My polar this compound derivative streaks badly on a silica gel TLC plate. What does this mean and how can I fix it?

A1: Streaking is a common issue with polar and basic heterocyclic compounds on silica gel. It is often caused by strong, non-ideal interactions with the acidic stationary phase.[2][3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent.[3] This will neutralize the acidic sites on the silica and lead to more defined spots.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. This is often due to a highly concentrated solution or rapid cooling.[4] To resolve this, try adding more hot solvent to dissolve the oil and then allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod at the meniscus can help induce crystallization by creating nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method.[3]

Q3: What are the best general-purpose solvent systems for flash chromatography of polar this compound derivatives?

A3: For polar compounds, you will generally need more polar solvent systems. Good starting points for flash chromatography of polar this compound derivatives include:

  • Ethyl Acetate/Hexane or Ethyl Acetate/Heptane: Start with a higher proportion of ethyl acetate (e.g., 50%) and increase as needed.

  • Dichloromethane/Methanol: A small amount of methanol (2-10%) in dichloromethane is very effective for eluting polar compounds.[5]

  • Dichloromethane/Methanol with Ammonia: For very polar or basic compounds that still show poor mobility, adding a small amount of ammonia (e.g., in a 10% solution in methanol) to the dichloromethane/methanol mobile phase can be beneficial.[6]

Q4: How can I remove the catalyst from my reaction mixture before purification?

A4: If you have used a heterogeneous catalyst, it can typically be removed by simple filtration of the reaction mixture.[7] For homogeneous catalysts, an aqueous workup with an appropriate acidic or basic wash can often remove the catalyst. If the catalyst is still present, column chromatography is usually effective for its removal.

Data Presentation

Table 1: Column Chromatography Conditions for Polar this compound Derivatives

Compound TypeStationary PhaseEluent System (v/v)Typical Yield (%)Typical Purity (%)Reference
2-amino-4H-pyranSilica Geln-hexane/ethyl acetate (7:3)85-95>95[8]
Tetrahydrobenzo[b]pyranSilica Geln-hexane/ethyl acetate (9:3)90-95>98 (after recrystallization)[9]
Polar 4H-pyranoneSilica GelEthyl acetate/hexanes (gradient)>95>97[10]
Basic this compoundAmine-functionalized silicaHexane/ethyl acetate (gradient)Not specifiedGood separation[11]

Table 2: Recrystallization Solvents for Polar this compound Derivatives

Compound TypeSolvent SystemTypical Recovery Yield (%)Purity ImprovementReference
2-amino-4H-pyranEthanol80-95Significant[12]
This compound-4-onesn-heptane17-23High
General Polar OrganicsEthanol/WaterVariableGood for removing non-polar impurities[13]
General Polar OrganicsAcetone/WaterVariableGood for moderately polar compounds

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar 2-amino-4H-pyran Derivative
  • Slurry Preparation: In a beaker, add silica gel to the initial eluting solvent (e.g., 20% ethyl acetate in hexane) to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Recrystallization of a Solid Polar this compound Derivative
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethanol) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Polar This compound Derivative extraction Liquid-Liquid Extraction (Optional Pre-purification) synthesis->extraction Workup is_solid Is the compound a solid? column_chromatography Column Chromatography is_solid->column_chromatography No recrystallization Recrystallization is_solid->recrystallization Yes purity_check Purity Check (TLC, NMR, LC-MS) column_chromatography->purity_check recrystallization->purity_check extraction->is_solid purity_check->column_chromatography Purity < 95% pure_product Pure Polar This compound Derivative purity_check->pure_product Purity > 95%

Caption: General experimental workflow for the purification of polar this compound derivatives.

troubleshooting_workflow start Low Yield After Column Chromatography check_adsorption Check for Irreversible Adsorption (Streaking on TLC) start->check_adsorption check_stability Check for Compound Stability (Spot test on TLC) check_adsorption->check_stability No solution_adsorption Deactivate Silica (e.g., with triethylamine) or Use Alumina check_adsorption->solution_adsorption Yes check_solvent Optimize Solvent System (Rf = 0.2-0.4) check_stability->check_solvent No solution_stability Use Neutral Alumina or Reversed-Phase Chromatography check_stability->solution_stability Yes check_loading Check Column Loading (1-5% of silica mass) check_solvent->check_loading No solution_solvent Use Gradient Elution check_solvent->solution_solvent Yes solution_loading Reduce Sample Load or Use a Larger Column check_loading->solution_loading Yes end Improved Yield check_loading->end No solution_adsorption->end solution_stability->end solution_solvent->end solution_loading->end

Caption: Troubleshooting workflow for low yield in column chromatography.

References

"preventing catalyst poisoning in 4H-Pyran synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address catalyst poisoning during 4H-Pyran synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis reaction is showing a significantly lower yield than expected. Could catalyst poisoning be the cause?

A1: Yes, a low or inconsistent yield is a primary indicator of catalyst deactivation, which can be caused by poisoning.[1] Other factors to consider include suboptimal reaction conditions (temperature, solvent), inappropriate catalyst choice or loading, and impure starting materials.[1] Catalyst poisoning occurs when impurities or reaction by-products strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[2][3]

Q2: What are the most common substances that poison catalysts in this compound synthesis?

A2: Common catalyst poisons, particularly for metal-based catalysts, include:

  • Sulfur Compounds: Often found as impurities in starting materials and solvents.[1][2]

  • Halides and Certain Nitrogen-Containing Heterocycles: These can originate from the reactants or solvents.[1]

  • Heavy Metals: Impurities like lead, mercury, and arsenic can form stable, deactivating complexes with the catalyst's active sites.[2]

  • Carbon Monoxide (CO): Can be a byproduct of incomplete combustion or a contaminant in gaseous reagents, binding strongly to metal centers.[2]

  • Water: Can deactivate catalysts through mechanisms like leaching, sintering, or deconstruction, especially in biomass-derived feedstocks.[4]

  • Reaction Intermediates or By-products: Some reactions may generate intermediate compounds that bind more strongly to the catalyst than the desired reactants, leading to self-poisoning.[2]

Q3: How can I identify the specific poison affecting my catalyst?

A3: Identifying the specific poison requires analytical characterization of the deactivated catalyst. Techniques such as X-ray Photoelectron Spectroscopy (XPS) can reveal the elemental composition of the catalyst surface and detect the presence of adsorbed poisons.[2] Temperature Programmed Reduction (TPR) can also indicate poisoning by showing changes in the catalyst's reduction behavior.[2] Additionally, analyzing the purity of your reactants and solvents using methods like Gas Chromatography-Mass Spectrometry (GC-MS) can help identify potential sources of contamination.

Q4: What are the primary strategies to prevent catalyst poisoning?

A4: A proactive approach is the most effective way to manage catalyst poisoning. Key strategies include:

  • Feedstock Purification: This is the most direct method. Techniques include adsorption (using materials like activated carbon or zeolites), distillation, or chemical treatment to remove contaminants before they enter the reaction.[3] For example, using a zinc oxide (ZnO) guard bed can effectively trap sulfur compounds.[5]

  • Catalyst Design and Selection: Choose catalysts known for their resistance to common poisons.[2] This can involve using bimetallic catalysts or applying protective coatings that shield the active sites.[2][3]

  • Process Condition Optimization: Adjusting reaction parameters like temperature can sometimes prevent poisoning. For instance, higher temperatures can increase the desorption rate of a poison relative to the reactants or cause the poison to be removed through hydrogenation.[3][5]

  • Use of Additives/Promoters: Incorporating promoters into the catalyst formulation can help neutralize poisons. For example, copper chromite can reduce sulfur poisoning in nickel catalysts by readily forming copper sulfides.[5]

Q5: My catalyst appears to be poisoned. Is it possible to regenerate and reuse it?

A5: Yes, catalyst regeneration is often possible, depending on whether the poisoning is reversible or irreversible.[6] Common regeneration methods include:

  • Thermal Regeneration: Involves heating the catalyst to high temperatures to desorb or decompose the poison. This must be done carefully to avoid thermal degradation (sintering) of the catalyst itself.

  • Chemical Regeneration: This method uses chemical treatments to remove the poison. This can involve washing with an acid to dissolve metal deposits or using a solvent to extract organic contaminants.

  • Oxidative/Reductive Treatments: Treating the catalyst under a flow of an oxidizing (e.g., air) or reducing (e.g., H₂) gas can remove poisons like carbonaceous deposits (coke) or sulfur, respectively.[7]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Reaction Yield

This guide helps you troubleshoot low yields in your this compound synthesis, with a focus on catalyst deactivation.

Symptoms:

  • Reaction yield is consistently below 50% of the expected value.

  • Reaction fails to go to completion, as monitored by Thin Layer Chromatography (TLC).[1]

  • Catalyst loses activity after only one or two runs.[1]

Troubleshooting Workflow:

G A Low Yield Observed B Verify Reaction Conditions (Temp, Time, Solvent) A->B Step 1 C Analyze Reactant Purity (NMR, GC-MS) B->C Conditions OK D Optimize Catalyst Loading C->D Reactants Pure E Suspect Catalyst Poisoning D->E Loading OK F Purify Reactants/Solvents E->F G Test with Fresh Catalyst Batch E->G F->G Re-run Reaction H Characterize Spent Catalyst (XPS, TGA) G->H Yield Still Low K Problem Resolved G->K Yield Improves I Implement Prevention Strategy H->I Poison Identified J Attempt Catalyst Regeneration H->J Poison Identified I->K J->K G cluster_prevention Prevention Strategies cluster_verification Verification node_style node_style strategy1 Feedstock Purification Remove impurities before reaction Adsorption (Carbon/Zeolites) Distillation Guard Beds (e.g., ZnO) verify Monitor Catalyst Performance |{Track yield and selectivity over time | Extended duration experiments} strategy1->verify strategy2 Catalyst Selection & Design Choose poison-resistant materials Bimetallic Catalysts Protective Coatings Optimize Pore Structure strategy2->verify strategy3 Process Optimization Modify reaction conditions Adjust Temperature Optimize Pressure Control Reactant Concentration strategy3->verify end Outcome: Stable Catalyst Performance verify->end start Start: New Synthesis Protocol start->strategy1 start->strategy2 start->strategy3

References

Technical Support Center: Industrial 4H-Pyran Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4H-Pyran production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound synthesis amenable to industrial scale-up?

A1: The most promising methods for industrial production are one-pot, multi-component reactions (MCRs).[1][2][3] These are favored due to their efficiency, reduced waste, and cost-effectiveness.[2][4] Key reactants typically include an aldehyde, a C-H activated acidic compound (like malononitrile), and a β-ketoester or β-diketone.[1][5] The use of heterogeneous and recyclable catalysts is a significant advantage for industrial processes as it simplifies catalyst removal and reuse.[1][2][4][6]

Q2: What are the critical parameters to monitor during the scale-up of this compound synthesis?

A2: When scaling up from laboratory to industrial production, it is crucial to monitor several parameters that can significantly impact reaction outcomes. These include:

  • Heat Transfer: Exothermic reactions can lead to thermal gradients in large reactors, causing localized overheating and side product formation.[7]

  • Mixing Efficiency: Inadequate mixing can result in poor mass transfer and non-uniform reaction conditions, leading to lower yields and reproducibility issues.[7]

  • Catalyst Distribution: In heterogeneous catalysis, ensuring uniform suspension of the catalyst is vital for consistent reaction rates.

  • Reaction Kinetics: Reaction times may not scale linearly and often require re-optimization at a larger scale.

  • Impurity Profile: Minor side reactions at the lab scale can become significant at an industrial scale, complicating purification.[7]

Q3: How does the choice of catalyst impact the industrial production of this compound?

A3: The catalyst is a cornerstone of this compound synthesis and its choice has major implications for industrial-scale production. An ideal industrial catalyst should be:

  • Highly Active and Selective: To maximize yield and minimize side products.

  • Easily Separable: Heterogeneous catalysts, particularly those with magnetic properties, are advantageous as they can be removed using an external magnetic field, simplifying the work-up process.[4][6]

  • Reusable: The ability to recycle the catalyst for multiple batches without a significant loss in activity is crucial for cost-effectiveness.[1][4][6]

  • Environmentally Benign: "Green" catalysts contribute to more sustainable manufacturing processes.[2][3][4]

  • Robust: The catalyst should be stable under the reaction conditions and not prone to leaching or degradation.

Troubleshooting Guide

Issue 1: Low Reaction Yield at Pilot-Plant Scale

Q: We achieved a 95% yield in the lab for a this compound derivative, but the yield dropped to 70% in a 100L reactor. What are the potential causes and how can we troubleshoot this?

A: A drop in yield during scale-up is a common issue and can often be attributed to a combination of physical and chemical factors.[7]

Potential Causes & Troubleshooting Steps:

  • Inadequate Heat Transfer:

    • Diagnosis: Monitor the internal temperature at multiple points within the reactor. Significant temperature variations indicate poor heat dissipation.

    • Solution:

      • Improve the reactor's cooling efficiency.

      • Adjust the rate of addition of reactants for highly exothermic steps.

      • Consider a continuous flow reactor for better thermal management.

  • Poor Mixing:

    • Diagnosis: Visual inspection (if possible through a sight glass) may reveal dead zones. Analyze samples from different parts of the reactor to check for concentration gradients.

    • Solution:

      • Optimize the stirrer speed and design (e.g., switch from an anchor to a pitched-blade turbine impeller).

      • Install baffles in the reactor to improve turbulence.

  • Catalyst Deactivation or Inefficient Distribution:

    • Diagnosis: Test the activity of the catalyst after the reaction. Uneven product formation might point to poor catalyst suspension.

    • Solution:

      • Ensure the catalyst is fully suspended during the reaction.

      • If the catalyst is deactivating, investigate potential poisons in the starting materials or side products. A catalyst regeneration step may be necessary.

Illustrative Data: Impact of Scale on Yield

ParameterLab Scale (1L)Pilot Scale (100L) - InitialPilot Scale (100L) - Optimized
Volume 1 L100 L100 L
Yield 95%70%92%
Reaction Time 2 hours4 hours2.5 hours
Key Optimization N/A-Improved impeller design and baffled reactor

This table provides illustrative data on how optimizing mixing can improve yield during scale-up.

Issue 2: Catalyst Deactivation and Reusability

Q: Our magnetic nanocatalyst showed excellent reusability for 6 cycles in the lab, but its activity drops significantly after only 2 cycles at the pilot scale. Why is this happening?

A: Catalyst deactivation is a more pronounced issue at larger scales due to harsher conditions and longer processing times.

Potential Causes & Troubleshooting Steps:

  • Mechanical Stress: Vigorous mechanical stirring in large reactors can cause attrition of the catalyst particles, reducing their surface area and activity.

    • Solution: Use a stirrer designed for solid suspensions that minimizes mechanical stress.

  • Thermal Sintering: Localized hot spots in the reactor can lead to the sintering of nanocatalysts, causing a loss of active sites.

    • Solution: Improve temperature control and heat distribution within the reactor.

  • Poisoning: Higher concentrations of impurities in industrial-grade starting materials can act as catalyst poisons.

    • Solution: Analyze the purity of the starting materials. Consider an additional purification step for the reactants if necessary.

Experimental Protocol: Catalyst Regeneration

  • Separation: After the reaction, separate the magnetic catalyst from the reaction mixture using a high-strength external magnet.

  • Washing: Wash the catalyst sequentially with ethanol (3x reactor volume) and then deionized water (2x reactor volume) to remove adsorbed organic residues.

  • Drying: Dry the catalyst under vacuum at 60°C for 12 hours.

  • Reactivation (if applicable): For some catalysts, a thermal treatment (calcination) at a specific temperature might be required to restore full activity. This step should be developed based on the specific nature of the catalyst.

Issue 3: Difficult Product Purification

Q: The final this compound product from our pilot batch is difficult to purify and contains several unknown impurities. How can we improve the purification process?

A: Purification challenges at scale often stem from an increased level of side products.

Potential Side Reactions:

  • Michael Addition Side Products: The initial Michael addition step in the this compound synthesis can sometimes lead to the formation of byproducts if not properly controlled.

  • Dimerization/Polymerization: The product or intermediates may undergo dimerization or polymerization, especially at elevated temperatures.

  • Oxidation: this compound can be unstable in the presence of air and may oxidize.[8]

Troubleshooting the Purification Process:

  • Identify Impurities: Use analytical techniques like LC-MS and NMR to identify the structure of the major impurities. Understanding their origin is key to preventing their formation.

  • Optimize Reaction Conditions: Adjust the reaction temperature, time, and stoichiometry to minimize the formation of side products.

  • Alternative Purification Techniques:

    • Crystallization: If the product is a solid, optimizing the crystallization solvent and conditions can significantly improve purity.

    • Liquid-Liquid Extraction: For liquid products, a multi-stage counter-current extraction might be effective.

    • Chromatography: While challenging to scale, flash chromatography or simulated moving bed (SMB) chromatography can be used for high-purity applications.

Visualizations

Workflow for Scaling Up this compound Production

G Figure 1: General Workflow for this compound Production Scale-Up cluster_0 Lab Scale (1-5L) cluster_1 Pilot Plant Scale (50-200L) cluster_2 Industrial Production (>1000L) A Feasibility Study & Route Scouting B Reaction Optimization (Catalyst, Solvent, Temp) A->B C Initial Yield & Purity Analysis B->C D Scale-Up Process Modeling C->D Successful Lab Results E Engineering & Safety Review (HAZOP) D->E F Pilot Batch & Process Validation E->F G Impurity Profiling & Purification Dev. F->G H Technology Transfer G->H Validated Process I Continuous Production / Batch Campaign H->I J Quality Control & Release I->J G Figure 2: Decision Tree for Troubleshooting Low Yield in Scale-Up A Low Yield at Pilot Scale B Check Temperature Profile A->B C Check Mixing Efficiency A->C D Check Catalyst Activity A->D E Are there hot spots? B->E G Are there dead zones? C->G I Is catalyst deactivated? D->I E->C No F Improve Cooling / Adjust Addition Rate E->F Yes G->D No H Optimize Stirrer/Baffles G->H Yes J Regenerate/Replace Catalyst I->J Yes G Figure 3: Simplified Multi-Component Reaction Pathway for this compound Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Catalyst Malononitrile Malononitrile Malononitrile->Knoevenagel BetaKetoester β-Ketoester Michael_Adduct Michael Adduct BetaKetoester->Michael_Adduct Michael_Acceptor Michael Acceptor Knoevenagel->Michael_Acceptor Dehydration Michael_Acceptor->Michael_Adduct Michael Addition Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Product This compound Product Cyclization->Product Side_Product Side Product (e.g., Dimer) Cyclization->Side_Product High Temp.

References

"managing reaction temperature for selective 4H-Pyran synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of 4H-Pyran derivatives. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during synthesis, with a particular focus on the critical role of reaction temperature in achieving high selectivity and yield.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Q1: My reaction yield for the synthesis of this compound derivatives is consistently low. How can I improve it by adjusting the temperature?

Low yields can often be attributed to suboptimal reaction temperatures. Excessively high temperatures can lead to the decomposition of reactants or the desired product, while temperatures that are too low may result in an incomplete reaction.[1][2]

Troubleshooting Steps:

  • Review the literature for the optimal temperature range for your specific substrates and catalyst system. Different synthetic routes will have different temperature requirements.

  • Perform small-scale optimization reactions at various temperatures to determine the ideal condition for your specific reaction. For example, in some solvent-free multicomponent reactions, a temperature range of 60-80°C has been found to be optimal.[1] Conversely, for certain catalytic systems, the reaction proceeds efficiently at room temperature.[3][4]

  • Ensure uniform heating of the reaction mixture. Use a well-calibrated hot plate with a magnetic stirrer or an oil bath to maintain a consistent temperature throughout the reaction vessel. Uneven heating can create hotspots, leading to localized decomposition and byproduct formation.[2]

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.[1] Prolonged reaction times, even at a suitable temperature, can sometimes lead to product degradation.[1]

Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize these by managing the reaction temperature?

The formation of side products is a common issue in this compound synthesis and is often temperature-dependent.[1] Unwanted reactions, such as Knoevenagel condensation followed by undesired Michael additions or cyclizations, can be promoted at elevated temperatures.[1]

Troubleshooting Steps:

  • Lower the reaction temperature. Side reactions often have a higher activation energy than the desired reaction. Therefore, reducing the temperature can significantly decrease the rate of side product formation while still allowing the main reaction to proceed at a reasonable rate.[5]

  • Control the rate of addition of reagents. For exothermic reactions, adding reagents too quickly can cause a spike in the internal temperature, leading to the formation of byproducts.[2] Slow, dropwise addition with efficient cooling can help maintain the desired reaction temperature.

  • Investigate the effect of temperature on catalyst activity and selectivity. The selectivity of some catalysts is highly temperature-dependent. A slight deviation from the optimal temperature can lead to a significant increase in side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for selective this compound synthesis?

The optimal temperature for this compound synthesis is highly dependent on the specific reaction, including the choice of reactants, catalyst, and solvent. Some reactions proceed efficiently at room temperature, particularly when using highly active catalysts.[3][4][6] Other protocols may require heating, with temperatures often ranging from 60°C to 105°C.[1][7][8] It is crucial to consult the literature for the specific method you are employing.

Q2: Can running the reaction at a lower temperature for a longer time improve selectivity?

In many cases, yes. Lowering the reaction temperature can help to minimize the formation of undesired byproducts, thus improving the selectivity of the reaction.[5] However, this will also likely decrease the reaction rate, necessitating a longer reaction time to achieve a good yield. It is important to monitor the reaction progress to avoid product degradation over extended periods.

Q3: Does the optimal temperature change when scaling up the reaction?

Yes, the optimal temperature can change upon scale-up. Larger reaction volumes have a smaller surface-area-to-volume ratio, which can make heat dissipation more challenging. For exothermic reactions, this can lead to a significant increase in the internal temperature if not properly controlled. It is advisable to perform a safety assessment and optimize the temperature on a smaller scale before proceeding to a larger scale.

Q4: How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a crucial role in determining the optimal reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature under reflux conditions.[9] Furthermore, the solvent can influence the solubility of reactants and the stability of intermediates, which can in turn affect the optimal temperature. Some syntheses have been shown to be effective under solvent-free conditions, which often require direct heating of the reaction mixture.[1][8]

Quantitative Data

The following tables summarize the effect of reaction temperature on the yield of this compound synthesis from various studies.

Table 1: Effect of Temperature on the Synthesis of 2-amino-3-cyano-4H-pyran Derivatives

EntryCatalystSolventTemperature (°C)TimeYield (%)Reference
1Sargassum muticum AlginateWaterRoom Temperature10 min93.7[3]
2[PVPH]HSO4H2O:EtOH (7:3)8015 min95[10]
3[PVPH]HSO4H2O:EtOH (7:3)10015 minNo significant increase[10]
4DBSAWater10575-150 min~90[7]
5KOH loaded CaOSolvent-free6010 min92[8]
6[bmim]OHSolvent-free50-6030 min91[11]

Experimental Protocols

Below are generalized experimental protocols for the synthesis of this compound derivatives, with an emphasis on temperature control.

Protocol 1: General Procedure for Catalyst Screening at Various Temperatures

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., dimedone, ethyl acetoacetate) (1.0 mmol).[1]

  • Add the chosen catalyst (e.g., 10-20 mol%).[1]

  • If using a solvent, add the appropriate solvent (e.g., ethanol, water).[1] For solvent-free conditions, proceed to the next step.

  • Place the flask in a pre-heated oil bath or on a hot plate stirrer set to the desired temperature (e.g., room temperature, 60°C, 80°C, 100°C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product forms, collect it by filtration and wash with a suitable solvent (e.g., cold ethanol).

  • If the product is soluble, perform an appropriate work-up, such as extraction, followed by purification by column chromatography or recrystallization.[1]

Protocol 2: Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile at Room Temperature

  • A mixture of 4-chlorobenzaldehyde (1 mmol), dimedone (1 mmol), and malononitrile (1.1 mmol) is prepared in a flask.[4]

  • CuFe2O4@starch (0.03 g) is added as a catalyst in 3 ml of ethanol.[4]

  • The reaction mixture is stirred at room temperature.[4]

  • The progress of the reaction is monitored by TLC.[4]

  • After completion, the magnetic nanocatalyst is removed using an external magnet.[4]

  • The solid product is collected by filtration and purified by washing with ethanol.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde, Malononitrile, & Active Methylene Compound B Add Catalyst & Solvent (if any) A->B C Set & Maintain Reaction Temperature B->C D Stir & Monitor (e.g., via TLC) C->D E Cool to Room Temperature D->E F Isolate Crude Product (Filtration/Extraction) E->F G Purify Product (Recrystallization/Chromatography) F->G

Caption: A general experimental workflow for this compound synthesis.

troubleshooting_workflow start Low Yield or Side Products Observed q1 Is the reaction temperature optimized? start->q1 action1 Perform small-scale reactions at different temperatures q1->action1 No q2 Is uniform heating ensured? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Use oil bath or calibrated hotplate with stirring q2->action2 No q3 Is reaction time monitored? q2->q3 Yes action2->q3 action3 Monitor via TLC to find optimal reaction time q3->action3 No end Improved Yield & Selectivity q3->end Yes action3->end

Caption: Troubleshooting workflow for temperature-related issues.

References

Technical Support Center: Isolating Pure 4H-Pyran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful work-up and isolation of pure 4H-Pyran compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives in a question-and-answer format.

Issue 1: Low Yield of Final Product After Work-up

Q1: My final yield of the this compound compound is significantly lower than expected after the initial work-up. What are the potential causes and solutions?

A1: Low yields can stem from several factors during the work-up procedure. Common causes include incomplete reactions, degradation of the target compound, and loss of product during extraction or purification steps.[1][2]

  • Incomplete Reaction: Before beginning the work-up, it is crucial to confirm the reaction has gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can prevent premature quenching and work-up.[1] If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more catalyst.[1]

  • Compound Degradation: this compound derivatives can be susceptible to degradation, especially under strong acidic or basic conditions which can lead to ring-opening or other rearrangements.[1][2] It is critical to maintain a neutral pH during the work-up. If acidic or basic reagents were used in the synthesis, they must be thoroughly quenched and washed out before concentrating the crude product.[2]

  • Loss During Extraction: The product might be partially soluble in the aqueous phase, leading to significant losses during liquid-liquid extraction. To minimize this, you can saturate the aqueous layer with sodium chloride (NaCl) to "salt out" the organic compound, thereby decreasing its aqueous solubility.[3] If an emulsion forms, it can be broken by adding a small amount of brine or by filtering the mixture through a pad of Celite®.[3]

Issue 2: Difficulty in Separating the Product from Impurities via Column Chromatography

Q2: I'm struggling to separate my this compound compound from impurities with very similar Rf values on TLC using column chromatography. How can I improve the separation?

A2: Co-elution of impurities is a common challenge in column chromatography. Optimizing the chromatographic conditions is key to achieving good separation.

  • Solvent System Optimization: The choice of the eluent system is critical. For compounds with similar polarities, a solvent system with a lower overall polarity can enhance separation on the TLC plate.[4] A good starting point for many pyran derivatives is a hexane/ethyl acetate mixture.[3] Experiment with different solvent ratios and consider alternative solvent systems like dichloromethane/methanol or toluene/acetone which can offer different selectivity.[2]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employing a gradient elution where the polarity of the eluent is gradually increased can effectively resolve closely eluting compounds.[4]

  • Stationary Phase Selection: If your compound is suspected to be unstable on standard silica gel, which can be slightly acidic, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4] You can neutralize silica gel by washing it with a solvent mixture containing a small amount of triethylamine before packing the column.[3]

ParameterRecommendation for Improved Separation
Solvent System Test various solvent systems with different polarities. Aim for an Rf value of 0.25-0.35 for the target compound on TLC.[3]
Elution Method Employ a gradient elution, starting with a low-polarity solvent and gradually increasing the polarity.[2]
Stationary Phase If compound degradation is observed, switch to a neutral stationary phase like alumina or neutralized silica gel.[3][4]
Column Loading Do not overload the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[3]

Issue 3: The Purified this compound Compound Fails to Crystallize

Q3: My purified this compound compound exists as an oil and will not crystallize. What steps can I take to induce crystallization?

A3: The inability of a compound to crystallize can be due to residual impurities, the choice of solvent, or the crystallization technique itself.

  • Purity Check: Even small amounts of impurities can inhibit crystallization. It may be necessary to repurify the compound using column chromatography with an optimized solvent system.[3]

  • Solvent Selection: The choice of crystallization solvent is crucial. A good solvent will dissolve the compound when hot but not when cold.[3] Test the solubility of your compound in various solvents to find the ideal one. Common single solvents for pyranone derivatives include ethanol or n-heptane.[3] A two-solvent system, such as ethanol/petroleum ether, can also be effective.[3]

  • Crystallization Technique: Slow cooling of a saturated solution is often key to forming good crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[3] If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a tiny crystal of the pure compound, if available, can also induce crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound compounds?

A1: Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products.[1] In multicomponent reactions, isomers and polymeric materials can also be formed.[1] It is highly recommended to characterize the crude reaction mixture using techniques like GC-MS or NMR before purification to identify the specific impurities present.[4]

Q2: My this compound compound appears to be unstable on a standard silica gel column. What are my options?

A2: If you suspect your compound is decomposing on silica gel, you can first perform a stability test by spotting the compound on a TLC plate and letting it sit for some time before eluting to see if degradation occurs.[4] If decomposition is confirmed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4] Alternatively, non-chromatographic purification methods such as distillation or recrystallization should be explored.[4][5]

Q3: How can I remove a homogeneous catalyst from my reaction mixture?

A3: For homogeneous catalysts, an aqueous work-up or column chromatography is often necessary for removal.[5]

Q4: What is a general workflow for the purification of a crude this compound product?

A4: A typical purification workflow begins with an initial extraction to remove inorganic salts and highly polar impurities. This is followed by concentration of the organic phase and subsequent purification by column chromatography or recrystallization.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Column Preparation:

    • Select a column of appropriate size based on the amount of crude material.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing without air bubbles.

    • Add another layer of sand on top of the silica bed.[3][4]

  • Sample Loading:

    • Dissolve the crude this compound compound in a minimal amount of a suitable solvent (ideally the chromatography eluent).

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process using TLC to identify the fractions containing the pure product.[4]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound compound.[4]

Protocol 2: Recrystallization

  • Solvent Selection:

    • Test the solubility of the impure product in small amounts of different solvents. A suitable solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution:

    • Place the impure product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture with swirling until the solid is completely dissolved.[3]

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.[3]

Mandatory Visualizations

G cluster_workflow Purification Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Concentration1 Concentration Extraction->Concentration1 Purification Purification Step Concentration1->Purification Analysis Fraction Collection & TLC Analysis Purification->Analysis Concentration2 Concentration of Pure Fractions Analysis->Concentration2 FinalProduct Pure this compound Compound Concentration2->FinalProduct G cluster_troubleshooting Troubleshooting Decision Tree Start Purification Issue? LowYield Low Yield Start->LowYield Yes PoorSep Poor Separation Start->PoorSep Yes NoCrystals Fails to Crystallize Start->NoCrystals Yes CheckReaction Check Reaction Completion LowYield->CheckReaction OptimizeExtraction Optimize Extraction LowYield->OptimizeExtraction CheckStability Check Compound Stability LowYield->CheckStability OptimizeSolvent Optimize Solvent System PoorSep->OptimizeSolvent ChangeStationary Change Stationary Phase PoorSep->ChangeStationary Repurify Repurify Sample NoCrystals->Repurify OptimizeCooling Optimize Cooling Rate NoCrystals->OptimizeCooling TrySeeding Try Seeding NoCrystals->TrySeeding

References

"characterization of unexpected byproducts in 4H-Pyran reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in 4H-pyran syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is complete by TLC, but I see multiple spots in addition to my desired this compound. What are these common byproducts?

A1: In the typical three-component synthesis of 4H-pyrans, several byproducts can arise if the reaction does not proceed to completion or if side reactions occur. The most common culprits are stable intermediates from the main reaction pathway or products from alternative cyclization events.

  • Byproduct Type 1: Unreacted Knoevenagel Adduct

    • Identification: This is the product of the initial condensation between the aldehyde and the active methylene compound (e.g., malononitrile). It will have a lower molecular weight than the final product.

    • Cause: This intermediate can accumulate if the subsequent Michael addition step is slow. This may be due to an insufficiently active catalyst, low reaction temperature, or steric hindrance from the reactants.[1][2]

    • Troubleshooting:

      • Increase Catalyst Loading/Activity: Ensure the catalyst is active and used in an optimized amount (typically 10-20 mol% for many catalysts).[1]

      • Optimize Temperature: Gently heating the reaction (e.g., to 60-80°C) can often drive the reaction forward, but excessive heat can cause degradation.[1]

      • Increase Reaction Time: Monitor the reaction by TLC to ensure the disappearance of this intermediate.[1]

  • Byproduct Type 2: Uncyclized Michael Adduct

    • Identification: This is a linear, open-chain intermediate formed after the Knoevenagel adduct reacts with the 1,3-dicarbonyl compound but before the final ring-closing step.[3] Its molecular weight will be the same as the final product, which can make it challenging to separate.

    • Cause: The final intramolecular cyclization can be the rate-limiting step. This may be hindered by steric factors or if the catalyst used does not effectively promote the cyclization/dehydration.

    • Troubleshooting:

      • Catalyst Choice: Some catalysts are more effective at promoting the final cyclization. Basic catalysts like piperidine or strong Brønsted acids are often used.[4]

      • Solvent Effects: Switching to a polar protic solvent like ethanol can sometimes facilitate the final tautomerization and cyclization steps.

  • Byproduct Type 3: Products of Decomposition/Hydrolysis

    • Identification: The this compound ring system can be unstable under certain conditions, particularly in the presence of acid and water.[1] It can disproportionate to a dihydropyran and a pyrylium ion, which is then readily hydrolyzed.[1] This often leads to a complex mixture of unidentifiable polar compounds on a TLC plate.

    • Cause: Acidic workup conditions, wet solvents, or prolonged exposure to silica gel during chromatography can promote degradation.

    • Troubleshooting:

      • Neutral Workup: Use a neutral or slightly basic aqueous workup (e.g., saturated sodium bicarbonate solution).

      • Dry Solvents: Ensure all solvents and reagents are dry.

      • Purification: Minimize the time the product spends on silica gel. Consider neutralizing the silica gel with triethylamine or using an alternative stationary phase like alumina.[5]

Q2: I've isolated a major byproduct with the correct mass for my product, but the NMR is completely different. Could it be an isomer?

A2: Yes, it is possible to form a constitutional isomer, particularly if your substrates allow for alternative reaction pathways. A key example is the formation of a furan instead of a pyran, which is dependent on the catalyst used.

  • Byproduct Type: Furan Regioisomer

    • Identification: In reactions using specific substrates like 2-(1-alkynyl)-2-alken-1-ones, the Michael addition can be followed by a different mode of cyclization to yield a highly substituted furan.

    • Cause: This outcome is highly dependent on the catalyst. While a base catalyst like DBU typically yields the expected this compound, a switch to a cationic Palladium(II) catalyst can completely change the reaction's course to favor furan formation.[6]

    • Troubleshooting & Control:

      • This is a clear case of catalyst-controlled regioselectivity.[6] To obtain the this compound, use a base catalyst (e.g., DBU, piperidine, triethylamine).

      • To obtain the furan, a cationic palladium catalyst would be employed.[6] This highlights the importance of catalyst screening if unexpected isomers are observed.

Data Presentation: Optimizing Reaction Conditions

The yield of the desired this compound and the minimization of byproducts are critically dependent on reaction conditions. The tables below summarize the impact of different catalysts and solvents on a model three-component reaction.

Table 1: Effect of Catalyst on this compound Synthesis (Reaction: 4-chlorobenzaldehyde, malononitrile, and dimedone)[4]

EntryCatalyst (mol%)Time (min)Yield (%)
1None180Trace
2Cu(OAc)₂ (10)12045
3Cu₂(NH₂-BDC)₂(DABCO) (0.04g)1095
4KOH-loaded CaO (10)1092
5Fe₂O₃ (10)18035

Table 2: Effect of Solvent on this compound Synthesis (Reaction: Benzaldehyde, malononitrile, ethyl acetoacetate, catalyzed by KOH-loaded CaO)[7]

EntrySolventTemperature (°C)Time (h)Yield (%)
1DichloromethaneReflux360
2ChloroformReflux365
3EthanolReflux270
4Water605No Product
5Solvent-free600.1792

Experimental Protocols

Protocol 1: General Procedure for Three-Component this compound Synthesis[7][8]
  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol).

  • Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% KOH-loaded CaO) to the mixture.[7]

  • Reaction Conditions:

    • Solvent-Free: Heat the mixture to the optimized temperature (e.g., 60°C) with constant stirring.[7]

    • In Solvent: If using a solvent (e.g., ethanol), add 5-10 mL and bring the mixture to reflux.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane 1:3).[3]

  • Work-up:

    • Upon completion, if a solid catalyst was used, dissolve the crude mixture in hot ethanol and filter to remove the catalyst.[8]

    • If the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.[9]

Protocol 2: Analytical Characterization by GC-MS[5]
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify the main product peak and any byproduct peaks by comparing their retention times and mass spectra to known standards or by analyzing their fragmentation patterns to deduce potential structures.

Mandatory Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reactions / Degradation Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (Byproduct 1) Aldehyde->Knoevenagel AMN Active Methylene (e.g., Malononitrile) AMN->Knoevenagel Dicarbonyl 1,3-Dicarbonyl Compound Michael Michael Adduct (Open-Chain Intermediate) (Byproduct 2) Dicarbonyl->Michael Catalyst1 Catalyst Catalyst1->Knoevenagel Catalyst2 Catalyst Catalyst2->Michael Catalyst3 Catalyst Pyran Desired this compound Catalyst3->Pyran Knoevenagel->Michael Michael Addition Michael->Pyran Intramolecular Cyclization Pyran_side This compound Degradation Degradation Products (Pyrylium Ion, etc.) (Byproduct 3) Pyran_side->Degradation H2O H₂O / Acid H2O->Degradation

Caption: Reaction pathways for this compound synthesis and common byproducts.

G cluster_reagents Reagents & Catalyst cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Reagents Aldehyde Malononitrile 1,3-Dicarbonyl Reaction Combine & Stir (Optimize Temp/Time) Reagents->Reaction Catalyst Catalyst Selection (e.g., Base, Acid) Catalyst->Reaction Solvent Solvent Selection (or Solvent-Free) Solvent->Reaction TLC Monitor by TLC Reaction->TLC Workup Aqueous Workup (Neutral pH) TLC->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Product Pure this compound Purify->Product

Caption: General experimental workflow for this compound synthesis.

G cluster_tlc TLC/LC-MS Analysis cluster_solutions Potential Solutions Start Problem: Low Yield or Impure Product TLC Analyze Crude Mixture by TLC/LC-MS Start->TLC Spots Multiple Spots Observed? TLC->Spots Unreacted Unreacted Starting Materials Present Spots->Unreacted Yes Byproducts Unexpected Spots/ Masses Present Spots->Byproducts Yes Sol_Time Increase Reaction Time / Temperature Unreacted->Sol_Time Sol_Cat Optimize Catalyst (Type / Loading) Unreacted->Sol_Cat Byproducts->Sol_Cat Sol_Purity Check Purity of Starting Materials Byproducts->Sol_Purity Sol_Workup Modify Workup/ Purification Protocol Byproducts->Sol_Workup Sol_Time->TLC Re-run & Analyze Sol_Cat->TLC Re-run & Analyze Sol_Purity->TLC Re-run & Analyze Sol_Workup->TLC Re-analyze Purified

Caption: A logical troubleshooting workflow for this compound reactions.

References

Validation & Comparative

"comparative analysis of catalysts for 4H-Pyran synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 4H-Pyran Synthesis

The synthesis of this compound derivatives, a critical scaffold in medicinal chemistry due to its diverse biological activities, is often achieved through one-pot, multi-component reactions. The efficiency of these reactions heavily relies on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed for the synthesis of 4H-pyrans, presenting experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection.

Performance Comparison of Catalysts

A variety of catalysts, ranging from metal oxides and nanoparticles to organocatalysts, have been successfully utilized in the three-component synthesis of 4H-pyrans. The following table summarizes the performance of several representative catalysts, highlighting key reaction parameters such as yield, reaction time, and conditions. This allows for a direct comparison of their efficiency.

CatalystCatalyst LoadingTemperature (°C)SolventTimeYield (%)RecyclabilityReference
Nd₂O₃20 mmol%RefluxH₂O/C₂H₅OH (1:1)30-54 min82-94Yes (3 cycles)[1]
Fe₃O₄/xanthan gum-Room TempEthanol4 min96Yes[2]
CuFe₂O₄@starch30 mgRoom TempEthanol--Yes (6 cycles)[3]
KOH loaded CaO10 mmol60Solvent-free10 min92Yes (5 cycles)[4]
[PVPH]HSO₄3.5 mol%--15 min95Yes (6 runs)[5]
Ag/TiO₂ nano-thin films-60Aqueous Ethanol-up to 93Yes
Cu₂(NH₂-BDC)₂(DABCO)0.04 gRoom TempSolvent-free-Good to excellentYes[6]
KF/Al₂O₃10 mol%---Good to excellentYes[7]
Et₃N20 mol%-WaterShortExcellent-[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of this compound derivatives using different catalytic systems.

1. General Procedure using Neodymium (III) Oxide (Nd₂O₃) [1]

A mixture of an aromatic aldehyde (1 mmol), a β-ketoester or β-diketone (1 mmol), malononitrile (1.2 mmol), and Nd₂O₃ (20 mmol%) in a 1:1 (v/v) mixture of H₂O and C₂H₅OH (10 mL) is refluxed for the appropriate time as indicated in comparative tables. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature. The solid product is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure this compound derivative. The catalyst can be recovered by filtration, washed with hot ethanol, and dried for reuse.

2. Procedure using CuFe₂O₄@starch Bionanocatalyst [3]

In a typical reaction, a mixture of an aldehyde (1 mmol), malononitrile (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and CuFe₂O₄@starch (30 mg) in ethanol (5 mL) is stirred at room temperature. Upon completion of the reaction, as monitored by TLC, the catalyst is separated from the reaction mixture using an external magnet. The solvent is then evaporated under reduced pressure, and the resulting solid is recrystallized from ethanol to yield the pure product.

3. Mechanochemical Synthesis using Cu₂(NH₂-BDC)₂(DABCO) MOF [6]

A mixture of an aldehyde (1.0 mmol), malononitrile (1.0 mmol), a 1,3-dicarbonyl compound (1.0 mmol), and Cu₂(NH₂-BDC)₂(DABCO) (0.04 g) is subjected to ball milling at room temperature in a solvent-free environment. After the reaction is complete (monitored by TLC), the catalyst is separated by filtration, washed with hot ethanol, and dried for subsequent reuse.

Reaction Mechanism and Workflow

The prevalent mechanism for the three-component synthesis of 4H-pyrans involves a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. The catalyst plays a crucial role in activating the reactants and facilitating these transformations.

Reaction_Mechanism Reactants Aldehyde + Malononitrile Knoevenagel_Intermediate Knoevenagel Adduct (α,β-unsaturated nitrile) Reactants->Knoevenagel_Intermediate Knoevenagel Condensation Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Dicarbonyl 1,3-Dicarbonyl Compound (Enol form) Dicarbonyl->Michael_Adduct Product This compound Michael_Adduct->Product Intramolecular Cyclization & Tautomerization Catalyst Catalyst Catalyst->Reactants Catalyst->Dicarbonyl

Caption: General reaction mechanism for the catalytic synthesis of 4H-pyrans.

The experimental workflow for screening and optimizing a catalyst for this compound synthesis typically follows a systematic approach to identify the most effective catalyst and reaction conditions.

Experimental_Workflow Start Catalyst Selection (e.g., Nanoparticle, MOF, Organocatalyst) Model_Reaction Model Reaction Setup: Aldehyde + Malononitrile + 1,3-Dicarbonyl Start->Model_Reaction Screening Catalyst Screening Model_Reaction->Screening Optimization Optimization of Reaction Conditions (Solvent, Temperature, Catalyst Load) Screening->Optimization Identify promising catalysts Analysis Product Isolation & Characterization (Yield, Purity - TLC, NMR, IR) Optimization->Analysis Recyclability Catalyst Recyclability Study Analysis->Recyclability For best conditions Conclusion Selection of Optimal Catalyst & Conditions Recyclability->Conclusion

Caption: Experimental workflow for catalyst screening in this compound synthesis.

References

Unambiguous Structural Verification of 4H-Pyrans: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further discovery. This is particularly true for heterocyclic compounds like 4H-pyran and its derivatives, which exhibit a wide range of biological activities. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for unambiguous structure validation. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this compound derivatives, supported by experimental data.

The Definitive Answer: X-ray Crystallography

Single-crystal X-ray crystallography provides a detailed and precise three-dimensional map of a molecule's atomic arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine bond lengths, bond angles, and the overall conformation of the molecule with high accuracy. This technique is unparalleled in its ability to provide a definitive and unambiguous structural proof.

A comparative analysis of three polyfunctionalized this compound derivatives highlights the precision of X-ray crystallography. The final refinement of the crystal structures resulted in low R-values (a measure of agreement between the crystallographic model and the experimental X-ray diffraction data), indicating a high-quality structural determination.[1] For instance, the R-values for three distinct this compound compounds were reported to be 0.061, 0.049, and 0.057, respectively.[1] The bond lengths and angles within the this compound ring and its substituents are determined with a high degree of precision, typically with uncertainties in the thousandths of an Ångström.

Complementary Insights: NMR and Mass Spectrometry

While X-ray crystallography provides an unparalleled static picture of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and crucial information about the molecule's structure and connectivity, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. Techniques such as ¹H NMR, ¹³C NMR, HSQC, and HMBC are instrumental in determining the carbon-hydrogen framework of a molecule. For this compound derivatives, NMR is essential for confirming the presence of key functional groups and their relative positions. However, NMR data can sometimes be ambiguous in determining the precise stereochemistry and conformation, which is where X-ray crystallography excels.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its chemical formula through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. For instance, the retro-Diels-Alder reaction is a common fragmentation pattern observed in the mass spectra of 4H-pyrans.[2] While MS is excellent for confirming the molecular formula and identifying structural motifs, it does not provide the detailed three-dimensional structural information that X-ray crystallography and NMR can offer.

Performance Comparison

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of research. The following table summarizes the key performance characteristics of X-ray crystallography, NMR, and MS in the context of this compound structure validation.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Connectivity of atoms, chemical environment, solution-state conformation and dynamics.Molecular weight, elemental composition, fragmentation patterns for structural clues.
Sample Requirements High-quality single crystal (typically >0.1 mm).Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solution or solid state.
Key Performance Metrics Resolution (Å), R-factor, Goodness-of-Fit (GoF).[1]Chemical shift (ppm), coupling constants (Hz), signal-to-noise ratio.Mass-to-charge ratio (m/z), mass accuracy (ppm).
Ambiguity Low to none for a well-refined structure.Can be ambiguous for complex stereochemistry and conformation without supporting data.High ambiguity for complete structure determination on its own.
Throughput Lower, requires crystal growth and data collection/refinement time.Higher for routine 1D spectra, longer for complex 2D experiments.High, rapid analysis.

Experimental Protocols

A typical workflow for the validation of a this compound structure involves synthesis, purification, and subsequent analysis by a combination of these techniques, with X-ray crystallography serving as the ultimate confirmation.

Synthesis of a this compound Derivative

A common and efficient method for synthesizing this compound derivatives is through a one-pot, multi-component reaction. For example, the reaction of an aromatic aldehyde, malononitrile, and a C-H activated acidic compound like dimedone, in the presence of a catalyst, yields the corresponding 2-amino-4H-pyran derivative.[3]

General Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), and the C-H activated acidic compound (1 mmol) is stirred in a suitable solvent (e.g., ethanol).

  • A catalytic amount of a suitable catalyst is added to the mixture.

  • The reaction is stirred at room temperature or heated as required, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent to obtain crystals suitable for X-ray analysis.

Single-Crystal X-ray Diffraction

Crystal Mounting and Data Collection:

  • A suitable single crystal of the synthesized this compound derivative is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected over a range of crystal orientations.

Structure Solution and Refinement:

  • The collected diffraction data is processed, and the crystal structure is solved using direct methods or Patterson methods.

  • The initial structural model is then refined using full-matrix least-squares procedures against the experimental data.

  • The quality of the final refined structure is assessed by parameters such as the R-factor and Goodness-of-Fit.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of a this compound derivative, culminating in the definitive structural proof by X-ray crystallography.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation start Reactants: Aromatic Aldehyde, Malononitrile, Active Methylene Compound synthesis Multi-component Reaction start->synthesis purification Purification by Recrystallization synthesis->purification crystals Single Crystals of This compound Derivative purification->crystals ms Mass Spectrometry (MS) crystals->ms nmr NMR Spectroscopy (1H, 13C, 2D) crystals->nmr xray Single-Crystal X-ray Diffraction crystals->xray mw_formula Molecular Weight & Formula Confirmation ms->mw_formula connectivity Connectivity & Functional Group Analysis nmr->connectivity structure Definitive 3D Structure xray->structure mw_formula->structure connectivity->structure

References

"spectroscopic comparison of 4H-Pyran and dihydropyran"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 4H-Pyran and 3,4-Dihydro-2H-pyran, providing researchers, scientists, and drug development professionals with essential data for the identification and characterization of these important heterocyclic compounds.

In the realm of heterocyclic chemistry, pyran and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic compounds with significant biological activity. Understanding the distinct spectroscopic properties of these molecules is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. This guide provides a direct spectroscopic comparison of this compound and its partially saturated analogue, 3,4-Dihydro-2H-pyran, supported by experimental data and detailed methodologies.

Introduction to the Contenders

This compound is an unsaturated heterocyclic ether containing a six-membered ring with one oxygen atom and two double bonds. Its isomeric form, 2H-pyran, is less stable. The this compound ring system is a core component of various natural products, including flavonoids and other polyphenols.

3,4-Dihydro-2H-pyran (DHP) is a partially saturated derivative of pyran, featuring one double bond within the heterocyclic ring. It is widely utilized in organic synthesis as a protecting group for alcohols, forming a tetrahydropyranyl (THP) ether, which is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 3,4-Dihydro-2H-pyran, providing a clear comparison of their NMR, IR, and Mass Spectrometry characteristics.

¹H NMR Spectral Data
Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H2, H6~6.3d~6.0
H3, H5~4.8t~6.0
H4~2.5t~6.0
3,4-Dihydro-2H-pyran H2~6.4dt1.5, 6.2
H3~4.6m
H4~2.0m
H5~1.8m
H6~3.8t5.4
¹³C NMR Spectral Data
Compound Carbon Chemical Shift (δ, ppm)
This compound C2, C6~140
C3, C5~100
C4~22
3,4-Dihydro-2H-pyran C2~145
C3~101
C4~23
C5~20
C6~65
IR Spectral Data
Compound Functional Group Vibrational Frequency (cm⁻¹)
This compound C=C Stretch~1650-1600
C-O-C Stretch~1250-1050
=C-H Stretch~3100-3000
C-H Stretch (sp³)~2950-2850
3,4-Dihydro-2H-pyran C=C Stretch~1650
C-O-C Stretch~1240, 1070
=C-H Stretch~3050
C-H Stretch (sp³)~2950-2850
Mass Spectrometry Data
Compound Molecular Ion (M⁺) Key Fragmentation Peaks (m/z)
This compound 8281, 54, 53, 39
3,4-Dihydro-2H-pyran 8483, 55, 54, 41, 39

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the neat liquid sample (this compound or 3,4-Dihydro-2H-pyran) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Spectroscopy : ¹³C NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans, using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Sample Preparation : A single drop of the neat liquid sample was placed on the surface of a clean, dry NaCl or KBr salt plate. A second salt plate was carefully placed on top to create a thin liquid film.

  • Data Acquisition : The "sandwich" of salt plates was mounted in the sample holder of an FT-IR spectrometer. The spectrum was recorded from 4000 to 400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty salt plates was recorded prior to the sample analysis and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A 1 µL aliquot of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) was prepared.

  • GC Conditions : A standard non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature program was initiated at 50°C (hold for 2 min), then ramped to 250°C at 10°C/min (hold for 5 min). Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions : The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. Data was acquired over a mass range of m/z 25-200.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and dihydropyran.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample_4H This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample_4H->NMR IR IR Spectroscopy Sample_4H->IR MS Mass Spectrometry (GC-MS) Sample_4H->MS Sample_DHP Dihydropyran Sample_DHP->NMR Sample_DHP->IR Sample_DHP->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Compare Comparative Analysis Process_NMR->Compare Process_IR->Compare Process_MS->Compare

Caption: Experimental workflow for the comparative spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide highlight the key differences between this compound and 3,4-Dihydro-2H-pyran. The presence of an additional double bond and a methylene group in this compound leads to distinct chemical shifts in both ¹H and ¹³C NMR spectra, as well as subtle differences in the IR spectra. The mass spectra show different molecular ion peaks and fragmentation patterns, providing further means of differentiation. This comparative guide serves as a valuable resource for the rapid and accurate identification of these important heterocyclic compounds in various research and development settings.

The Efficacy of 4H-Pyran Drugs: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of drugs featuring the 4H-Pyran scaffold. By presenting supporting experimental data from various studies, this document aims to bridge the gap between early-stage laboratory findings and their translation into living organisms, a critical step in the drug discovery pipeline.

The this compound core is a privileged heterocyclic structure found in a multitude of natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] While in vitro assays provide a rapid and cost-effective method for initial screening and mechanistic studies, in vivo models are indispensable for evaluating the true therapeutic potential of a drug candidate by taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[4] This guide will delve into the performance of this compound derivatives in both settings, offering a comprehensive overview for advancing drug development.

Anticancer Activity: From Cell Cultures to Xenograft Models

The anticancer potential of this compound derivatives has been extensively explored.[5][6][7] In vitro studies using various cancer cell lines have demonstrated the cytotoxic effects of these compounds, with IC50 values often in the micromolar range.[8][9][10] However, the successful translation of these promising in vitro results to in vivo efficacy remains a key challenge.

Quantitative Comparison of Efficacy

The following tables summarize the in vitro and in vivo efficacy data for selected this compound derivatives, highlighting the transition from cell-based assays to animal models.

CompoundCancer Cell LineIn Vitro IC50 (µM)Animal ModelIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Compound 4p HepG22.28HepG2 XenograftSignificant tumor suppression[11]
(pyrano[2,3-c]-pyrazole)Huh-74.31[11]
Compound 4a A5491.06Not ReportedNot Reported[8]
H4601.26[8]
HT290.96[8]
Compound 4d HCT-11675.1Not ReportedNot Reported[12]
Compound 4k HCT-11685.88Not ReportedNot Reported[12]
Compound 13 A5491.23 - 2.02Not ReportedNot Reported[13]
(4-amino-2H-pyran-2-one)DU1451.23 - 2.02[13]
KB1.23 - 2.02[13]
Compound 27 Various0.059 - 0.163Not ReportedNot Reported[13]
(4-amino-2H-pyran-2-one)
Spirooxindole-pyran 5a A549PotentNot ReportedNot Reported[9]
A375Potent[9]
LNCaPPotent[9]

Note: "Not Reported" indicates that the in vivo data was not available in the cited literature.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for an additional 48-72 hours.

  • MTT Addition: An MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Antitumor Efficacy: Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous tumor xenograft model.[14]

  • Cell Preparation: Human cancer cells (e.g., HepG2) are cultured in vitro, harvested, and resuspended in a suitable medium like PBS at a concentration of 1 x 10^7 cells/mL.[14]

  • Animal Model: Immunocompromised mice (e.g., nude mice), typically 4-6 weeks old, are used for the study.[14]

  • Tumor Cell Implantation: A defined number of cancer cells (e.g., 1 x 10^6 cells in 0.2 mL) are subcutaneously injected into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The this compound derivative is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: The study continues for a specified period, and the primary endpoint is the inhibition of tumor growth, calculated by comparing the tumor volumes in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for some this compound derivatives and the general workflows for in vitro and in vivo efficacy studies.

G cluster_0 Proposed Anticancer Mechanism of this compound Derivatives 4H_Pyran This compound Derivative Kinase Kinase (e.g., CDK2, RalA) 4H_Pyran->Kinase Inhibition Apoptosis Apoptosis 4H_Pyran->Apoptosis Induction Cell_Cycle Cell Cycle Progression Kinase->Cell_Cycle Regulation Proliferation Cell Proliferation Cell_Cycle->Proliferation Leads to

Caption: Proposed anticancer mechanism of some this compound derivatives.

G cluster_1 Experimental Workflow: In Vitro vs. In Vivo In_Vitro In Vitro Studies Cell_Culture Cancer Cell Lines In_Vitro->Cell_Culture Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 In_Vivo In Vivo Studies IC50->In_Vivo Promising candidates advance Animal_Model Animal Models (e.g., Xenograft) In_Vivo->Animal_Model TGI Tumor Growth Inhibition Animal_Model->TGI ADME ADME/Tox Assessment Animal_Model->ADME Efficacy Therapeutic Efficacy TGI->Efficacy

References

A Head-to-Head Comparison of 4H-Pyran Synthesis Routes for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4H-pyran, a privileged scaffold in medicinal chemistry. This guide provides a detailed comparison of various synthetic routes, supported by experimental data, to aid in the selection of the most efficient and suitable method for your research needs.

The this compound motif is a cornerstone in the architecture of numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. The efficient construction of this heterocyclic system is, therefore, a topic of significant interest in synthetic and medicinal chemistry. This guide presents a head-to-head comparison of prominent synthesis routes for this compound derivatives, with a focus on the widely employed three-component reaction strategy. This approach typically involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound.

Comparative Analysis of Synthesis Methodologies

The synthesis of 4H-pyrans has evolved significantly, with modern methods focusing on improving efficiency, reducing reaction times, and employing more environmentally benign conditions. Here, we compare several key approaches: conventional heating, ultrasound irradiation, microwave-assisted synthesis, and the use of various catalytic systems.

Data Presentation: A Quantitative Look at Efficiency

The following table summarizes the performance of different synthetic routes for the preparation of 2-amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, a representative this compound derivative, from benzaldehyde, malononitrile, and dimedone. This allows for a direct comparison of reaction times and yields across various methodologies.

Synthesis RouteCatalystSolventEnergy SourceReaction TimeYield (%)Reference
Conventional Heating PiperidineEthanolReflux4 h~85%[1][2]
2,2'-BipyridineEtOH:H₂O (1:1)75 °C30 min94%[3]
DBSAWater105 °C2 h82.4%[4]
Nd₂O₃H₂O/EtOH (1:1)Reflux45 min93%
Ultrasound-Assisted Et₃NWaterUltrasound2 h92%[5][6]
LiOH·H₂OWaterUltrasound-High Yield[7]
Microwave-Assisted PiperidineEthanolMicrowave (200 W)10 minHigh Yield[8]
Potassium tert-butoxideMethanolMicrowaveFastGood Yield[9]
Ionic Liquid-Catalyzed [bmim]OHSolvent-free50-60 °C5-10 minExcellent Yield[10]
[DBU][Ac]-Ambient Temp.-Excellent Yield[11]
Nanocatalysis Ag/TiO₂ nano-thin filmsH₂O:EtOH (2:1)60 °C70 min78%[12]
CuFe₂O₄@starchEthanolRoom Temp.-High Yield

Note: Yields and reaction times can vary depending on the specific substrates and reaction scale. The data presented here is for comparative purposes.

Experimental Protocols: A Practical Guide

Below are detailed methodologies for key experiments cited in the comparison table, providing a practical starting point for laboratory implementation.

Conventional Heating: Organocatalyzed Synthesis

Catalyst: 2,2'-Bipyridine[3]

A mixture of an aromatic aldehyde (1 mmol), dimedone (1 mmol), malononitrile (1.1 mmol), and 2,2'-bipyridine (15 mg, 9 mol%) in a 1:1 mixture of ethanol and water (6 mL) is heated at 75 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, water is added to the mixture, and the resulting solid product is collected by filtration. The pure product is obtained after recrystallization from ethanol.

Ultrasound-Assisted Synthesis

Catalyst: Triethylamine (Et₃N)[5][6]

In a suitable vessel, an aldehyde (1 mmol), malononitrile (1.2 mmol), a β-dicarbonyl compound (1 mmol), and triethylamine (20 mol%) are mixed in water. The mixture is then subjected to ultrasonic irradiation at a specified frequency (e.g., 45 kHz) at room temperature for the designated time. The product can be isolated by filtration and purified by recrystallization or column chromatography.

Microwave-Assisted Synthesis

Catalyst: Piperidine[8]

An α,β-unsaturated ketone (or a mixture of an aldehyde and a 1,3-dicarbonyl compound), malononitrile, and a catalytic amount of piperidine are mixed in ethanol. The reaction mixture is then subjected to microwave irradiation at a specified power (e.g., 200 W) and temperature (e.g., 50 °C) for a short duration. After cooling, the precipitated product is collected and purified.

Ionic Liquid-Catalyzed Synthesis

Catalyst: [bmim]OH[10]

A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and [bmim]OH (20 mol%) is stirred at 50-60 °C in an oil bath. The reaction is monitored by TLC. Upon completion, water is added to the reaction mixture, and the solid product is filtered, washed with water, and recrystallized from ethanol.

Visualizing the Synthesis: Pathways and Workflows

To better understand the relationships between the different components of this compound synthesis, the following diagrams, generated using the DOT language, illustrate the general reaction pathway and a typical experimental workflow.

G General Three-Component Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aldehyde Reaction Three-Component Condensation Aldehyde->Reaction ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Reaction Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Reaction Catalyst Catalyst (Acidic, Basic, Organo, etc.) Catalyst->Reaction Energy Energy Source (Heat, Ultrasound, Microwave) Energy->Reaction Solvent Solvent (Organic, Aqueous, Solvent-free) Solvent->Reaction This compound This compound Derivative Reaction->this compound One-pot reaction

Caption: General three-component synthesis pathway for this compound derivatives.

G Experimental Workflow for this compound Synthesis Start Start Mix Mix Reactants, Catalyst, and Solvent Start->Mix React Apply Energy (Heat, Ultrasound, or Microwave) Mix->React Monitor Monitor Reaction (e.g., by TLC) React->Monitor Workup Reaction Work-up (e.g., Filtration, Extraction) Monitor->Workup Reaction Complete Purify Purification (e.g., Recrystallization, Column Chromatography) Workup->Purify Characterize Characterization (e.g., NMR, MS, IR) Purify->Characterize End Pure this compound Characterize->End

Caption: A typical experimental workflow for the synthesis and isolation of this compound derivatives.

Conclusion

The synthesis of 4H-pyrans via three-component reactions offers a versatile and efficient platform for generating molecular diversity. The choice of the optimal synthetic route depends on several factors, including the desired substrate scope, available laboratory equipment, and green chemistry considerations. Microwave-assisted and ultrasound-assisted methods often provide significant advantages in terms of reduced reaction times and improved yields.[8][13] The use of recyclable catalysts, such as certain ionic liquids and nanocatalysts, aligns with the principles of sustainable chemistry.[10] This guide provides a foundational understanding and practical data to assist researchers in navigating the various synthetic options for accessing the valuable this compound scaffold.

References

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of Bioactive 4H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 4H-pyran derivatives, supported by experimental data and detailed protocols. The multifaceted nature of these compounds, ranging from anticancer to antimicrobial and antioxidant activities, makes them a compelling scaffold for novel therapeutic development.

The this compound core is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. Understanding the precise mechanism of action is crucial for the targeted design and development of next-generation therapeutics. This guide synthesizes current research to provide a comparative overview of the bioactivity of 4H-pyrans, focusing on their anticancer, antibacterial, and antioxidant properties.

Anticancer Activity: Targeting Cell Cycle and Apoptosis

A significant body of research highlights the potential of this compound derivatives as anticancer agents. The primary mechanisms identified involve the inhibition of key cell cycle regulators and the induction of programmed cell death (apoptosis).

One of the key targets of certain this compound derivatives is Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme for the G1/S phase transition of the cell cycle.[1][2] By inhibiting CDK2, these compounds can halt cell cycle progression and prevent the proliferation of cancer cells.[1][2]

Furthermore, several this compound derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This often involves the activation of caspase-3, a key executioner caspase.[2] Mechanistic studies have revealed that this activation can be a consequence of an altered balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[3]

Comparative Anticancer Potency

The anticancer efficacy of this compound derivatives varies significantly with their chemical structure and the cancer cell line being tested. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 4d HCT-116 (Colon)75.1[4]
Derivative 4k HCT-116 (Colon)85.88[4]
Compound 5a A549 (Lung)Potent Activity[3]
Compound 5a A375 (Melanoma)Potent Activity[3]
Compound 5a LNCaP (Prostate)Potent Activity[3]
Compound 7k A549 (Lung)Morphological Changes Observed[5]
Compound 16 A549, DU145, HeLa, MCF7Promising Activity[6]
Compound 23 A549, DU145, HeLa, MCF7Promising Activity[6]

Antibacterial Activity: A Renewed Hope Against Microbial Resistance

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with significant antibacterial activity against a range of pathogenic bacteria.

The exact mechanism of their antibacterial action is still under investigation but is thought to involve the disruption of essential cellular processes in bacteria.

Comparative Antibacterial Efficacy

The minimum inhibitory concentration (MIC) is the primary measure of in vitro antibacterial activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 5d Staphylococcus aureus (Clinical Isolate)32[1]
Compound 5d Streptococcus pyogenes (Clinical Isolate)64[1]
Compound 4g Bacillus subtilisLower than Ampicillin[7]
Compound 4j Staphylococcus aureusLower than Ampicillin[7]
Compound 4l Streptococcus pneumoniae125[8]
Compound 4l Escherichia coli125[8]
Compounds 5a, 5b, 5f, 5g, 5i Staphylococcus aureusBest MIC[3]

Antioxidant Properties: Combating Oxidative Stress

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Many this compound derivatives have demonstrated potent antioxidant activity, primarily through their ability to scavenge free radicals.

Comparative Antioxidant Activity

The antioxidant potential is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value indicating the concentration required to scavenge 50% of the DPPH radicals.

Compound/DerivativeAntioxidant AssayIC50Reference
Compound 4g DPPH Scavenging0.329 mM[9]
Compound 4j DPPH Scavenging0.1941 mM[9]
Compound 5b DPPH ScavengingExcellent Activity[10]
DDMP DPPH ScavengingStrong Antioxidant[11]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.[12][13]

Materials:

  • Recombinant CDK2/Cyclin A2 or E Kinase Enzyme System

  • ADP-Glo™ Kinase Assay Kit

  • Test this compound derivative (dissolved in DMSO)

  • Substrate (e.g., Histone H1)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, add the test inhibitor at various concentrations.

  • Add a master mix containing the CDK2 enzyme and substrate in kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[13]

Western Blot for Caspase-3 Activation

This protocol detects the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

RT-PCR for Bax and Bcl-2 Gene Expression

This method quantifies the mRNA levels of the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2.

Materials:

  • RNA extracted from treated and untreated cells

  • Reverse transcriptase

  • cDNA synthesis kit

  • Primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan master mix

  • Real-time PCR instrument

Procedure:

  • RNA Isolation: Extract total RNA from cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Real-Time PCR: Perform real-time PCR using specific primers for Bax, Bcl-2, and the housekeeping gene.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of Bax and Bcl-2, normalized to the housekeeping gene. The ratio of Bax to Bcl-2 expression can provide insights into the apoptotic potential of the compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial culture

  • Mueller-Hinton broth or other appropriate growth medium

  • Test this compound derivative

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Serial Dilution: Prepare a serial dilution of the this compound derivative in the growth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test bacteria to each well.

  • Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Mechanisms

To better illustrate the complex biological processes involved, the following diagrams were generated using Graphviz.

anticancer_pathway This compound Derivative This compound Derivative CDK2 CDK2/Cyclin Complex This compound Derivative->CDK2 Inhibits Bax Bax This compound Derivative->Bax Upregulates Bcl2 Bcl-2 This compound Derivative->Bcl2 Downregulates G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Promotes Cell_Proliferation Cancer Cell Proliferation G1_S_Transition->Cell_Proliferation Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism of 4H-Pyrans.

References

Benchmarking New 4H-Pyran Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in therapeutic development, 4H-pyran derivatives are demonstrating significant potential in preclinical studies as potent anti-cancer and anti-inflammatory agents. This guide provides a comprehensive comparison of novel this compound derivatives against established drugs, supported by experimental data and detailed protocols to aid researchers in their evaluation and development efforts.

This comparative analysis focuses on the cytotoxic and anti-inflammatory activities of next-generation this compound compounds, benchmarking their performance against commercially available inhibitors of key cellular targets, including Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-kinase (PI3K), and Cyclooxygenase-2 (COX-2). The data presented herein is intended to serve as a valuable resource for scientists and drug development professionals investigating the therapeutic utility of this promising class of heterocyclic compounds.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of representative new this compound derivatives compared to existing drugs targeting cancer and inflammation. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each compound against specific cancer cell lines and enzymes.

Table 1: Anticancer Activity of this compound Derivatives vs. Existing Drugs

Compound/DrugTarget/Cell LineIC50 (µM)Citation
New this compound Derivatives
Derivative 4dHCT-116 (Colon Cancer)75.1[1]
Derivative 4kHCT-116 (Colon Cancer)85.88[1]
5-hydroxy-2-iodomethyl-4-pyranoneL1210 (Leukemia)3.15[2]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Leukemia)3.40[2]
2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Leukemia)4.30[2]
Existing CDK2 Inhibitors
Fadraciclib (CYC065)CDK20.005[3]
AZD5438CDK20.006[3]
Purvalanol B (NG-95)CDK2-cyclin A0.006[3]
RoscovitineCDK20.7[3]
Existing PI3K Inhibitors
Buparlisib (BKM120)PI3Kα0.052[4]
PI3Kβ0.166[4]
PI3Kδ0.116[4]
PI3Kγ0.262[4]
LY294002PI3Kα0.5[5]
PI3Kδ0.57[5]
PI3Kβ0.97[5]

Table 2: Anti-inflammatory Activity of this compound Derivatives vs. Existing COX-2 Inhibitors

Compound/DrugTargetIC50 (µM)Citation
New this compound Derivatives
Data for specific this compound derivatives against COX-2 is emerging and requires further investigation for direct quantitative comparison in this format.
Existing COX-2 Inhibitors
ValdecoxibCOX-20.005[6]
SC-236COX-20.01[6]
RofecoxibCOX-20.018[6]
CelecoxibCOX-20.04[6]
EtoricoxibCOX-20.00091[7]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)[9]

  • Cells to be tested

  • 96-well plates

  • Complete cell culture medium

  • Solubilization solution (e.g., DMSO)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives or existing drugs) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

CDK2 Kinase Assay

This assay measures the ability of a compound to inhibit the activity of the CDK2 enzyme, which plays a crucial role in cell cycle progression.[10] A common method is a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[10]

Materials:

  • Recombinant CDK2/Cyclin A enzyme

  • Kinase buffer

  • Substrate (e.g., a peptide or protein that is a known substrate of CDK2)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin A enzyme. Pre-incubate for 10-15 minutes at room temperature.[10]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate.[10]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[10]

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[10]

  • Measure Luminescence: Read the luminescence using a plate reader.[10]

  • Data Analysis: The luminescence signal is proportional to the CDK2 activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[10]

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.[11] A common method is a colorimetric or fluorometric assay that measures the peroxidase component of cyclooxygenase activity.[12]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[13]

  • Heme (co-factor)[13]

  • Arachidonic acid (substrate)[14]

  • Test compounds

  • Fluorometric probe or colorimetric substrate

  • 96-well plate

  • Fluorometric or colorimetric plate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme. Then, add the test compound at various concentrations and incubate for 10 minutes at 37°C.[13][14]

  • Initiate Reaction: Start the reaction by adding the arachidonic acid substrate.[14]

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in kinetic mode for 5-10 minutes at 25°C.[15]

  • Data Analysis: The rate of increase in fluorescence or absorbance is proportional to the COX-2 activity. The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in the enzyme activity.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the benchmarking of this compound derivatives.

Signaling Pathways

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyran This compound Derivatives Pyran->PI3K ExistingDrug PI3K Inhibitors (e.g., Buparlisib) ExistingDrug->PI3K

Caption: PI3K/Akt signaling pathway and points of inhibition.

CDK2_Cell_Cycle_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Pyran This compound Derivatives Pyran->CyclinE_CDK2 ExistingDrug CDK2 Inhibitors (e.g., Fadraciclib) ExistingDrug->CyclinE_CDK2

Caption: CDK2 role in G1/S cell cycle transition.

COX2_Inflammation_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins converts to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyran This compound Derivatives Pyran->COX2 ExistingDrug COX-2 Inhibitors (e.g., Celecoxib) ExistingDrug->COX2

Caption: COX-2 pathway in inflammation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HCT-116) MTT MTT Assay CellCulture->MTT CompoundPrep Compound Preparation (this compound Derivatives & Drugs) CompoundPrep->MTT KinaseAssay Kinase Assay (CDK2) CompoundPrep->KinaseAssay COXAssay COX-2 Assay CompoundPrep->COXAssay DataAcquisition Data Acquisition (Absorbance/Luminescence) MTT->DataAcquisition KinaseAssay->DataAcquisition COXAssay->DataAcquisition IC50 IC50 Calculation DataAcquisition->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General workflow for benchmarking studies.

References

A Comparative Guide to the Reproducibility of Published 4H-Pyran Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4H-pyran derivatives, a scaffold present in numerous biologically active compounds, is of significant interest.[1][2][3][4][5] The literature abounds with methods for their synthesis, predominantly through one-pot multicomponent reactions (MCRs) that promise high efficiency and atom economy.[6][7] However, the reproducibility of these methods can be a significant challenge, influenced by factors such as catalyst activity, reaction conditions, and scale. This guide provides an objective comparison of commonly employed this compound synthesis methods, with a focus on their reproducibility, supported by experimental data from published literature.

Comparison of Catalytic Systems

The choice of catalyst is a critical factor influencing the yield, reaction time, and reproducibility of this compound synthesis. A wide array of catalysts have been reported, ranging from simple bases to complex nanomaterials. Below is a comparative summary of a selection of these catalysts for the synthesis of a model this compound derivative.

Table 1: Comparison of Catalysts for the Synthesis of 2-amino-4-phenyl-4H-pyran-3,5-dicarbonitrile

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Nd2O310WaterReflux45 min93[7]
KOH loaded CaO10Solvent-free6010 min92[6]
DBSA20Water1052 hHigh Yields[8]
CuFe2O4@starch0.03 gEthanolRoom TempVariableHigh Yields[4]
Acetic Acid---12 hIntermediate[7]
Piperidine---2 h40[7]
Al2O3---8 h50[7]
MgO---10 h60[7]
CaO---7 h42[7]
Catalyst-free---12 hNo reaction[7]

Note: The model reaction is the three-component condensation of an aromatic aldehyde, malononitrile, and a β-ketoester or β-diketone.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducibility. Below are representative methodologies for some of the catalytic systems mentioned above.

Method 1: Neodymium (III) Oxide (Nd2O3) Catalyzed Synthesis in Water

This method highlights the use of a recyclable and efficient rare-earth metal oxide catalyst in an environmentally benign solvent.[7]

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), β-ketoester or β-diketone (2 mmol), and Nd2O3 (10 mol%) is refluxed in water (2 ml).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is recovered by filtration.

  • The aqueous layer is extracted with dichloromethane (10 ml).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Method 2: KOH-loaded CaO Catalyzed Solvent-Free Synthesis

This protocol offers a rapid and solvent-free approach, which can simplify work-up and reduce environmental impact.[6]

Procedure:

  • A mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and KOH-loaded CaO (10 mol%) is stirred magnetically in an oil bath maintained at 60°C.

  • The reaction is monitored by TLC.

  • Upon completion (typically within 10 minutes), the reaction mixture is cooled to room temperature.

  • The solid product is washed with water and dried.

  • Recrystallization from ethanol can be performed for further purification.

Method 3: Dodecylbenzenesulfonic Acid (DBSA) Catalyzed Synthesis in Water

This method utilizes a surfactant catalyst that can form a microemulsion, potentially enhancing reaction rates in an aqueous medium.[8]

Procedure:

  • A mixture of the aromatic aldehyde (1.2 mmol), malononitrile (1.0 mmol), and cyclohexane-1,3-dione (1.2 mmol) is stirred with DBSA (0.2 mmol) in water.

  • The reaction mixture is heated to 105°C for 2 hours.

  • After cooling, the solid product is collected by filtration and washed with water.

  • The product is purified by recrystallization from ethanol.

Challenges to Reproducibility and Troubleshooting

Despite the seemingly straightforward nature of these one-pot syntheses, researchers may encounter issues with reproducibility. Common challenges include variations in catalyst activity, purity of starting materials, and reaction scale-up.

Table 2: Troubleshooting Common Issues in this compound Synthesis

IssuePotential CauseSuggested Solution
Low Yield Inactive catalystEnsure the catalyst is properly prepared and stored. Consider catalyst loading optimization.
Impure starting materialsPurify starting materials before use.
Suboptimal reaction conditionsSystematically vary temperature, reaction time, and solvent to find optimal conditions.
Side Product Formation Incorrect order of reactionIn some cases, pre-forming the Knoevenagel adduct of the aldehyde and malononitrile can improve selectivity.
Prolonged reaction time or high temperatureMonitor the reaction closely by TLC and stop it once the starting materials are consumed.
Difficult Purification Catalyst residueFor heterogeneous catalysts, ensure complete removal by filtration. For homogeneous catalysts, consider an appropriate work-up procedure.
Similar polarity of product and byproductsOptimize chromatographic conditions (solvent system, stationary phase) for better separation.

Visualizing the Workflow and Logic

To better understand the experimental process and the logical steps in troubleshooting, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Mix Aldehyde, Malononitrile, and Active Methylene Compound Catalyst 2. Add Catalyst Reactants->Catalyst Conditions 3. Set Reaction Conditions (Solvent, Temperature) Catalyst->Conditions Monitor 4. Monitor by TLC Conditions->Monitor Filter 5. Catalyst Removal (if heterogeneous) Monitor->Filter Extract 6. Extraction/Solvent Removal Filter->Extract Purify 7. Purification (Crystallization or Chromatography) Extract->Purify Product Final this compound Product Purify->Product

Caption: A generalized experimental workflow for the multicomponent synthesis of 4H-pyrans.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Reagents Verify Purity of Starting Materials Check_Catalyst->Check_Reagents If catalyst is active Optimize_Conditions Optimize Reaction Conditions (T, t, solvent) Check_Catalyst->Optimize_Conditions Optimize loading Check_Reagents->Start If impure, purify and restart Check_Reagents->Optimize_Conditions If reagents are pure Modify_Procedure Modify Reaction Procedure (e.g., order of addition) Optimize_Conditions->Modify_Procedure If still issues Improve_Purification Improve Purification Technique Modify_Procedure->Improve_Purification If side products persist Success Reproducible High Yield of Pure Product Improve_Purification->Success

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

References

Safety Operating Guide

Proper Disposal of 4H-Pyran: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4H-Pyran and its derivatives is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound waste must wear appropriate PPE to minimize exposure risks.[1][2][4]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves should be inspected before use.[4]
Body Protection A laboratory coat or other protective clothing to prevent skin contact.[1]
Respiratory Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[1]

Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents or strong bases to prevent potentially hazardous reactions.[1][5]

Step-by-Step Waste Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of this compound or its contaminated materials down the drain or in regular trash.[1][6]

Experimental Protocol: Collection and Temporary Storage of this compound Waste

  • Waste Identification and Segregation:

    • Solid Waste: Place unused or expired this compound solids and grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) into a dedicated, properly labeled hazardous waste container.[2] Avoid creating dust when handling solid materials.[1][7]

    • Liquid Waste: Collect this compound solutions in a sealable, chemical-resistant container. Segregate halogenated and non-halogenated solvent waste into separate containers if required by your institution's guidelines.[2]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Waste Container and Labeling:

    • Use a compatible container, such as high-density polyethylene (HDPE), with a secure, tight-fitting lid for waste collection.[2]

    • All waste containers must be clearly and accurately labeled.[2] The label should include:

      • The words "Hazardous Waste".[2]

      • The full chemical name (e.g., "this compound Waste").[2]

      • The concentration and quantity of the waste.[2]

      • The date the waste was first added to the container.[2]

      • The specific hazards associated with the chemical (e.g., "Flammable," "Harmful if Swallowed").[2]

  • Temporary Storage:

    • Store the sealed waste container in a designated, secure hazardous waste storage area, such as a Satellite Accumulation Area (SAA).[1][2]

    • The storage area must be cool, dry, and well-ventilated.[1]

    • Ensure containers are kept closed at all times, except when adding waste.[2]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed and approved waste disposal contractor.[1][6]

Spill Management Procedure

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Clear the immediate area of all non-essential personnel.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1][6] Use non-sparking tools for flammable pyran derivatives.[2][7]

  • Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.[1][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1] Collect the decontamination materials as hazardous waste.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid container 3. Place in Labeled, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container storage 4. Store in Designated Cool, Dry, Ventilated Area container->storage disposal 5. Arrange Pickup by Licensed Waste Disposal Contractor storage->disposal end End: Compliant Disposal disposal->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 4H-Pyran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4H-Pyran in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure to this flammable and potentially harmful chemical. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). For chlorinated derivatives, consider Viton™ or Polyvinyl alcohol (PVA) gloves.[1][2]To prevent skin contact. Always inspect gloves for integrity before use.[1]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1]To protect against splashes and vapors. Standard safety glasses are not sufficient.[1]
Body Protection A chemical-resistant laboratory coat, fully buttoned.[1][2]To prevent contamination of personal clothing.
Respiratory Protection Work in a well-ventilated area or a certified chemical fume hood.[1][2] If engineering controls are insufficient, use a respirator with an appropriate organic vapor cartridge.[1]To minimize the inhalation of vapors.[1]

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the integrity of this compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[1][2]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces as it is a flammable liquid.[3] Smoking is strictly prohibited in handling areas.

  • Static Discharge: Take precautionary measures against static discharge. Use grounding and bonding for containers and receiving equipment.

  • Tools: Use only non-sparking tools during handling and transfer.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.

Storage Conditions:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store in a cool place.[3] The recommended storage temperature is often listed on the product label.

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3]

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain Spill: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[1]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

Spill_Workflow Workflow for Handling a this compound Spill spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate_large Evacuate Area large_spill->evacuate_large contact_ehs Contact Emergency Response / EHS evacuate_large->contact_ehs ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Absorbed Material (Use Non-Sparking Tools) contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Procedure Complete decontaminate->end

Caption: Logical workflow for managing a this compound spill.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to ensure environmental and personnel safety.

Waste Segregation and Collection:

  • Waste Identification: this compound waste is considered hazardous waste.[2]

  • Container: Collect waste in a dedicated, properly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene) with a secure, tight-fitting lid.[7]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials.[7] If the compound is in a solvent, the entire solution should be disposed of as hazardous waste.[7] For halogenated derivatives, segregate into a "Halogenated Organic Waste" container.[1]

Storage and Disposal:

  • Storage Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[7]

  • Disposal Arrangement: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7][8] Waste must be disposed of in accordance with all national and local regulations.

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Pyran
Reactant of Route 2
4H-Pyran

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。